meta-Topolin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(7H-purin-6-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDWTFCZGZYQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468557 | |
| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75737-38-1 | |
| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | meta-Topolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Meta-Topolin: A Technical Guide to a Superior Cytokinin for Plant Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meta-Topolin (mT) is a naturally occurring aromatic cytokinin that has garnered significant attention in the fields of plant biotechnology and agricultural research. First isolated from poplar (Populus x robusta) leaves, it has demonstrated considerable advantages over other commonly used cytokinins, such as 6-Benzylaminopurine (BAP), in micropropagation and plant tissue culture.[1][2][3] This technical guide provides an in-depth overview of this compound, its chemical structure, mechanism of action, and its applications in plant science. The guide consolidates quantitative data from various studies, presents detailed experimental protocols, and visualizes key biological pathways to serve as a comprehensive resource for researchers.
Introduction to this compound
This compound, chemically known as 6-(3-hydroxybenzylamino)purine, is a member of the aromatic cytokinin family.[4][5] Its unique chemical structure, featuring a hydroxyl group on the meta position of the benzyl ring, is key to its distinct biological activity. In plant tissue culture, this compound has been shown to promote superior shoot proliferation, enhance rooting, and reduce common in vitro physiological disorders like hyperhydricity, often observed with other cytokinins. These characteristics make it a valuable tool for the micropropagation of a wide range of plant species, including medicinal plants, horticultural crops, and woody plants.
Chemical Structure and Properties
This compound is an adenine-based cytokinin. Its molecular structure consists of a purine ring with a benzylamino side chain attached at the N6 position. The defining feature is the hydroxyl group at the meta-position of the benzyl ring.
Chemical and Physical Properties of this compound:
| Property | Value |
| IUPAC Name | 3-((9H-purin-6-ylamino)methyl)phenol |
| Molecular Formula | C₁₂H₁₁N₅O |
| Molecular Weight | 241.25 g/mol |
| CAS Number | 75737-38-1 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO and KOH |
Mechanism of Action and Signaling Pathway
Like other cytokinins, this compound's mechanism of action involves a complex signaling pathway that regulates cell division, differentiation, and various developmental processes in plants. The signal is perceived by membrane-bound histidine kinase receptors.
While the general cytokinin signaling cascade is understood, this compound exhibits a strong interaction with these receptors, comparable to the most active isoprenoid cytokinins. This strong binding affinity is thought to be a key factor in its high biological activity. The hydroxylation at the meta-position on the benzyl side chain significantly enhances its performance in cytokinin bioassays compared to BAP.
Below is a diagram illustrating the generalized cytokinin signaling pathway, which is applicable to this compound.
Metabolism of this compound
The metabolism of this compound is a key factor in its superior performance in plant tissue culture. Unlike BAP, which is primarily converted into the stable and less active N9-glucoside, this compound is metabolized into O-glucosides. These O-glucoside conjugates can be more readily converted back to the active free base form, allowing for a more sustained and controlled release of cytokinin activity. This metabolic characteristic is believed to contribute to the reduced physiological disorders and improved rooting observed in plants cultured with this compound.
The primary metabolic pathways for this compound involve ribosylation and glucosylation.
Experimental Protocols and Applications
This compound is widely used in micropropagation protocols for various plant species. The optimal concentration can vary depending on the plant species and the desired outcome (e.g., shoot multiplication vs. rooting).
General Experimental Workflow for Micropropagation
The following diagram outlines a typical experimental workflow for utilizing this compound in a plant micropropagation protocol.
Example Protocol: Micropropagation of Stevia rebaudiana
This protocol is based on a study by Ptak et al. (2023) and demonstrates the effectiveness of this compound in the micropropagation of Stevia rebaudiana.
Objective: To induce mass shoot multiplication of Stevia rebaudiana using this compound.
Methodology:
-
Explant Source: Nodal segments (1.5 ± 0.5 cm) from in vitro grown seedlings.
-
Culture Medium: Murashige and Skoog (MS) liquid medium.
-
Cytokinin Treatment: this compound at concentrations of 5, 10, or 15 µM.
-
Culture System: Temporary immersion bioreactor (Rita®), with an immersion frequency of 5 minutes every 2 hours.
-
Culture Conditions: 25 ± 2 °C under a 16-hour photoperiod.
-
Data Collection: After four weeks, the number of shoots per explant and fresh/dry weight were measured.
Results: The highest number of shoots (23.4 per explant) was achieved with 5 µM of this compound.
Quantitative Data: this compound vs. Other Cytokinins
Numerous studies have compared the efficacy of this compound with other cytokinins, most notably BAP. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of this compound vs. BAP on Shoot Multiplication
| Plant Species | This compound Concentration | BAP Concentration | Shoots per Explant (mT) | Shoots per Explant (BAP) | Reference |
| Stevia rebaudiana | 5 µM | 5 µM | 23.4 | Lower than mT | |
| Eucalyptus grandis x urophylla | 0.2 mg/L | 2.0 mg/L | Well-developed shoots | Compact, stunted growth | |
| Sweet Basil | 0.5 mg/L | 1.0 mg/L | Favorable shoot development | Favorable shoot development | |
| Sweet Orange | Varied | Varied | Improved shoot quality | - |
Table 2: Effect of this compound on Rooting and Acclimatization
| Plant Species | Observation | Reference |
| Eucalyptus grandis x urophylla | 20% increase in rooting compared to BAP-treated shoots. | |
| Spathiphyllum floribundum | Plants developed on ≥10 µM mT rooted better during acclimatization than those on equimolar BA. | |
| Daphne mezereum | Regenerated plants showed a high frequency of rooting (66-97%). |
Conclusion
This compound presents a significant advancement in plant tissue culture and micropropagation. Its unique chemical structure and metabolic fate contribute to its superior biological activity, leading to enhanced shoot proliferation, improved rooting, and healthier plantlet development with fewer physiological abnormalities compared to other commonly used cytokinins. The compiled data and protocols in this guide underscore its potential for a wide range of applications in plant biotechnology, from the mass propagation of commercially important crops to the conservation of rare and endangered plant species. For researchers and professionals in drug development, the use of this compound can also be advantageous in the in vitro production of medicinal plants, potentially leading to higher yields of valuable secondary metabolites. Further research into the specific gene expression changes induced by this compound will continue to elucidate its precise mechanism of action and expand its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant Growth Regulators - Cytokinins - this compound Neobiotech [neo-biotech.com]
- 3. actascientific.com [actascientific.com]
- 4. This compound-induced mass shoot multiplication and biosynthesis of valuable secondary metabolites in Stevia rebaudiana Bertoni bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Discovery and Natural Occurrence of meta-Topolin
Audience: Researchers, scientists, and drug development professionals.
Abstract: meta-Topolin [6-(3-hydroxybenzylamino)purine] is a naturally occurring aromatic cytokinin that has garnered significant interest in plant biotechnology and related fields. First isolated from poplar leaves, it exhibits high biological activity, often surpassing that of other widely used cytokinins like 6-Benzylaminopurine (BAP) in various applications. Its unique metabolic fate, which leads to the formation of less toxic and more stable conjugates, contributes to its superior performance in promoting morphogenesis, reducing physiological disorders in vitro, and improving the overall quality of micropropagated plants. This guide provides an in-depth overview of the discovery of this compound, its natural occurrence, and its physiological effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Discovery and Synthesis
The exploration of aromatic cytokinins began after the synthesis of the highly active 6-benzylaminopurine (BAP).[1] This led to a search for naturally occurring aromatic cytokinins in plants. While the cytokinin activity of synthetic this compound and its related compounds was tested in the late 1960s, significant interest in these substances accelerated in the 1990s.[2]
The natural aromatic cytokinin N⁶-(meta-hydroxybenzyl)adenine was successfully isolated from the leaf extracts of poplar (Populus x canadensis Moench., cv. Robusta) by Strnad et al. in 1997, who proposed the trivial name this compound.[3][4][5] The name is derived from "topol," the Czech word for poplar, the plant from which it was first isolated. This discovery confirmed the natural occurrence of a highly active aromatic cytokinin and spurred further investigation into its biological effects and applications.
Natural Occurrence
This compound and its derivatives are naturally occurring phytohormones found in various plant species. Their identification has often been accomplished using advanced analytical techniques like high-performance liquid chromatography (HPLC) combined with enzyme-linked immunosorbent assay (ELISA) and confirmed by mass spectrometry.
Known Natural Sources:
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Poplar (Populus spp.): The primary source from which this compound was first isolated and identified.
-
Oil Palm (Elaeis guineensis Jacq.): Tissues have been found to contain both ortho- and this compound, along with their ribosides and 9-glucosides. In some tissues, the concentration of aromatic cytokinins, particularly ortho-topolin riboside, exceeded that of more common isoprenoid cytokinins.
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Macroalgae: Various species contain aromatic cytokinins, with topolin derivatives present in greater diversity and concentrations than benzyladenine (BA).
Quantitative Data and Physiological Effects
This compound is recognized for its potent cytokinin activity, influencing numerous developmental processes such as cell division, shoot proliferation, and senescence delay. In many studies, it demonstrates superior efficacy or reduced negative side effects compared to other cytokinins.
Comparative Efficacy in Plant Development
Studies comparing this compound with cytokinins like BAP, Kinetin (K), and Zeatin (Z) highlight its effectiveness, particularly in stimulating chlorophyll and protein synthesis.
Table 1: Comparison of this compound (mT) with Other Cytokinins on Chlorophyll and Protein Content in Cucumber Cotyledons
| Cytokinin | Effective Concentration | Effect on Total Chlorophyll (vs. Control) | Effect on Soluble Protein (vs. Control) |
|---|---|---|---|
| This compound (mT) | 0.02–0.0002 µg/ml | > 3-fold increase | +100% (at 0.02 µg/ml) |
| Benzyladenine (BA) | 0.1–10 µg/ml | Stimulated (Inhibited at <0.01 µg/ml) | +25% |
| Kinetin (K) | 1 µg/ml | ~2-fold increase | +31% |
| Zeatin (Z) | Various | Stimulated | No significant difference |
Data sourced from Çağ et al., 2003.
Efficacy in In Vitro Shoot Proliferation
This compound is widely used in plant tissue culture to enhance shoot multiplication and improve plant quality, often yielding better results than BAP by avoiding issues like hyperhydricity and rooting inhibition.
Table 2: Effect of this compound (mT) on In Vitro Shoot Proliferation in Various Species
| Plant Species | Effective Concentration | Key Finding |
|---|---|---|
| Apple Scion 'Húsvéti Rozmaring' | 4 µM mT | Induced 3.28 high-quality shoots per explant. |
| Prunus rootstock 'Ferdor' | 2.1 µM mT | Significantly improved shoot fresh weight, number of internodes, and leaf area compared to BAP. |
| Pterocarpus marsupium | 7.5 µM mT + 1.0 µM NAA | Produced an average of 17.44 shoots per explant, superior to BAP + NAA combinations. |
| Stevia rebaudiana | 5 µM mT | Yielded the highest content of rebaudioside A (10.74 mg/g DW) compared to BAP (4.33 mg/g DW). |
| Strawberry (Fragaria x ananassa) | 1.0 mg L⁻¹ mT | Produced 4.72 shoots per explant. |
Metabolite Distribution in Plant Tissues
The metabolism of this compound influences its activity and distribution. Studies using labeled isotopes provide insight into the concentration of its various forms in different plant tissues.
Table 3: Concentration of ¹⁵N-labeled this compound Riboside (mTR) and its Metabolites in Handroanthus guayacan Callus Tissue
| Metabolite Group | Concentration (pmol/g Dry Weight) |
|---|---|
| N¹⁵ N-glucosides | 1,500 |
| N¹⁵ O-glucosides | 1,300 |
| N¹⁵ Ribosides | 350 |
| N¹⁵ Free Bases | 50 |
Data sourced from Grira et al., 2024.
Experimental Protocols
Accurate quantification and identification of this compound and its metabolites are critical for research. This requires robust protocols for extraction, purification, and analysis.
Extraction and Purification Protocol
This protocol is a generalized procedure based on methodologies cited in cytokinin analysis literature.
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Sample Preparation: Collect plant material and immediately freeze in liquid nitrogen. Lyophilize 25–300 mg of the frozen tissue to obtain a dry weight.
-
Homogenization and Extraction:
-
Homogenize the lyophilized sample in a pre-chilled modified Bieleski's solution (methanol/water/formic acid) at -20 °C.
-
Add a mixture of internal standards (e.g., deuterated cytokinin analogues like [²H₇]N⁶-benzyladenine) to the extraction medium to correct for sample loss during purification and analysis.
-
Sonicate the homogenate and incubate overnight at -20 °C to ensure complete extraction.
-
-
Purification:
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Centrifuge the extract to pellet debris.
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Pass the supernatant through a polyvinylpyrrolidone (PVPP) column to remove phenolic compounds.
-
Further purify the extract using solid-phase extraction (SPE). A common method involves using a mixed-mode cation exchange cartridge (e.g., Oasis MCX).
-
Condition the SPE cartridge with methanol and water.
-
Load the sample, wash with an appropriate solvent to remove interfering substances, and elute the cytokinin fraction using a methanolic ammonia solution.
-
-
Final Preparation: Evaporate the eluate to dryness under a vacuum and reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS) for analysis.
Analytical Methods
Several advanced analytical techniques are employed for the detection and quantification of this compound.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for phytohormone analysis, offering high sensitivity, selectivity, and accuracy for identifying and quantifying this compound and its various metabolites in complex plant extracts.
-
High-Performance Liquid Chromatography/Enzyme-Linked Immunosorbent Assay (HPLC/ELISA): This method has been used for rapid screening of aromatic cytokinins. HPLC fractions are collected and screened using specific antibodies raised against individual cytokinins.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for cytokinins due to their low volatility, GC-MS can be used for structural confirmation, typically after a derivatization step such as permethylation.
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is particularly well-suited for the separation of charged cytokinin species, such as nucleotides, without derivatization.
Visualizations: Pathways and Workflows
Metabolic Pathway of this compound
The metabolism of this compound is a key factor in its biological activity. It can be converted into various conjugates, including ribosides, N-glucosides (an inactivation pathway), and O-glucosides (a storage form). These O-glucosyl conjugates can be hydrolyzed back to the active free-base form by β-glucosidases, allowing the plant to regulate active cytokinin levels.
Caption: Metabolic interconversion pathway of this compound (mT).
Experimental Workflow for this compound Analysis
The process of analyzing this compound from plant tissues involves several critical steps, from sample collection to data interpretation.
Caption: General experimental workflow for this compound analysis.
References
mechanism of action of meta-Topolin in plants
An In-Depth Technical Guide to the Mechanism of Action of meta-Topolin in Plants
Introduction
This compound (mT), a naturally occurring aromatic cytokinin, has garnered significant attention in the fields of plant science and biotechnology.[1][2] First isolated from poplar leaves (Populus x robusta), its chemical structure, 6-(3-hydroxybenzylamino)purine, is closely related to N6-benzyladenine (BA), a widely used synthetic cytokinin.[1][2] However, this compound and its derivatives often exhibit superior properties in plant tissue culture, including enhanced shoot proliferation, improved rooting, and a reduction in physiological disorders such as hyperhydricity.[3] This guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its associated biological pathways.
Core Mechanism of Action
The physiological effects of this compound are rooted in its interaction with the cytokinin signaling pathway and its unique metabolic fate within the plant.
Cytokinin Signaling Pathway
Like other cytokinins, this compound's activity is initiated by its binding to cytokinin receptors, which are membrane-localized histidine kinases. While aromatic cytokinins generally show weaker interaction with some cytokinin-sensitive histidine kinases compared to isoprenoid cytokinins, this compound can provoke a strong response. The binding of this compound triggers a multi-step phosphorelay signaling cascade. This process involves the autophosphorylation of the histidine kinase receptor, followed by the transfer of the phosphoryl group to a histidine phosphotransfer protein (HPT). The phosphorylated HPT then translocates to the nucleus, where it transfers the phosphoryl group to a response regulator (RR). This activation of response regulators ultimately leads to the regulation of target gene expression, which in turn mediates the diverse physiological responses associated with cytokinin activity, such as cell division and differentiation.
Metabolism of this compound
The metabolism of this compound is a key factor contributing to its unique physiological effects. Unlike BA, which is often converted into a stable and less active N9-glucoside, this compound is primarily metabolized into O-glucosides. These O-glucosides can be readily converted back to the active free base, allowing for a slow and sustained release of the active cytokinin. This metabolic pathway is thought to contribute to the reduced toxicity and improved morphogenic responses observed with this compound treatment. Furthermore, the metabolism of this compound is generally faster than that of BA, which may prevent the accumulation of inactive conjugates that can have inhibitory effects on processes like rooting.
Data Presentation
The following tables summarize the quantitative effects of this compound on key plant developmental processes as reported in various studies.
Table 1: Effects of this compound on Shoot Proliferation in Various Plant Species
| Plant Species | This compound Concentration | Control/Comparison Cytokinin | Observed Effect on Shoot Proliferation |
| Stevia rebaudiana | 5 µM | Control (0 µM) | 23.4 shoots per explant (compared to control) |
| Fragaria x ananassa | 1.0 mg/L | BAP (1.0 mg/L) | 4.72 shoots per explant (higher than BAP) |
| Malus domestica 'Húsvéti Rozmaring' | 4 µM | Kinetin | 3.28 shoots per explant (kinetin was least active) |
| Thymus vulgaris | 1 µM | BA and Kinetin | 7.25 shoots per nodal explant (superior to BA and Kinetin) |
| Musa spp. 'Kovvur Bontha' | 1.5 ppm | Other cultivars | Maximum of 82.70 shoots per explant after six subcultures |
Table 2: Effects of this compound on Rooting in Various Plant Species
| Plant Species | This compound Concentration in Multiplication Medium | Observed Effect on Rooting |
| Eucalyptus grandis x E. urophylla | 0.2 mg/L | 20% increase in rooting compared to BA-treated shoots |
| Prunus spp. 'Ferdor' | 2.1 µM | Higher rooting percentage (92%) and increased root number and length compared to BA |
| Pelargonium x hortorum | 0.05 mM | No effect on rooting proportion, but slightly reduced root length and volume |
| Thymus vulgaris | 0.5 µM | Highest mean number of roots (3.33 per explant) |
Table 3: Effects of this compound on Senescence-Related Parameters
| Plant Species | This compound Concentration | Parameter Measured | Observed Effect |
| Wheat (Triticum aestivum) leaf segments | 1.0 mM | Chlorophyll a content | 41% increase compared to control after 10 days |
| Wheat (Triticum aestivum) leaf segments | 1.0 mM | Neutral protease activity | 49% inhibition compared to final control |
| Cucumber (Cucumis sativus) cotyledons | 0.02-0.0002 µg/ml | Total chlorophyll content | More than threefold increase compared to control |
| Daphne mezereum | 1 mg/L (with NAA) | Chlorophyll a + b content | Approximately twofold increase compared to control |
Experimental Protocols
Protocol 1: In Vitro Shoot Proliferation Assay using this compound
This protocol outlines a general procedure for assessing the effect of this compound on shoot multiplication in a model plant system.
1. Plant Material and Sterilization:
- Select healthy, young shoots from the desired plant species.
- Wash the explants under running tap water for 10-15 minutes.
- Surface sterilize the explants by immersing them in 70% (v/v) ethanol for 30-60 seconds, followed by a 15-20 minute soak in a 10-20% sodium hypochlorite solution with a few drops of Tween-20.
- Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.
2. Culture Medium Preparation:
- Prepare Murashige and Skoog (MS) basal medium or a species-specific medium.
- Supplement the medium with 3% (w/v) sucrose and solidify with 0.8% (w/v) agar.
- Adjust the pH of the medium to 5.7-5.8 before autoclaving.
- After autoclaving and cooling, add filter-sterilized this compound to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 4.0 µM). Include a control medium without any cytokinin and a comparison medium with another cytokinin like BA at the same concentrations.
3. Culture Initiation and Maintenance:
- Prepare nodal segments (1-2 cm in length) from the sterilized shoots.
- Inoculate one explant per culture vessel containing the prepared medium.
- Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-50 µmol m⁻² s⁻¹.
- Subculture the proliferating shoots onto fresh medium every 3-4 weeks.
4. Data Collection and Analysis:
- After a predetermined number of subcultures (e.g., 3-4), record the number of new shoots produced per explant and the average shoot length.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Protocol 2: Cytokinin Extraction and Quantification from Plant Tissue
This protocol describes a method for extracting and quantifying endogenous cytokinins, which can be adapted to study the metabolism of exogenously applied this compound.
1. Sample Preparation:
- Harvest plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
2. Extraction:
- Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube.
- Add a pre-chilled extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).
- Add a known amount of deuterated internal standards for each class of cytokinin to be quantified.
- Incubate the mixture at -20°C for at least 1 hour with occasional vortexing.
- Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes. Collect the supernatant.
- Re-extract the pellet with the same buffer, centrifuge again, and pool the supernatants.
3. Purification (Solid-Phase Extraction - SPE):
- Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
- Dilute the pooled supernatant with water to reduce the methanol concentration.
- Load the diluted extract onto the SPE cartridge.
- Wash the cartridge with an acidic solution (e.g., 1 M formic acid) to remove interfering compounds.
- Elute the cytokinins with a basic methanolic solution (e.g., 0.35 N NH₄OH in 60% methanol).
4. Quantification by LC-MS/MS:
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
- Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate the different cytokinin species using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid).
- Detect and quantify the cytokinins using the mass spectrometer in multiple reaction monitoring (MRM) mode.
- Calculate the concentration of each cytokinin based on the peak area ratio to its corresponding internal standard and a standard calibration curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental investigation.
Caption: Cytokinin signaling pathway initiated by this compound.
Caption: Metabolic pathways of this compound in plant tissues.
Caption: Workflow for assessing this compound's effects in vitro.
Conclusion
This compound presents a significant advancement in plant biotechnology due to its favorable mechanism of action. Its ability to strongly activate the cytokinin signaling pathway, coupled with a metabolic profile that allows for the sustained release of the active compound while avoiding the accumulation of inhibitory byproducts, makes it a highly effective plant growth regulator. The quantitative data consistently demonstrates its potential to enhance shoot proliferation and, in many cases, improve rooting compared to other cytokinins. Furthermore, its pronounced anti-senescence effects offer additional benefits in both research and commercial applications. The detailed protocols and visualized pathways provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the potential of this compound in plant science and development.
References
The Biological Activity of meta-Topolin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meta-Topolin (mT), a naturally occurring aromatic cytokinin, and its derivatives have garnered significant attention in plant biotechnology and are emerging as compounds of interest in anticancer research. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their cytokinin effects and anticancer properties. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.
Cytokinin Activity of this compound Derivatives
This compound and its derivatives are potent cytokinins, a class of plant hormones that promote cell division and influence various developmental processes.[1][2] Their activity often surpasses that of other widely used cytokinins, such as 6-benzylaminopurine (BAP).[3] The hydroxyl group at the meta-position on the benzyl ring is a key structural feature contributing to their high activity.[3]
Comparative Cytokinin Activity
| Compound | Plant Species | Bioassay | Observed Effect | Reference |
| This compound (mT) | Daphne mezereum | Micropropagation | More positive effect on shoot regeneration than BA. | |
| This compound (mT) | Thymus vulgaris | Micropropagation | At 1 µM, produced 7.25 ± 0.72 shoots per nodal explant, superior to BA and Kinetin. | |
| This compound (mT) | Cucumber | Chlorophyll Retention | More effective in stimulating chlorophyll biosynthesis at low concentrations than Kinetin, BA, and Zeatin. | |
| This compound (mT) | Apple (Malus domestica) | Micropropagation | Induced sufficient multiplication (3.28 shoots/explant) and high-quality shoots. | |
| This compound riboside (mTR) | Petunia hybrida | Micropropagation | Superior to BA for reliable multiplication of chimeras. | |
| meta-methoxytopolin (MemT) | Petunia hybrida | Micropropagation | Evaluated for meristem stability. |
Experimental Protocols for Cytokinin Bioassays
Accurate assessment of cytokinin activity relies on standardized bioassays. The following are detailed protocols for three widely used methods.
Tobacco Callus Bioassay
This assay measures the ability of a substance to induce cell division (cytokinesis) in tobacco callus tissue, a classic test for cytokinin activity.
Materials:
-
Tobacco callus culture (e.g., from Nicotiana tabacum cv. Wisconsin No. 38)
-
Murashige and Skoog (MS) basal medium, including vitamins
-
Sucrose
-
Indole-3-acetic acid (IAA)
-
Agar
-
Test compounds (this compound derivatives)
-
Sterile petri dishes
-
Sterile transfer tools
Procedure:
-
Prepare MS medium containing 30 g/L sucrose, 0.8% agar, and a suboptimal concentration of auxin (e.g., 2 mg/L IAA).
-
Autoclave the medium and dispense it into sterile petri dishes.
-
Prepare stock solutions of the this compound derivatives to be tested and sterile-filter them.
-
Add the test compounds to the molten MS medium at various concentrations (typically in the range of 10⁻⁹ to 10⁻⁵ M). Also, prepare a control medium without any added cytokinin.
-
Inoculate each petri dish with a small, uniform-sized piece of tobacco callus (approximately 3-5 mm in diameter).
-
Seal the petri dishes and incubate them in the dark at 25 ± 2°C for 4-5 weeks.
-
After the incubation period, determine the fresh weight of the callus.
-
Plot the mean fresh weight against the logarithm of the cytokinin concentration to determine the optimal concentration for callus growth.
Workflow for Tobacco Callus Bioassay
Caption: Workflow of the tobacco callus bioassay for cytokinin activity.
Chlorophyll Retention Bioassay
This bioassay is based on the ability of cytokinins to delay senescence, which is visually and quantitatively assessed by the retention of chlorophyll in detached leaves.
Materials:
-
Healthy, fully expanded leaves from a suitable plant species (e.g., wheat, oat, or cucumber)
-
Test compounds (this compound derivatives)
-
Ethanol or Acetone (80%)
-
Spectrophotometer
-
Petri dishes
-
Filter paper
Procedure:
-
Excise leaf segments (e.g., 1 cm discs or squares) from healthy, uniform leaves.
-
Place two layers of filter paper in each petri dish and moisten them with a known volume of the test solution at different concentrations. A control with water or a solvent blank should be included.
-
Place the leaf segments on the moistened filter paper.
-
Seal the petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
After incubation, extract the chlorophyll from the leaf segments by immersing them in a known volume of 80% ethanol or acetone. The extraction should be carried out in the dark until the leaf tissue is completely white.
-
Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer.
-
Calculate the chlorophyll concentration using Arnon's equations:
-
Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)
-
Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)
-
Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)
-
-
Express the results as chlorophyll content per unit of fresh weight.
Workflow for Chlorophyll Retention Bioassay
Caption: Workflow of the chlorophyll retention bioassay.
Amaranthus Betacyanin Synthesis Bioassay
This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings.
Materials:
-
Seeds of Amaranthus caudatus or other suitable Amaranthus species
-
Test compounds (this compound derivatives)
-
Betacyanin extraction solution (e.g., acidified methanol)
-
Spectrophotometer
-
Petri dishes or vials
-
Filter paper
Procedure:
-
Germinate Amaranthus seeds in the dark for 48-72 hours on moist filter paper.
-
Excise the cotyledons from the seedlings.
-
Incubate the excised cotyledons in a solution containing the test compound at various concentrations for a specific period (e.g., 18-24 hours) in the dark. A control without the test compound should be included.
-
After incubation, blot the cotyledons dry and extract the betacyanin pigment by homogenizing them in an extraction solution.
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the absorbance of the supernatant at 542 nm.
-
The amount of betacyanin is proportional to the absorbance at this wavelength.
Workflow for Amaranthus Betacyanin Bioassay
Caption: Workflow of the Amaranthus betacyanin synthesis bioassay.
Cytokinin Signaling Pathway
Cytokinins exert their effects through a multi-step phosphorelay signaling pathway. In Arabidopsis, this pathway involves histidine kinase (AHK) receptors, histidine phosphotransfer proteins (AHPs), and response regulators (ARRs). This compound and its derivatives are thought to interact with these receptors, particularly AHK3, to initiate the signaling cascade.
Upon binding of a cytokinin like this compound to the CHASE domain of the AHK receptor in the endoplasmic reticulum, the receptor autophosphorylates a histidine residue in its transmitter domain. This phosphate group is then transferred to an aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to a histidine phosphotransfer protein (AHP) in the cytoplasm. The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to an aspartate residue in the receiver domain of a type-B response regulator (ARR). This phosphorylation activates the type-B ARR, which then acts as a transcription factor, binding to the promoter of cytokinin-responsive genes and activating their transcription. Some of the induced genes include type-A ARRs, which act as negative regulators of the signaling pathway, creating a feedback loop.
Caption: The cytokinin signaling pathway initiated by this compound.
Anticancer Activity of Topolin Derivatives
Recent studies have highlighted the potential of purine derivatives, including topolins, as anticancer agents. While much of the research has focused on other cytokinin derivatives, there is emerging evidence for the anticancer activity of topolins. For instance, ortho-Topolin riboside has demonstrated cytotoxicity against non-small cell lung cancer (NSCLC) cells. The proposed mechanisms of action for related purine derivatives often involve the induction of apoptosis and cell cycle arrest.
In Vitro Anticancer Activity
The anticancer activity of topolin derivatives is evaluated against various cancer cell lines using cytotoxicity assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| ortho-Topolin riboside | Non-small cell lung cancer (NSCLC) | Not specified, but showed highest cytotoxicity among 11 tested compounds. | |
| Benzo[a]phenazine derivative | MCF-7 (Breast) | 1.0 - 10.0 | |
| Benzo[a]phenazine derivative | HL-60 (Leukemia) | 1.0 - 10.0 | |
| Imidazo[1,2-c]pyrimidine derivative | A549 (Lung) | 5.988 ± 0.12 |
Note: Data for this compound derivatives are limited in publicly available literature. The table includes data for related structures to indicate the potential for anticancer activity in this class of compounds.
Mechanism of Anticancer Action
The precise mechanisms of anticancer action for this compound derivatives are still under investigation. However, studies on structurally related purine analogs and other cytokinin-like molecules suggest several potential pathways:
-
Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common anticancer mechanism. Compounds can cause arrest at different phases (G1, S, or G2/M), preventing cancer cell proliferation.
-
Inhibition of Kinases: Many signaling pathways that are hyperactive in cancer cells are driven by kinases. Inhibition of these kinases can block tumor growth and survival.
-
Topoisomerase Inhibition: Some compounds interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.
Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound derivatives in cancer cells.
Conclusion
This compound and its derivatives are highly active cytokinins with significant potential in plant biotechnology. Their superior performance in promoting shoot proliferation and overall plantlet health makes them valuable tools for micropropagation. Furthermore, emerging evidence suggests that topolin derivatives may possess anticancer properties, opening up new avenues for drug discovery and development. This technical guide provides a foundational resource for researchers in these fields, offering detailed protocols and a summary of the current state of knowledge. Further investigations into the quantitative structure-activity relationships, specific molecular targets, and in vivo efficacy are warranted to fully realize the potential of these promising compounds.
References
- 1. ipps.org [ipps.org]
- 2. Plant Growth Regulators - Cytokinins - this compound Clinisciences [clinisciences.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the meta-Topolin Signaling Pathway in Plant Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
meta-Topolin (mT), a naturally occurring aromatic cytokinin, has garnered significant interest in plant biotechnology and agricultural research. First isolated from poplar leaves (Populus x canadensis Moench, cv. Robusta), it is a derivative of N6-benzyladenine (BAP) with a hydroxyl group at the meta-position of the benzyl ring. This structural modification confers unique physiological properties, often resulting in superior outcomes in plant tissue culture compared to other cytokinins, such as enhanced shoot proliferation, improved rooting, and a reduction in physiological abnormalities like hyperhydricity.[1][2][3] Understanding the molecular mechanisms underlying these beneficial effects is crucial for its targeted application in crop improvement and for the development of novel plant growth regulators.
This technical guide provides a comprehensive overview of the this compound signaling pathway in plant cells. It details the molecular components of the signaling cascade, presents available quantitative and comparative data, outlines key experimental protocols for studying the pathway, and provides visual representations of the signaling and experimental workflows.
The this compound Signaling Pathway
The signaling pathway of this compound is a variation of the canonical cytokinin signal transduction pathway, which is a multi-step phosphorelay system analogous to the two-component systems found in bacteria. This pathway can be broadly divided into three main stages: signal perception, signal transduction, and signal response.
Signal Perception
The perception of this compound occurs at the endoplasmic reticulum, where the cytokinin receptors are primarily located. These receptors are transmembrane histidine kinases (AHKs). In the model plant Arabidopsis thaliana, the primary receptors for cytokinins are AHK2, AHK3, and AHK4 (also known as CRE1/WOL). While all three are involved in cytokinin perception, studies have shown that this compound can effectively activate AHK3 and AHK4. The binding of this compound to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptor induces a conformational change. This change triggers the autophosphorylation of a conserved histidine residue within the kinase domain on the cytosolic side of the receptor.
Signal Transduction: The Phosphorelay
The phosphate group from the activated AHK receptor is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Following this, the signal is transduced through a shuttle of proteins known as Arabidopsis Histidine Phosphotransfer Proteins (AHPs). The phosphate group is transferred from the AHK receiver domain to a conserved histidine residue on an AHP. Phosphorylated AHPs then translocate from the cytoplasm to the nucleus.
Signal Response: Transcriptional Regulation
Inside the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domains of Arabidopsis Response Regulators (ARRs). ARRs are transcription factors that mediate the cellular response to cytokinins. They are broadly classified into two main types:
-
Type-B ARRs: These are positive regulators of cytokinin signaling. Upon phosphorylation, Type-B ARRs are activated and bind to specific cis-regulatory elements (GAT/A core motif) in the promoters of cytokinin-responsive genes, thereby activating their transcription. Key targets of Type-B ARRs include genes involved in cell division, shoot meristem function, and the Type-A ARR genes.
-
Type-A ARRs: These are negative regulators of cytokinin signaling. Their transcription is rapidly induced by cytokinin via the activation of Type-B ARRs. The accumulating Type-A ARR proteins then act in a negative feedback loop to dampen the signaling pathway, likely by competing with Type-B ARRs for phosphotransfer from AHPs or by other protein-protein interactions.
The activation of this transcriptional cascade by this compound leads to the various physiological responses observed, such as increased cell division and shoot proliferation.
Data Presentation
While precise quantitative data for this compound's interaction with individual signaling components is still an active area of research, comparative studies with other cytokinins provide valuable insights into its efficacy.
Table 1: Comparative Efficacy of this compound in Plant Tissue Culture
| Plant Species | Parameter Measured | This compound (mT) Concentration | Comparative Cytokinin (Type and Concentration) | Observation | Reference |
| Stevia rebaudiana | Number of shoots per explant | 5 µM | BAP, Zeatin, Kinetin (5, 10, 15 µM) | mT at 5 µM produced the highest number of shoots (23.4 per explant). | [4] |
| Pterocarpus marsupium | Shoots per explant | 7.5 µM (+ 1.0 µM NAA) | BA (various concentrations) | mT resulted in better shoot multiplication and rhizogenesis than BA. | [5] |
| Thymus vulgaris | Shoots per nodal explant | 1 µM | BA, Kinetin (1, 5, 15 µM) | 1 µM mT yielded the highest shoot proliferation (7.25 ± 0.72 shoots). | |
| Húsvéti rozmaring apple scion | Shoot multiplication rate and quality | 4 µM | TDZ, BA, BAR, KIN (2, 4, 6, 8 µM) | mT produced sufficient multiplication (3.28 shoots/explant) with high-quality shoots. | |
| Daphne mezereum | Shoot regeneration | 1 mg/L | BA (1 mg/L) | mT had a more positive effect on shoot regeneration than BA. | |
| Pistacia vera | Proliferation rate | 10 µM | BA (10 µM) | mT-medium resulted in a proliferation rate 6 times higher than BA-medium. |
Table 2: Effects of this compound on Biochemical Parameters
| Plant Species | Parameter Measured | This compound (mT) Concentration | Effect Observed | Reference |
| Daphne mezereum | Chlorophyll, soluble proteins, amino acids | 1 mg/L | Increased levels compared to BA-treated and control plants. | |
| Wheat leaves | Chlorophyll a content | 0.25, 0.5, 1.0 mM | Concentration-dependent increase of 14%, 23%, and 41% respectively, delaying senescence. | |
| Stevia rebaudiana | Stevioside and Rebaudioside A content | 5 µM | Beneficially affected the biosynthesis of both compounds. |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the this compound signaling pathway.
Cytokinin Receptor-Ligand Binding Assay
This protocol is adapted from methods used for other cytokinins and can be applied to study the binding of this compound to AHK receptors.
Objective: To determine the binding affinity (Kd) of this compound to a specific cytokinin receptor (e.g., AHK3 or AHK4).
Methodology:
-
Heterologous Expression of Receptors:
-
Clone the full-length cDNA of the target AHK receptor into a suitable expression vector for a heterologous system (e.g., E. coli or tobacco BY-2 cells).
-
Transform the expression vector into the chosen host cells.
-
Induce the expression of the receptor protein.
-
-
Membrane Preparation:
-
Harvest the cells expressing the receptor.
-
Lyse the cells and isolate the membrane fraction by differential centrifugation.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2).
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
Set up a series of reactions in microcentrifuge tubes. Each tube will contain:
-
A fixed concentration of radiolabeled cytokinin with high affinity for the receptor (e.g., [³H]trans-Zeatin).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
A constant amount of the membrane preparation.
-
-
Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a large excess of unlabeled ligand).
-
Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Separation and Quantification:
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (dissociation constant for this compound) using the Cheng-Prusoff equation.
-
In Vitro Phosphorelay Assay
This assay reconstitutes the phosphorelay cascade in a test tube to directly measure the transfer of phosphate from the receptor to downstream components in response to this compound.
Objective: To determine if this compound can initiate the phosphorelay from an AHK receptor to an AHP protein.
Methodology:
-
Protein Purification:
-
Express and purify the recombinant cytosolic domain of the AHK receptor, the AHP protein, and optionally, a Type-B ARR.
-
Ensure high purity of the proteins to avoid non-specific kinase or phosphatase activity.
-
-
Autophosphorylation of the AHK Receptor:
-
Incubate the purified AHK kinase domain with [γ-³²P]ATP in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) in the presence of this compound.
-
Include a control reaction without this compound.
-
Allow the autophosphorylation reaction to proceed for a defined time (e.g., 30-60 minutes) at room temperature.
-
-
Phosphotransfer to AHP:
-
Add the purified AHP protein to the reaction mixture containing the phosphorylated AHK.
-
Take aliquots at different time points (e.g., 0, 1, 5, 10, 20 minutes).
-
Stop the reaction for each aliquot by adding SDS-PAGE loading buffer.
-
-
Analysis of Phosphorylation:
-
Separate the proteins in the reaction aliquots by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins.
-
A signal corresponding to the molecular weight of the AHP protein indicates successful phosphotransfer.
-
-
Quantitative Analysis (Optional):
-
Quantify the intensity of the radioactive bands corresponding to the AHK and AHP proteins at each time point using densitometry software.
-
Calculate the rate of phosphotransfer.
-
Gene Expression Analysis
This protocol uses quantitative real-time PCR (qRT-PCR) to measure the change in the expression of cytokinin-responsive genes after treatment with this compound.
Objective: To quantify the induction of Type-A ARR gene expression in response to this compound.
Methodology:
-
Plant Material and Treatment:
-
Grow Arabidopsis thaliana seedlings under sterile conditions on a suitable medium (e.g., half-strength Murashige and Skoog).
-
Treat the seedlings with a range of this compound concentrations (e.g., 0, 0.1, 1, 10 µM) for a short duration (e.g., 30-60 minutes) to capture the primary response.
-
Include a mock-treated control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.
-
Extract total RNA using a standard protocol or a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design and validate primers for the target Type-A ARR genes (e.g., ARR5, ARR7) and a suitable reference gene (e.g., ACTIN2).
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
Run the reactions in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and the mock-treated control.
-
Generate a dose-response curve by plotting the fold change in gene expression against the this compound concentration.
-
Conclusion
The this compound signaling pathway leverages the conserved cytokinin two-component signaling cascade to elicit its potent effects on plant growth and development. Its interaction with histidine kinase receptors in the endoplasmic reticulum initiates a phosphorelay that culminates in the transcriptional reprogramming of the cell. While the broad strokes of this pathway are understood, further research is needed to quantify the specific binding affinities and phosphorylation efficiencies of this compound with the various components of the signaling machinery. The experimental protocols outlined in this guide provide a robust framework for researchers to further dissect the molecular intricacies of this compound signaling, paving the way for its optimized use in agriculture and biotechnology.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite profiling and associated gene expression reveal two metabolic shifts during the seed-to-seedling transition in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Effects of meta-Topolin on Plant Growth: A Technical Guide
Introduction
Meta-Topolin (mT), a naturally occurring aromatic cytokinin, has emerged as a significant plant growth regulator in the field of plant biotechnology. First isolated from poplar leaves (Populus x robusta), mT, chemically known as 6-(3-hydroxybenzylamino)purine, offers several advantages over traditionally used cytokinins like N6-benzyladenine (BA).[1][2][3][4] Its unique metabolic fate and physiological effects have garnered considerable interest among researchers for its potential to improve in vitro plant propagation and overall plant quality. This technical guide provides an in-depth overview of the physiological effects of this compound on plant growth, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and experimental application. The content is tailored for researchers, scientists, and professionals in drug development and plant science.
Quantitative Effects of this compound on Plant Growth
This compound has been shown to influence a wide range of plant growth and developmental processes, often exhibiting superior performance compared to other cytokinins. Its effects are particularly notable in micropropagation, where it can enhance shoot proliferation, improve shoot quality, and promote better rooting and acclimatization.[5]
Table 1: Comparative Effects of this compound (mT) and N6-benzyladenine (BA) on Shoot Proliferation and Quality in Various Plant Species
| Plant Species | Parameter | mT Concentration | BA Concentration | Results | Reference |
| Prunus spp. ('Ferdor' and 'Torinel') | Shoot Quality | 2.1 µM | 2.1 µM | Shoots on mT had larger leaves; 'Ferdor' plants were significantly higher with longer internodes. | |
| Prunus rootstocks ('Ferdor') | Rooting Percentage | 2.1 µM | 2.1 µM | 92% rooting with mT compared to control. | |
| Apple Scion ('Húsvéti Rozmaring') | Multiplication Rate (shoots/explant) | 4 µM | 2.0 µM | 3.28 with mT; 5.40 with 2.0 µM TDZ (Thidiazuron), but mT produced higher quality shoots. | |
| Apple Scion ('Húsvéti Rozmaring') | Shoot Length (cm) | 4 µM | 2.0 µM | 1.46 cm with mT; 1.80 cm with BA, but BA-induced shoots were of lower quality. | |
| Sugarcane (Saccharum spp.) | Multiplication Rate | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Increased multiplication rate with mT compared to BA. | |
| Sugarcane (Saccharum spp.) | Stem Length | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Increased stem length with mT compared to BA. | |
| Thymus vulgaris | Shoot Proliferation (shoots/explant) | 1 µM | 1 µM | 7.25 with mT, which was superior to BA. | |
| Pelargonium cultivars | Multiplication Rate | 0.5-1.0 mg l-1 | Not specified | Highest multiplication rate (2.7-4.7, genotype dependent) and high-quality shoots with mT. | |
| Lagerstroemia speciosa | Number of Shoots | 5.0 µM | - | Significantly higher number of shoots at this concentration. | |
| Stevia rebaudiana | Number of Shoots per Explant | 5 µM | Not specified | Highest number of shoots (23.43) observed with 5 µM mT. |
Table 2: Effects of this compound on Rooting, Acclimatization, and Stress Parameters
| Plant Species | Parameter | mT Treatment | Control/BA Treatment | Results | Reference |
| Prunus rootstocks ('Ferdor' and 'Torinel') | Acclimatization | Shoots from 2.1 µM mT | Shoots from 2.1 µM BA | Over 90% acclimatization for both; plants from mT had the highest root length after 5 months. | |
| Spathiphyllum floribundum | In Vitro Root Formation | ≥ 10 µM | Equimolar BA | mT induced good shoot production with in vitro roots; better rooting during acclimatization. | |
| Sugarcane (Saccharum spp.) | Malondialdehyde (MDA) Content | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Lower MDA content in shoots with mT, indicating less oxidative stress. | |
| Sugarcane (Saccharum spp.) | Superoxide Dismutase (SOD) Activity | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Lower SOD activity in shoots with mT. | |
| Sugarcane (Saccharum spp.) | Hydrogen Peroxide (H2O2) Content | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Higher H2O2 content in shoots with mT, suggested to be related to growth processes rather than stress. | |
| Aloe polyphylla | Rooting | 5.0 µM | BA and Zeatin | mT was the preferred cytokinin for both multiplication rate and rooting. | |
| Aloe polyphylla | Hyperhydricity | 5.0 µM | BA and Zeatin | The problem of hyperhydricity was completely controlled with mT. |
Experimental Protocols
The following provides a generalized methodology for utilizing this compound in plant tissue culture for shoot proliferation and rooting, based on common practices cited in the literature.
Plant Material and Sterilization
-
Explant Source: Nodal segments, shoot tips, or leaves are commonly used explants. For instance, nodal explants are used for Lagerstroemia speciosa and apical leaves for adventitious regeneration in Prunus rootstocks.
-
Surface Sterilization: A standard sterilization protocol involves washing the explants under running tap water, followed by treatment with a mild detergent and subsequent rinsing. The explants are then surface sterilized, typically with a solution of sodium hypochlorite or calcium hypochlorite, followed by several rinses with sterile distilled water.
Culture Medium and Conditions
-
Basal Medium: Murashige and Skoog (MS) medium is the most frequently used basal medium. For some woody plants, Woody Plant Medium (WPM) may be preferred. The medium is typically supplemented with sucrose (around 30 g/L) and solidified with agar (around 0.7-0.8% w/v).
-
Plant Growth Regulators:
-
For Shoot Proliferation: MS medium is supplemented with this compound at concentrations typically ranging from 0.5 µM to 10 µM. Often, a low concentration of an auxin like α-naphthalene acetic acid (NAA) may be added to the medium.
-
For Rooting: For rooting of regenerated shoots, a half-strength MS medium is often used. This medium may be hormone-free or supplemented with an auxin like indole-3-butyric acid (IBA). Notably, shoots regenerated on mT-containing medium often exhibit better spontaneous rooting.
-
-
Culture Conditions: Cultures are generally maintained at a temperature of 23-25°C with a 16-hour photoperiod provided by cool white fluorescent lights.
Subculture and Acclimatization
-
Subculture: Explants are subcultured to fresh medium every 3-4 weeks to ensure nutrient availability and sustained growth.
-
Acclimatization: Well-rooted plantlets are carefully removed from the culture vessels, and the agar is gently washed off the roots. The plantlets are then transferred to pots containing a sterile potting mix (e.g., a mixture of perlite, vermiculite, and peat). The potted plantlets are initially kept under high humidity, which is gradually reduced over a period of 2-4 weeks to acclimatize them to the external environment.
Signaling and Metabolism of this compound
The physiological effects of this compound are intrinsically linked to its metabolism within the plant. Unlike BA, which is primarily converted to the stable and less active N9-glucoside, mT is metabolized to O-glucosides. These O-glucoside conjugates are more readily converted back to the active free-base form, allowing for a more sustained and regulated cytokinin activity. This metabolic pathway is thought to contribute to the reduced toxicity and improved physiological responses observed with mT treatment.
The diagram above illustrates the putative mechanism of action for this compound. Upon entering the cell, mT can bind to cytokinin receptors, initiating a phosphorelay signaling cascade that ultimately leads to the activation of Type-B response regulators. These transcription factors then induce the expression of cytokinin-responsive genes, leading to various physiological effects such as cell division and shoot proliferation. Concurrently, intracellular mT can be metabolized into its riboside (mTR) or O-glucoside (mT-OG) forms. The O-glucosylation is a key regulatory step, as this conjugate can be readily converted back to the active mT form, providing a sustained hormonal response.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on plant micropropagation.
This workflow provides a systematic approach to assess the efficacy of this compound in a plant tissue culture system. It encompasses all critical stages from the initial preparation of plant material to the final evaluation of acclimatized plants, allowing for a comprehensive analysis of mT's physiological effects.
Conclusion
This compound represents a valuable alternative to conventional cytokinins in plant tissue culture and micropropagation. Its unique metabolic pathway, which favors the formation of readily reversible O-glucosides, likely contributes to its lower toxicity and superior performance in promoting healthy shoot growth, efficient rooting, and successful acclimatization. The quantitative data consistently demonstrates its ability to enhance multiplication rates and improve the overall quality of in vitro-propagated plants across a diverse range of species. The provided protocols and workflows offer a foundational framework for researchers to effectively integrate this compound into their plant propagation and development studies, paving the way for further optimization and application in both academic and commercial settings. Further research into the precise molecular mechanisms and signaling crosstalk of this compound will undoubtedly continue to uncover its full potential in plant biotechnology.
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. plantmedia.com [plantmedia.com]
- 4. Role of this compound on in Vitro Shoot Regeneration: An Insight | CoLab [colab.ws]
- 5. Optimization of micropropagation protocols in some wooody plants using this compound | DIGITAL.CSIC [digital.csic.es]
Methodological & Application
The Superior Alternative: Utilizing meta-Topolin for Enhanced In Vitro Shoot Regeneration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro shoot regeneration is a cornerstone of plant biotechnology, enabling mass propagation of elite genotypes, genetic transformation, and the production of valuable secondary metabolites. The choice of cytokinin is a critical factor influencing the success and efficiency of shoot regeneration protocols. For decades, benzyladenine (BA) has been a widely used cytokinin; however, its application is often associated with physiological abnormalities such as hyperhydricity, shoot fasciation, and subsequent difficulties in rooting and acclimatization.[1] Meta-Topolin (mT), a naturally occurring aromatic cytokinin, has emerged as a superior alternative, consistently demonstrating enhanced shoot proliferation, improved plantlet quality, and better overall micropropagation outcomes in a wide range of plant species.[2][3][4]
This compound, chemically known as 6-(3-hydroxybenzylamino)purine, was first isolated from poplar leaves.[5] Its unique molecular structure, featuring a hydroxyl group on the benzyl ring, is believed to contribute to its beneficial effects. Unlike BA, which can be converted into stable and potentially toxic conjugates, mT is metabolized into less stable O-glucosides, which may allow for a more controlled release of the active cytokinin, thereby avoiding the detrimental effects observed with other cytokinins. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in in vitro shoot regeneration.
Advantages of this compound in Micropropagation
The use of this compound offers several distinct advantages over traditional cytokinins:
-
Increased Shoot Proliferation: Numerous studies have shown that mT often promotes a higher rate of shoot multiplication compared to BA, kinetin, and other cytokinins.
-
Superior Shoot Quality: Plantlets regenerated on media containing mT typically exhibit better morphology, including reduced hyperhydricity (vitrification), normal leaf development, and stronger stems.
-
Improved Rooting and Acclimatization: Shoots developed with mT often show enhanced rooting ability, both in vitro and ex vitro, leading to higher survival rates during the critical acclimatization phase.
-
Reduced Physiological Disorders: The application of mT is linked to a decrease in common in vitro-induced problems like shoot-tip necrosis and callus formation at the base of the shoots.
-
Enhanced Physiological and Biochemical Traits: Plants propagated using mT have been reported to have improved photosynthetic pigment content and overall better physiological health.
Quantitative Data Summary
The optimal concentration of this compound is species-dependent. The following tables summarize the effective concentrations and comparative performance of mT in various plant species as reported in scientific literature.
Table 1: Optimal Concentrations of this compound for Shoot Regeneration in Various Plant Species
| Plant Species | Explant Type | Optimal mT Concentration | Key Findings |
| Allamanda cathartica | Nodal explants | 3.0 µM | Higher number of shoots (10.5 ± 0.16) and greater shoot length (6.1 ± 0.09 cm) compared to other cytokinins. |
| Apple (Malus domestica) 'Húsvéti Rozmaring' | Axillary shoots | 4 µM | Induced sufficient multiplication (3.28 shoots/explant) and produced high-quality shoots with good length (1.46 cm). |
| Aloe polyphylla | 5.0 µM | Optimum for inducing regeneration and rooting. | |
| Thymus vulgaris | Nodal explants | 1 µM | Highest shoot proliferation (7.25 ± 0.72 shoots per explant), superior to BA and Kinetin. |
| Withania somnifera | 2.5 µM | Recorded as an efficient cytokinin for successful shoot multiplication and growth. | |
| Eucalyptus grandis x Eucalyptus urophylla | 0.2 mg·L⁻¹ | Produced less vitrified shoots and resulted in better in vitro rooting compared to higher concentrations. | |
| Daphne mezereum | Shoot fragments | 1 mg·L⁻¹ | Increased the efficiency of shoot regeneration, leading to a higher number and length of shoots compared to BA. |
Table 2: Comparative Efficacy of this compound and Other Cytokinins
| Plant Species | Cytokinin Comparison | Parameter Measured | Results |
| Apple (Malus domestica) 'Húsvéti Rozmaring' | mT vs. TDZ, BA, BAR, Kinetin | Shoot Multiplication Rate & Quality | TDZ (2.0 µM) gave the highest shoot number (5.40), but of low quality. mT (4 µM) produced high-quality shoots with a good multiplication rate (3.28). |
| Thymus vulgaris | mT vs. BA, Kinetin | Shoot Proliferation | 1 µM mT yielded the highest number of shoots (7.25 ± 0.72), outperforming both BA and Kinetin at various concentrations. |
| Daphne mezereum | mT vs. BA | Number of Regenerated Shoots | On MS medium, mT resulted in more than four times as many shoots compared to the control, and significantly more than BA. |
| Spathiphyllum floribundum | mT vs. BA | In Vitro Shoot and Root Production | mT combined good shoot production with in vitro root formation, which was not observed with BA. |
| Sweet Orange (Citrus sinensis) | mT vs. BA | Overall Shoot Quality | The highest overall shoot quality was achieved with a range from approximately 1 µM BA to 25 µM mT, indicating a beneficial interaction. |
Experimental Protocols
The following are generalized protocols for in vitro shoot regeneration using this compound. Researchers should optimize the concentrations and other parameters for their specific plant species and explant type.
Protocol 1: Shoot Regeneration from Nodal Explants
1. Explant Preparation:
- Excise nodal segments (1-2 cm) from healthy, young shoots of the mother plant.
- Surface sterilize the explants by washing them under running tap water for 30 minutes, followed by treatment with a mild detergent and several rinses with sterile distilled water.
- In a laminar flow hood, immerse the explants in 70% (v/v) ethanol for 30-60 seconds, followed by a sterilizing solution (e.g., 1-2% sodium hypochlorite with a few drops of Tween-20) for 10-15 minutes.
- Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agent.
- Trim the ends of the explants before placing them onto the culture medium.
2. Culture Medium:
- Prepare Murashige and Skoog (MS) basal medium or a suitable alternative like Woody Plant Medium (WPM) for woody species.
- Supplement the medium with 3% (w/v) sucrose and solidify with 0.7-0.8% (w/v) agar.
- Adjust the pH of the medium to 5.7-5.8 before autoclaving.
- After the medium has cooled to about 45-50°C, aseptically add a filter-sterilized stock solution of this compound to achieve the desired final concentration (e.g., 1.0 - 5.0 µM). It is noted that this compound may be heat labile.
- For some species, the addition of a low concentration of an auxin, such as α-naphthalene acetic acid (NAA) (e.g., 0.1-0.5 µM), may enhance shoot proliferation.
3. Incubation:
- Culture the explants in a growth chamber at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 30-50 µmol m⁻² s⁻¹.
4. Subculture:
- Subculture the proliferating shoots onto fresh medium of the same composition every 3-4 weeks.
Protocol 2: Rooting and Acclimatization
1. In Vitro Rooting:
- Excise individual microshoots (2-3 cm in length) from the proliferation cultures.
- Transfer the microshoots to a half-strength MS medium devoid of cytokinins but supplemented with an auxin such as indole-3-butyric acid (IBA) (e.g., 0.5-2.0 µM) to induce root formation.
- Incubate under the same conditions as for shoot proliferation.
2. Acclimatization:
- Once a well-developed root system is formed, carefully remove the plantlets from the culture vessel and wash the roots gently to remove any adhering agar.
- Transfer the plantlets to small pots containing a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).
- Cover the pots with a transparent plastic dome or place them in a high-humidity chamber to maintain high humidity.
- Gradually reduce the humidity over a period of 2-3 weeks to acclimatize the plantlets to the external environment.
- Water the plantlets as needed and provide them with a balanced nutrient solution.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the cytokinin signaling pathway, highlighting the role of this compound, and a typical experimental workflow for in vitro shoot regeneration.
Caption: Simplified cytokinin signaling pathway initiated by this compound.
Caption: Experimental workflow for in vitro shoot regeneration using this compound.
Conclusion
This compound has consistently proven to be a highly effective cytokinin for in vitro shoot regeneration across a diverse range of plant species. Its ability to promote prolific, high-quality shoot growth while minimizing physiological disorders and enhancing subsequent rooting and acclimatization makes it a valuable tool for researchers, scientists, and professionals in plant biotechnology and drug development. The adoption of this compound in micropropagation protocols can lead to more efficient and reliable plant production systems, facilitating advancements in agriculture, horticulture, and phytopharmaceutical research.
References
Application Notes and Protocols for meta-Topolin in Plant Tissue Culture Media
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Meta-Topolin (mT), a naturally occurring aromatic cytokinin, is increasingly recognized as a superior alternative to synthetic cytokinins like 6-Benzylaminopurine (BAP) in plant tissue culture. Its application has been shown to enhance shoot proliferation, improve the physiological quality of micropropagated plantlets, reduce abnormalities such as hyperhydricity, and promote better rooting and acclimatization.[1][2][3] This document provides detailed protocols for the preparation and application of this compound in plant tissue culture media, along with a summary of its effects on various plant species.
Introduction to this compound
This compound, chemically known as 6-(3-hydroxybenzylamino)purine, was first isolated from poplar leaves.[1][4] Unlike many synthetic cytokinins, mT often leads to the development of morphologically normal and physiologically robust plantlets. Its unique metabolic fate in plant tissues, where it is converted to less toxic compounds, is believed to contribute to its beneficial effects, such as avoiding the inhibition of root formation often seen with high concentrations of BAP. These characteristics make this compound a valuable tool for the micropropagation of a wide range of plants, including medicinal, ornamental, and woody species.
Data Presentation: Efficacy of this compound in Plant Tissue Culture
The following tables summarize the quantitative effects of this compound on shoot proliferation and rooting in various plant species as reported in scientific literature.
Table 1: Effect of this compound on Shoot Proliferation
| Plant Species | Explant Type | Optimal mT Concentration | Key Findings | Reference |
| Corylus colurna L. | Nodal explants | 0.5 mg/L (in combination with 0.1 mg/L IAA) | Enhanced shoot proliferation, with maximum multiplication rate, shoot number, and shoot length. | |
| Malus × domestica 'Húsvéti rozmaring' | Axillary shoot cultures | 4 µM | Induced sufficient multiplication (3.28 shoots/explant) and high-quality shoots. | |
| Banana cultivars ('Karpura chakkera keli', 'Mortoman', 'Kovvur Bontha') | Shoot tips | 1.5 ppm | 'Kovvur Bontha' showed the highest number of shoots per explant (82.70) after the sixth subculture. | |
| Eucalyptus grandis × Eucalyptus urophylla | Nodal explants | 0.2 mg/L | Produced less vitrified shoots and resulted in better in vitro rooting compared to higher concentrations. | |
| Plumbago zeylanica L. | Nodal explants | 1.0 mg/L | Produced the highest number of shoot buds (13.60 ± 1.14) after 14 days. | |
| Stevia rebaudiana Bertoni | Nodal explants | 5 µM | Resulted in the highest number of shoots (23.4 per explant) in bioreactor cultures. | |
| Thymus vulgaris L. | Nodal explants | 1 µM | Showed the highest shoot proliferation (7.25 ± 0.72 shoots per nodal explant). |
Table 2: Effect of this compound on Rooting
| Plant Species | Explant Type | Optimal mT Concentration for Rooting | Key Findings | Reference |
| Spathiphyllum floribundum | Shoots from in vitro culture | 10 µM or more | Plants developed on mT rooted better during acclimatization than those on equimolar BA. | |
| Eucalyptus grandis × Eucalyptus urophylla | Shoots from in vitro culture | 0.2 mg/L during multiplication phase | A 20% increase in rooting was observed when mT was used in the multiplication medium instead of BA. | |
| Prunus rootstock 'Ferdor' | Shoots from in vitro culture | Not specified for rooting medium, but shoots from mT multiplication medium showed better rooting. | Higher rooting percentage (92%), root number, and length compared to the control. | |
| Thymus vulgaris L. | Shoots from in vitro culture | 0.5 µM | Yielded the highest mean number of roots (3.33 ± 0.91) per explant. |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol is for preparing a 1 mg/mL stock solution of this compound.
Materials:
-
This compound powder (e.g., PhytoTechnology Laboratories T841)
-
1N Potassium Hydroxide (KOH) solution
-
Distilled or deionized water
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
Procedure:
-
Weigh 100 mg of this compound powder and place it in a sterile volumetric flask.
-
Add a small volume (e.g., 3-5 mL) of 1N KOH to dissolve the powder completely. Gentle warming may aid in dissolution.
-
Once dissolved, slowly add sterile distilled or deionized water while stirring to bring the final volume to 100 mL.
-
Stir the solution continuously while adding water to prevent precipitation.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store the stock solution at -20°C for long-term storage or at 2-8°C for short-term use.
Note on Stability: this compound has been shown to be stable in aqueous solutions and can withstand autoclaving at 121°C for 30 minutes with no significant degradation. However, some suppliers suggest that it may be heat labile and recommend adding it to autoclaved medium that has cooled. It is advisable to follow the supplier's recommendations or perform a small-scale test to confirm stability under specific laboratory conditions.
Protocol for Shoot Proliferation using this compound
This protocol provides a general guideline for inducing shoot multiplication. The optimal concentration of this compound should be determined empirically for each plant species and genotype.
Materials:
-
Sterile plant explants (e.g., nodal segments, shoot tips)
-
Basal medium (e.g., Murashige and Skoog (MS) medium)
-
Sucrose (typically 3% w/v)
-
Gelling agent (e.g., agar, 0.7-0.8% w/v)
-
This compound stock solution (1 mg/mL)
-
(Optional) Auxin stock solution (e.g., Indole-3-acetic acid - IAA)
-
Sterile culture vessels
-
Laminar flow hood
-
Autoclave
-
pH meter
Procedure:
-
Prepare the desired volume of basal medium (e.g., MS medium) with macro- and micronutrients and vitamins.
-
Add sucrose to the medium and dissolve completely.
-
Adjust the pH of the medium to 5.7-5.8.
-
Add the gelling agent and heat the medium to dissolve it.
-
Autoclave the medium at 121°C and 1.05 kg/cm ² (15 psi) for 15-20 minutes.
-
Allow the medium to cool to approximately 45-50°C in a laminar flow hood.
-
Aseptically add the required volume of filter-sterilized this compound stock solution to achieve the desired final concentration (e.g., 0.2 - 5.0 µM or 0.05 - 2.0 mg/L). If required, also add the auxin stock solution.
-
Dispense the medium into sterile culture vessels.
-
Allow the medium to solidify.
-
Inoculate the sterile explants onto the surface of the medium.
-
Seal the culture vessels and incubate them in a growth chamber under controlled conditions (e.g., 24 ± 2°C, 16-hour photoperiod).
-
Subculture the proliferating shoots onto fresh medium every 3-4 weeks.
Protocol for In Vitro Rooting of Microshoots
This protocol outlines a general procedure for inducing root formation on in vitro-derived shoots.
Materials:
-
Elongated microshoots (typically 2-3 cm in length)
-
Basal medium (e.g., half-strength MS medium)
-
Sucrose (typically 1-2% w/v)
-
Gelling agent (e.g., agar, 0.7-0.8% w/v)
-
(Optional) Auxin stock solution (e.g., Indole-3-butyric acid - IBA)
-
(Optional) this compound stock solution (1 mg/mL)
-
Sterile culture vessels
-
Laminar flow hood
-
Autoclave
-
pH meter
Procedure:
-
Prepare the desired volume of rooting medium, often half-strength basal salts, with a reduced sucrose concentration.
-
Adjust the pH of the medium to 5.7-5.8.
-
Add the gelling agent and autoclave as described in the shoot proliferation protocol.
-
Cool the medium and aseptically add the required plant growth regulators. For rooting, an auxin like IBA (e.g., 0.5-2.0 mg/L) is commonly used. In some cases, a low concentration of this compound may be beneficial. A plant growth regulator-free medium can also be effective for some species.
-
Dispense the medium into sterile culture vessels and allow it to solidify.
-
Excise individual microshoots and insert their basal end into the rooting medium.
-
Seal the culture vessels and incubate under the same or slightly modified growth chamber conditions as for shoot proliferation.
-
After 3-4 weeks, well-rooted plantlets should be ready for acclimatization.
Visualization of Experimental Workflow and Signaling Pathway
General Experimental Workflow for Micropropagation using this compound
The following diagram illustrates a typical workflow for plant micropropagation incorporating this compound.
Caption: A generalized workflow for plant micropropagation using this compound.
Simplified Cytokinin Signaling Pathway
This compound, as a cytokinin, is expected to act through the canonical cytokinin signaling pathway. This diagram provides a simplified representation of this pathway.
References
Application Notes and Protocols for the Use of meta-Topolin in Orchid Micropropagation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Meta-Topolin (mT), a naturally occurring aromatic cytokinin, has emerged as a highly effective plant growth regulator for the in vitro propagation of various plant species, including a wide range of orchids.[1][2] It is chemically known as 6-(3-hydroxybenzylamino)purine.[1] Discovered in poplar leaves, mT often exhibits superior performance compared to traditionally used cytokinins like N6-benzyladenine (BAP), promoting robust shoot proliferation, improving shoot quality, and enhancing subsequent rooting and acclimatization processes.[1][3] These attributes make this compound a valuable tool for the mass propagation of commercially important ornamental orchids, the conservation of endangered species, and the production of uniform plant material for research and development.
One of the key advantages of this compound is its ability to stimulate shoot formation while minimizing physiological disorders such as hyperhydricity, which can be a significant issue with other cytokinins. Furthermore, plantlets developed on media containing this compound often exhibit better root development, which is crucial for successful acclimatization to ex vitro conditions.
These application notes provide a comprehensive overview of the use of this compound in orchid micropropagation, summarizing effective concentrations from various studies and presenting detailed protocols for researchers to adapt to their specific needs.
Data Presentation: Efficacy of this compound in Orchid Micropropagation
The following tables summarize the quantitative effects of this compound, alone or in combination with auxins, on the micropropagation of various orchid species.
Table 1: Effect of this compound on Shoot Proliferation in Various Orchid Species
| Orchid Species | Explant | Basal Medium | This compound (mT) Concentration | Auxin Concentration | Average No. of Shoots per Explant | Average Shoot Length (cm) | Reference |
| Pelatantheria insectifera | Protocorms | ½ MS | 1.0 mg/L | - | 4.93 | - | |
| Pelatantheria insectifera | Protocorms | ½ MS | 1.5 mg/L | - | - | 0.91 | |
| Pelatantheria insectifera | Protocorms | ½ MS | 1.5 mg/L | 0.5 mg/L NAA | 17.66 | - | |
| Phalaenopsis 'AMP 17' | Embryos | ½ MS | 2.5 mg/L | 0.5 mg/L BAP | 12.3 (SSEs) | - | |
| Cymbidium chloranthum | Protocorms | MS | 0.5 mg/L | 0.5 mg/L BAP | 2.97 | - | |
| Dendrobium aphyllum | Thin Cell Layer | MS | 15 µM | - | High response | - |
MS = Murashige and Skoog Medium; ½ MS = Half-strength Murashige and Skoog Medium; NAA = α-naphthaleneacetic acid; BAP = N6-benzyladenine; SSEs = Secondary Somatic Embryos
Table 2: Effect of this compound on Rooting of in Vitro Propagated Orchid Shoots
| Orchid Species | Basal Medium | Auxin Concentration for Rooting | Average No. of Roots per Shoot | Average Root Length (cm) | Reference |
| Pelatantheria insectifera | Not specified | 1.5 mg/L IBA | 6.10 | 7.02 | |
| Cymbidium chloranthum | MS | 0.5 mg/L mT + 0.5 mg/L BAP | 3.83 | - |
IBA = Indole-3-butyric acid; mT = this compound; BAP = N6-benzyladenine
Experimental Protocols
The following are detailed protocols adapted from successful studies on orchid micropropagation using this compound.
Protocol 1: Micropropagation of Pelatantheria insectifera using Protocorms
This protocol is based on the research that demonstrated the superior effect of this compound over BAP for this endangered medicinal orchid.
1. Explant Preparation:
- Use well-developed protocorms as the starting material.
- If starting from seeds, germinate them on a suitable orchid germination medium.
2. Shoot Proliferation Medium:
- Basal Medium: Half-strength Murashige and Skoog (MS) medium.
- Carbon Source: 30 g/L Sucrose.
- Gelling Agent: 8 g/L Agar.
- pH: Adjust to 5.8 before autoclaving.
- Plant Growth Regulators (add before autoclaving):
- Option A (mT alone): 1.0 mg/L this compound for optimal shoot number.
- Option B (mT for shoot length): 1.5 mg/L this compound for optimal shoot length.
- Option C (Synergistic effect): 1.5 mg/L this compound and 0.5 mg/L NAA for maximum shoot proliferation.
- Sterilization: Autoclave the medium at 121°C for 20 minutes.
3. Culture Conditions:
- Temperature: 25 ± 2°C.
- Photoperiod: 16 hours light / 8 hours dark.
- Light Intensity: 40-60 µmol/m²/s.
- Subculture: Transfer the proliferating shoots to fresh medium every 4 weeks.
4. Rooting of Shoots:
- Excise individual shoots (2-3 cm in length) from the proliferation clumps.
- Rooting Medium: Prepare a rooting medium (basal medium can be MS or ½ MS) supplemented with 1.5 mg/L Indole-3-butyric acid (IBA).
- Culture the shoots on the rooting medium under the same conditions as proliferation.
5. Acclimatization:
- Once plantlets have well-developed roots and shoots, remove them from the culture vessel and wash the agar from the roots gently with sterile water.
- Treat with a fungicide solution (e.g., 0.1% Bavistin) for 5-10 minutes.
- Transfer the plantlets to small pots containing a sterile potting mixture (e.g., a mix of coconut husk, charcoal, and perlite).
- Maintain high humidity (80-90%) for the first 2-3 weeks, gradually reducing it to ambient levels.
Protocol 2: Secondary Somatic Embryogenesis in Phalaenopsis 'AMP 17'
This protocol is designed for mass propagation through secondary embryogenesis, where this compound plays a crucial role.
1. Primary Embryo Induction (Explant Source Preparation):
- Culture meristem tips from flower stalk shoots on full-strength MS medium containing 1.5 mg/L Thidiazuron (TDZ) and 0.25 mg/L BAP for approximately 3 months to induce primary embryos.
2. Secondary Somatic Embryo (SSE) Proliferation Medium:
- Basal Medium: Half-strength Murashige and Skoog (MS) medium.
- Carbon Source: 20 g/L Sucrose.
- Gelling Agent: 7 g/L Agar.
- pH: Adjust to 5.8 before autoclaving.
- Plant Growth Regulators (add before autoclaving):
- 2.5 mg/L this compound
- 0.5 mg/L BAP
- Sterilization: Autoclave the medium at 121°C for 20 minutes.
3. Culture Conditions:
- Culture the primary embryos on the SSE proliferation medium.
- Temperature: 24 ± 2°C.
- Photoperiod: 16 hours light.
- Light Intensity: 13 µmol/m²/s.
- Subculture: Subculture the proliferating SSEs every 4 weeks to maintain a high multiplication rate.
4. Plantlet Conversion and Development:
- The SSEs will germinate and develop into plantlets on the same medium or after transfer to a medium with reduced cytokinin levels.
5. Acclimatization:
- Follow the acclimatization steps outlined in Protocol 1. The study reports an 86% survival rate for plantlets derived from this this compound treatment.
Visualizations
Experimental Workflow for Orchid Micropropagation using this compound
Caption: Workflow for orchid micropropagation using this compound.
Generalized Cytokinin Signaling Pathway
Cytokinins, including this compound, are perceived by membrane-bound histidine kinase receptors. This perception initiates a phosphorelay signaling cascade that ultimately leads to the activation of type-B response regulators. These transcription factors then induce the expression of cytokinin-responsive genes, which are involved in promoting cell division and shoot formation.
Caption: Generalized cytokinin signaling pathway.
References
Application of meta-Topolin in Medicinal Plant Culture: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of meta-Topolin (mT), an aromatic cytokinin, in the in vitro culture of medicinal plants. It highlights its role in enhancing micropropagation, improving rooting, and boosting the production of valuable secondary metabolites.
This compound has emerged as a superior alternative to other cytokinins, such as N6-benzyladenine (BA), in plant tissue culture. Its application often leads to better shoot proliferation, reduced physiological abnormalities like hyperhydricity, and improved overall plantlet quality. Furthermore, it has been shown to be less inhibitory to root formation, a common issue with other cytokinins, and can enhance the biosynthesis of medicinally important compounds.
Data Presentation: Efficacy of this compound in Medicinal Plant Culture
The following tables summarize the quantitative effects of this compound on shoot proliferation, rooting, and secondary metabolite production in various medicinal plant species, as documented in scientific literature.
Table 1: Effect of this compound on Shoot Proliferation in Medicinal Plants
| Plant Species | Explant Type | This compound Concentration | Mean Number of Shoots per Explant | Reference |
| Hypericum perforatum | Nodal segments | 2 mg/L | 3.5 ± 0.21 | [1] |
| Mentha x piperita | Nodal segments | 2 mg/L | 3.8 ± 0.15 | [1] |
| Stevia rebaudiana | Nodal segments | 2 mg/L | 4.2 ± 0.12 | [1] |
| Stevia rebaudiana | Nodal explants | 5 µM | 23.4 | [2] |
| Thymus vulgaris | Nodal explant | 1 µM | 7.25 ± 0.72 | |
| Cannabis sativa | Nodal segments | Not Specified | Highest number of shoots | |
| Salvia sclarea | Not Specified | Not Specified | Beneficial for shooting | |
| Withania somnifera | Not Specified | Not Specified | Improved shoot multiplication | |
| Aloe polyphylla | In vitro plantlets | 5.0 µM | High multiplication rate | |
| Allamanda cathartica | Nodal explants | Not Specified | Higher number of shoots |
Table 2: Effect of this compound on Rooting of in vitro Regenerated Shoots
| Plant Species | This compound Concentration in Proliferation Medium | Rooting Response | Reference |
| Hypericum perforatum | 2 mg/L | 40% rooting | |
| Mentha x piperita | 2 mg/L | 80% rooting | |
| Stevia rebaudiana | 2 mg/L | 60% rooting | |
| Salvia sclarea | Not Specified | Beneficial for rooting | |
| Aloe polyphylla | 5.0 µM | Aided in high rooting rate | |
| Prunus rootstock 'Ferdor' | 2.1 µM | 92% rooting |
Table 3: Effect of this compound on Secondary Metabolite Production
| Plant Species | This compound Concentration | Secondary Metabolite | Effect | Reference |
| Stevia rebaudiana | 5 µM | Stevioside | 11.43 mg/g DW | |
| Stevia rebaudiana | 5 µM | Rebaudioside A | 10.74 mg/g DW | |
| Stevia rebaudiana | 5 µM | Chlorogenic acid | Highest accumulation | |
| Stevia rebaudiana | 5 µM | Neochlorogenic acid | Highest accumulation | |
| Stevia rebaudiana | 5 µM | Flavonoids | Highest accumulation |
Experimental Protocols
This section outlines a general methodology for the in vitro propagation of medicinal plants using this compound. It is important to note that specific concentrations and conditions may need to be optimized for each plant species.
General Protocol for In Vitro Propagation using this compound
a. Explant Preparation and Sterilization:
-
Select healthy, disease-free explants (e.g., nodal segments, shoot tips, leaf sections).
-
Wash the explants thoroughly under running tap water for 10-15 minutes.
-
Treat with a mild detergent solution (e.g., 1-2 drops of Tween-20 in 100 ml sterile distilled water) for 5-10 minutes with gentle agitation.
-
Rinse 3-4 times with sterile distilled water.
-
Surface sterilize the explants in a laminar airflow cabinet using a suitable sterilizing agent (e.g., 0.1% w/v mercuric chloride for 3-5 minutes or 70% v/v ethanol for 30-60 seconds followed by a sodium hypochlorite solution).
-
Rinse the explants 4-5 times with sterile distilled water to remove any traces of the sterilizing agent.
b. Culture Medium and Conditions:
-
Prepare Murashige and Skoog (MS) basal medium or other suitable basal medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Adjust the pH of the medium to 5.6-5.8 before autoclaving.
-
Autoclave the medium at 121°C and 15 psi for 15-20 minutes.
-
After the medium has cooled, add filter-sterilized this compound to the desired concentration (typically ranging from 0.5 to 5.0 mg/L or 2 to 20 µM). Auxins like NAA or IBA may also be added at low concentrations to promote synergistic effects.
-
Inoculate the sterilized explants onto the culture medium in sterile culture vessels.
-
Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-60 µmol m⁻² s⁻¹.
c. Subculture and Rooting:
-
Subculture the proliferating shoots onto fresh medium of the same composition every 3-4 weeks.
-
For rooting, transfer the well-developed micro-shoots to a half-strength MS medium, often without any cytokinins or with a reduced concentration of this compound and supplemented with an auxin like Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) (typically 0.1-1.0 mg/L).
d. Acclimatization:
-
Carefully remove the rooted plantlets from the culture medium and wash the roots gently to remove any adhering agar.
-
Transfer the plantlets to small pots containing a sterile potting mixture (e.g., a combination of soil, sand, and vermiculite).
-
Initially, maintain high humidity by covering the pots with transparent plastic bags or by placing them in a greenhouse with a misting system.
-
Gradually reduce the humidity over a period of 2-3 weeks to acclimatize the plants to the external environment.
Signaling Pathways and Experimental Workflows
Cytokinin Two-Component Signaling Pathway
The perception and transduction of the cytokinin signal, including that of this compound, are mediated by a two-component signaling (TCS) pathway. This pathway involves a multi-step phosphorelay system.
Caption: A simplified diagram of the cytokinin two-component signaling pathway.
Experimental Workflow for In Vitro Propagation
The following diagram illustrates a typical workflow for the micropropagation of medicinal plants using this compound.
Caption: A generalized workflow for the micropropagation of medicinal plants.
References
Revolutionizing Rooting: Application Notes for meta-Topolin in Recalcitrant Species
For researchers, scientists, and drug development professionals, the successful propagation of difficult-to-root plant species is a critical bottleneck. The aromatic cytokinin, meta-Topolin (mT), has emerged as a powerful tool to enhance rooting efficiency and overall plantlet quality, offering significant advantages over traditional cytokinins like N6-benzyladenine (BA).
This document provides detailed application notes and protocols for utilizing this compound to promote rooting in species known for their recalcitrance in tissue culture. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive guide for the successful application of this innovative plant growth regulator.
Key Advantages of this compound in Rooting:
-
Enhanced Rooting Percentages: Studies have consistently shown that the inclusion of mT in the multiplication medium, even at low concentrations, can significantly increase the percentage of shoots that successfully develop roots.
-
Improved Root Morphology: Plants treated with mT often exhibit a more robust root system, characterized by a greater number of and longer roots.
-
Reduced Hyperhydricity: Unlike BA, which can induce hyperhydricity (vitrification) and hinder subsequent rooting and acclimatization, mT is known to produce healthier, more physiologically competent shoots that are better primed for root development.[1][2]
-
Spontaneous Rooting: In some species, the use of mT in the multiplication medium can induce spontaneous rooting, eliminating the need for a separate rooting stage and streamlining the micropropagation process.[2][3]
-
Improved Acclimatization: The overall superior quality of plantlets propagated with mT often leads to higher survival rates during the critical acclimatization phase.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on rooting in several difficult-to-root species compared to the traditional cytokinin, N6-benzyladenine (BA).
| Species | Plant Growth Regulator | Concentration | Rooting Percentage (%) | Root Number | Root Length | Citation(s) |
| Eucalyptus grandis x E. urophylla | This compound (in multiplication medium) | 0.2 mg/L | ~60-80 | - | - | |
| N6-benzyladenine (in multiplication medium) | 2.0 mg/L | ~40 | - | - | ||
| Prunus rootstock 'Ferdor' | This compound (in multiplication medium) | 2.1 µM | 92 | Higher than control | Higher than control | |
| N6-benzyladenine (in multiplication medium) | 2.1 µM | Not specified, but lower than mT | - | - | ||
| Aloe polyphylla | This compound | 5.0 µM | Spontaneous rooting | Numerous | - | |
| N6-benzyladenine | 5.0 µM | Failed rooting | - | - | ||
| Zeatin | 5.0 µM | Failed rooting | - | - |
Experimental Protocols
Protocol 1: Enhanced In Vitro Rooting of Eucalyptus grandis x E. urophylla
This protocol describes the use of this compound in the multiplication stage to improve subsequent rooting.
1. Multiplication Stage:
- Culture Medium: Full-strength Murashige and Skoog (MS) basal medium supplemented with 20 g/L sucrose, 0.01 mg/L α-naphthalene acetic acid (NAA), and 0.2 mg/L this compound (mT).
- Gelling Agent: 8 g/L agar.
- pH: 5.8.
- Culture Conditions: 16-hour photoperiod under cool white fluorescent lights at 25 ± 2°C.
- Subculture: Subculture every 4-5 weeks. Shoots produced on this medium will be less vitrified and of higher quality for rooting.
2. Rooting Stage:
- Culture Medium: Half-strength MS basal salts supplemented with 20 g/L sucrose, 0.2 mg/L indole-3-butyric acid (IBA), and 10 g/L activated charcoal.
- Gelling Agent: 8 g/L agar.
- pH: 5.8.
- Culture Conditions: Maintain in the same conditions as the multiplication stage for 4-6 weeks, or until sufficient root development.
3. Acclimatization:
- Carefully remove rooted plantlets from the culture vessel and wash the agar from the roots.
- Transfer plantlets to a pine-bark medium.
- Initially, cover the plantlets with a plastic dome to maintain high humidity (approximately 75%).
- Gradually remove the plastic cover over a period of one week in a greenhouse with bottom heating to acclimatize the plants to lower humidity. A survival rate of 90% can be expected.
Protocol 2: Improved Rooting of Prunus Rootstock 'Ferdor'
This protocol outlines the use of this compound during the multiplication phase to enhance rooting capacity.
1. Multiplication Stage:
- Culture Medium: MS medium supplemented with 2.1 µM this compound (mT).
- Culture Conditions: Standard culture room conditions (16-hour photoperiod, 23-25°C).
- Subculture: Subculture shoots for three cycles on the mT-containing medium. This will produce high-quality shoots with improved rooting potential.
2. Rooting Stage:
- Culture Medium: MS medium supplemented with α-naphthalene acetic acid (NAA) at an optimized concentration for the specific genotype.
- Culture Conditions: Maintain in standard culture room conditions until root initiation and development.
3. Acclimatization:
- Transfer well-rooted plantlets to a suitable substrate.
- Maintain high humidity initially and gradually acclimate to ambient conditions. Acclimatization rates of over 90% have been reported.
Protocol 3: Spontaneous Rooting of Aloe polyphylla
This protocol leverages this compound to induce both shoot regeneration and spontaneous rooting in a single medium.
1. Regeneration and Rooting Stage:
- Culture Medium: Full-strength MS basal medium supplemented with 5.0 µM this compound (mT).
- Gelling Agent: 1% Bacteriological Agar.
- Culture Conditions: Standard culture room conditions.
- Observations: Shoots will regenerate and roots will form spontaneously in this medium, eliminating a separate rooting step. This protocol has been shown to completely control hyperhydricity.
2. Acclimatization:
- Once plantlets have a well-developed shoot and root system, transfer them to ex vitro conditions.
- A high success rate of over 91% can be achieved during acclimatization.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of this compound in adventitious rooting.
Caption: General experimental workflow for in vitro rooting with this compound.
Caption: Logical relationship comparing this compound and BA's effects on rooting.
References
Application Notes: Stimulating Axillary Shoot Proliferation with meta-Topolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-Topolin (mT), a naturally occurring aromatic cytokinin, has emerged as a highly effective plant growth regulator for stimulating axillary shoot proliferation in a wide range of plant species.[1][2][3] First isolated from poplar leaves (Populus x robusta), mT and its derivatives have demonstrated significant advantages over traditionally used cytokinins like 6-benzylaminopurine (BA), including higher multiplication rates, improved shoot quality, reduced incidence of physiological disorders such as hyperhydricity, and better subsequent rooting and acclimatization of micropropagated plantlets.[2][4] These characteristics make this compound a valuable tool in plant tissue culture for mass propagation, genetic engineering, and the production of secondary metabolites.
These application notes provide a comprehensive overview of the use of this compound for axillary shoot proliferation, including detailed protocols and quantitative data to guide researchers in its effective application.
Advantages of this compound in Axillary Shoot Proliferation
-
Enhanced Proliferation: Numerous studies have shown that mT can induce a higher number of shoots per explant compared to other cytokinins in various plant species.
-
Improved Shoot Quality: Shoots developed on media containing mT often exhibit better morphology, including larger leaves and increased internode length, compared to those grown with BA.
-
Reduced Hyperhydricity: this compound is known to cause less hyperhydricity (vitrification), a physiological disorder that leads to water-soaked, brittle tissues and poor survival rates.
-
Better Rooting and Acclimatization: A significant advantage of using mT is the improved rooting of the resulting shoots, both in vitro and ex vitro, leading to higher survival rates during the critical acclimatization phase.
-
Stimulation of Organogenesis: Beyond axillary budding, mT has been shown to have a stimulatory effect on de novo shoot organogenesis.
Quantitative Data Summary
The optimal concentration of this compound is species-dependent. The following tables summarize the effective concentrations and observed results from various studies.
| Plant Species | Explant Type | This compound (mT) Concentration | Key Findings | Reference |
| Prunus spp. ('Ferdor', 'Torinel') | Shoots | 2.1 µM | Larger leaves, increased plant height and internode length compared to BA. | |
| Prunus domestica ('Penta'), P. cerasifera ('29C') | Shoots | 1.78 µM | Lower multiplication efficiency but taller shoots compared to BA. | |
| Pelargonium x hortorum, P. x hederaefolium | Not Specified | 0.5 - 1.0 mg/L | Highest multiplication rate (2.7-4.7) and high-quality shoots. | |
| Aloe polyphylla | Not Specified | 5.0 µM | Optimum concentration for regeneration and rooting. | |
| Daphne mezereum | Explants | 1 mg/L | More positive effect on shoot regeneration than BA, resulting in nearly 6 shoots per explant. | |
| Eucalyptus grandis x E. urophylla | Not Specified | 0.2 mg/L | Produced well-developed plants with no apparent hyperhydricity and resulted in a 20% increase in rooting. | |
| Caralluma umbellata | Nodal Explants | 2.0 mg/L | Highest shoot induction frequency (93.0%) and multiple shoot regeneration (6.0 shoots/nodal explant). | |
| Apple ('Húsvéti rozmaring') | Axillary Shoots | 4 µM | Induced sufficient multiplication (3.28 shoots/explant) and high-quality shoots with good length (1.46 cm). | |
| Stevia rebaudiana | Nodal Explants | 5 µM | Highest number of shoots (23.4 per explant) in a temporary immersion bioreactor. |
| Plant Species | Comparative Cytokinin | Concentration | Key Comparison with this compound | Reference |
| Prunus spp. | N6-benzyladenine (BA) | 2.1 µM / 1.78 µM | mT produced larger leaves and taller plants in some varieties, while BA had a higher multiplication rate in others. | |
| Sweet Orange (Citrus sinensis) | Benzyladenine (BA) | 1 to 50 µM (total cytokinin) | Total cytokinin concentration was the primary determinant of response, with minimal biological effect from the BA:mT proportion. | |
| Apple ('Húsvéti rozmaring') | Thidiazuron (TDZ) | 2.0 µM | TDZ produced the highest multiplication rate (5.40 shoots/explant) but with low-quality shoots. | |
| Apple ('Húsvéti rozmaring') | Benzyladenine (BA) | 2.0 µM | BA produced the longest shoots (1.80 cm) but of lower quality than mT. | |
| Stevia rebaudiana | Zeatin, Kinetin, BAP | 5, 10, 15 µM | 5 µM mT produced the highest number of shoots compared to all other cytokinins tested. |
Experimental Protocols
General Protocol for Axillary Shoot Proliferation using this compound
This protocol provides a general framework. Optimization of the this compound concentration and other medium components is crucial for each specific plant species and genotype.
1. Explant Preparation:
- Select healthy, young shoots from the source plant.
- Surface sterilize the explants using a standard protocol (e.g., washing with detergent, followed by treatment with 70% ethanol and a sodium hypochlorite solution, and rinsing with sterile distilled water).
- Excise nodal segments (1-2 cm) containing at least one axillary bud.
2. Culture Medium:
- Prepare a basal medium such as Murashige and Skoog (MS), Woody Plant Medium (WPM), or Gamborg's B5. The choice of basal medium can be species-dependent.
- Supplement the medium with sucrose (typically 20-30 g/L).
- Add this compound to the medium at a concentration ranging from 0.5 to 5.0 µM (approximately 0.12 to 1.2 mg/L). A concentration gradient experiment is recommended to determine the optimal level.
- In some cases, a low concentration of an auxin, such as Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA), may be beneficial, though high concentrations can be inhibitory to shoot proliferation.
- Adjust the pH of the medium to 5.7-5.8 before adding the gelling agent.
- Add a gelling agent (e.g., agar, 7-8 g/L).
- Note: this compound may be heat labile. It is recommended to filter-sterilize and add it to the autoclaved medium after it has cooled.
3. Culture Conditions:
- Dispense the medium into sterile culture vessels.
- Place one explant per vessel, ensuring the axillary bud is in contact with the medium.
- Incubate the cultures at 23-25°C under a 16-hour photoperiod with a light intensity of 40-60 µmol m⁻² s⁻¹.
4. Subculture:
- Subculture the proliferating shoots every 4-6 weeks onto a fresh medium of the same composition to promote further multiplication.
5. Rooting and Acclimatization:
- Once a sufficient number of shoots are obtained, transfer individual microshoots (2-3 cm in length) to a rooting medium.
- The rooting medium is often a half-strength basal medium without cytokinins or with a reduced concentration, supplemented with an auxin like IBA (e.g., 0.2 mg/L).
- After root development, carefully remove the plantlets from the culture medium, wash off the agar, and transfer them to a sterile potting mix.
- Maintain high humidity during the initial acclimatization period by covering the plantlets, and gradually expose them to ambient conditions over 2-3 weeks.
Visualizations
Caption: Experimental workflow for axillary shoot proliferation using this compound.
Caption: Simplified cytokinin signaling pathway initiated by this compound.
Mechanism of Action
This compound, like other cytokinins, functions by interacting with specific receptor proteins in the plant cells. The binding of this compound to a membrane-bound histidine kinase receptor initiates a phosphorelay signaling cascade. This cascade ultimately leads to the activation of Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors. These activated transcription factors then move into the nucleus and induce the expression of cytokinin-responsive genes, which are involved in cell division and shoot formation, thereby promoting axillary shoot proliferation. Studies have shown that this compound can provoke a strong response comparable to the most active isoprenoid cytokinins, despite some aromatic cytokinins showing weak interaction with certain receptors.
Conclusion
This compound presents a superior alternative to conventional cytokinins for the micropropagation of numerous plant species. Its ability to promote robust shoot proliferation while enhancing overall plantlet quality and subsequent survival makes it an invaluable component of modern plant tissue culture protocols. Researchers are encouraged to optimize this compound concentrations for their specific plant systems to fully leverage its benefits in propagation and biotechnology applications.
References
Application Notes and Protocols for meta-Topolin in Somatic Embryogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of meta-Topolin (mT), an aromatic cytokinin, in somatic embryogenesis protocols. Renowned for its high biological activity, mT often surpasses other cytokinins in promoting efficient in vitro regeneration and producing high-quality plantlets with reduced physiological abnormalities.[1][2] This document outlines detailed protocols synthesized from various studies, presents quantitative data for comparison, and includes workflow diagrams to facilitate experimental design.
Introduction to this compound
This compound, or 6-(3-hydroxybenzylamino)purine, is a naturally occurring aromatic cytokinin first isolated from poplar leaves.[2][3][4] In plant tissue culture, it has demonstrated several advantages over commonly used cytokinins like 6-benzylaminopurine (BAP). These benefits include:
-
Enhanced Shoot Proliferation and Quality: Numerous studies report superior shoot multiplication rates and the development of healthier, more vigorous shoots when using mT.
-
Reduced Hyperhydricity: Plants cultured with mT exhibit fewer signs of hyperhydricity (vitrification), a physiological disorder that can hinder successful acclimatization.
-
Improved Rooting and Acclimatization: Unlike BAP, which can inhibit root formation at higher concentrations, mT often promotes better root development, leading to higher plantlet survival rates during the transition from in vitro to ex vitro conditions.
-
Lower Oxidative Stress: Research suggests that mT-supplemented media can lead to lower oxidative stress in cultured tissues compared to BAP.
-
Delayed Senescence: mT has been shown to effectively delay leaf senescence.
Quantitative Data Summary
The efficacy of this compound in somatic embryogenesis and micropropagation is demonstrated in the following tables, which summarize quantitative data from various studies.
Table 1: Effect of this compound on Somatic Embryo Development and Germination
| Plant Species | Explant Type | Media and mT Concentration | Key Results | Reference |
| Carica papaya L. | Somatic Embryos | MS Medium + 10 µM mT | 44% increase in sprouting of somatic embryos compared to control. | |
| Cocos nucifera | Embryonic Shoot Meristem | Y3 Medium + 5 µM mT + 200 µM Picloram | 48% somatic embryo production with uniform rooting and shoot induction. | |
| Mondia whitei | Leaf Explants | MS Medium + 0.5 µM mTR + 0.25 µM IAA | Establishment of somatic embryos following induction. | |
| Phalaenopsis 'AMP 17' | Embryos | Half-strength MS + 2.5 mg/L mT + 0.5 mg/L BAP | 64.9% secondary somatic embryo (SSE) formation, with 12.3 SSEs per embryo. | |
| Cassava (TME 7) | Cotyledon Stage Somatic Embryos | MS Medium with mT | 85% plantlet germination frequency, superior to BAP. | |
| Cassava (TME 204) | Cotyledon Stage Somatic Embryos | MS Medium with mT | 43% plantlet germination frequency, superior to BAP. |
mTR: this compound Riboside
Table 2: Comparison of this compound and Other Cytokinins on In Vitro Shoot Multiplication
| Plant Species | Cytokinin & Concentration | Mean Number of Shoots per Explant | Reference |
| Stevia rebaudiana | 5 µM mT | 23.43 | |
| Control (0 µM) | 10.10 | ||
| Thymus vulgaris L. | 1 µM mT | 7.25 | |
| Apple Scion | 4 µM mT | 3.28 | |
| 8 µM Benzyladenine Riboside | 4.76 (but with abnormal morphology) | ||
| Pterocarpus marsupium | 7.5 µM mT + 1.0 µM NAA | 17.44 |
Experimental Protocols
The following are detailed, synthesized protocols for using this compound in different stages of somatic embryogenesis, from callus induction to plantlet regeneration.
Protocol 1: Indirect Somatic Embryogenesis in Papaya (Carica papaya L.)
This protocol focuses on the later stages of somatic embryo development and germination.
1. Embryogenic Callus Induction (Adapted from)
- Explant: Half-cut seeds from mature fruits.
- Medium: Half-strength Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) at concentrations ranging from 9.0 to 27.1 µM.
- Culture Conditions: Culture in darkness.
2. Somatic Embryo Sprouting and Development
- Explant: Cotyledonary stage somatic embryos.
- Basal Medium: Full-strength MS salts and vitamins, 30 g/L sucrose, and 9.0 g/L agar.
- Plant Growth Regulators: Add this compound (mT) to the basal medium at a concentration of 10 µM. A control medium without mT should be used for comparison.
- Culture Conditions: Place somatic embryos on the medium in Petri dishes. Incubate under a 16-hour photoperiod.
- Subculture: Subculture every 4 weeks to fresh medium.
- Data Collection: After 8 weeks, evaluate the number of sprouted somatic embryos (epicotyl growth) and fully germinated plantlets (epicotyl and radicle growth).
Protocol 2: Somatic Embryogenesis and Regeneration in Cassava (Manihot esculenta)
This protocol describes a two-stage system for de novo shoot organogenesis from somatic tissues, which can also be applied to somatic embryos.
1. Stage 1: Induction of Green Nodular Tissues
- Explant: Leaf-petiole explants or somatic embryos.
- Medium: MS medium with 2% (w/v) sucrose (MS2), solidified with 0.8% Noble agar. Supplement with a combination of 2,4-D and this compound (e.g., 4 µM 2,4-D and 2 µM mT).
- Culture Conditions: Culture for 7 days.
2. Stage 2: Shoot Regeneration
- Transfer: After 7 days, transfer the explants from the Stage 1 medium to MS2 medium supplemented with an elevated level of this compound (e.g., 6 µM mT).
- Culture Conditions: Maintain cultures for 5-8 weeks for shoot development.
- Data Collection: Record the percentage of explants forming shoots and the average number of shoots per responding explant.
3. Plantlet Acclimatization
- Rooting: Elongated shoots can be rooted on a hormone-free MS medium.
- Transfer to Soil: Once a healthy root system is established, gently wash the agar from the roots and transfer the plantlets to soil.
- Hardening: Maintain high humidity for the first 1-2 weeks by covering the plantlets with a transparent dome, gradually acclimating them to ambient conditions.
Diagrams and Workflows
Somatic Embryogenesis Workflow using this compound
Caption: General workflow for indirect somatic embryogenesis using this compound.
Two-Stage Organogenesis Protocol in Cassava
Caption: Two-stage protocol for shoot organogenesis in Cassava using this compound.
Conclusion
This compound is a highly effective cytokinin for somatic embryogenesis and plant micropropagation. Its application frequently leads to higher regeneration frequencies, improved plantlet quality, and better ex vitro survival rates compared to other commonly used cytokinins. The protocols and data presented here provide a strong foundation for researchers to incorporate this compound into their plant tissue culture workflows to overcome challenges associated with recalcitrant species and to improve the overall efficiency of plant regeneration systems.
References
Application Notes and Protocols: Enhancing Secondary Metabolite Production with meta-Topolin Elicitation
Audience: Researchers, scientists, and drug development professionals.
Introduction Meta-Topolin (mT), or 6-(3-hydroxybenzylamino)purine, is a naturally occurring aromatic cytokinin first isolated from poplar leaves.[1][2][3] While widely recognized in plant tissue culture for promoting high rates of shoot multiplication and alleviating physiological disorders common with other cytokinins like N⁶-benzyladenine (BA), this compound is gaining significant traction as an effective elicitor for the enhanced production of valuable secondary metabolites.[1][4] Elicitation is a technique that triggers a stress response in plant cells, thereby stimulating the biosynthesis of defense-related compounds, which often have pharmaceutical or industrial value.
These notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from case studies, and detailed protocols for its application in laboratory settings. This compound's unique properties, such as improving shoot quality, reducing hyperhydricity, and not inhibiting root formation, make it a superior alternative to conventional cytokinins for both micropropagation and secondary metabolite augmentation.
Mechanism of Action: A Dual Role
This compound functions both as a potent plant growth regulator (cytokinin) and as an abiotic elicitor. Its primary action is through the cytokinin signaling pathway, but its application also induces stress-related pathways that boost secondary metabolism.
Cytokinin Signaling Pathway
As a cytokinin, this compound interacts with membrane-bound histidine kinase (HK) receptors, initiating a phosphorelay signal transduction cascade. This pathway is central to regulating cell division and differentiation. While aromatic cytokinins generally show weaker interaction with these receptors compared to isoprenoid types, this compound can provoke a strong response, comparable to the most active natural cytokinins. This signaling is crucial for healthy morphogenesis in vitro.
Elicitor-Induced Stress Response
The elicitation effect of this compound is attributed to the induction of a mild stress response, which activates plant defense mechanisms. This response triggers key biosynthetic pathways, such as the phenylpropanoid and terpenoid pathways, leading to the accumulation of compounds like phenolic acids, flavonoids, and steviol glycosides. While the precise link between cytokinin signaling and this stress response is still under investigation, it is clear that this compound's application results in a significant upregulation of secondary metabolite production.
Data Presentation: Quantitative Effects of this compound
The following tables summarize data from a study on Stevia rebaudiana Bertoni, demonstrating the efficacy of this compound compared to other cytokinins and a control medium.
Table 1: Effect of Cytokinins on Stevia rebaudiana Shoot Multiplication and Biomass in a Bioreactor Culture after Four Weeks.
| Cytokinin | Concentration (µM) | Shoots per Explant | Fresh Weight ( g/bioreactor ) | Dry Weight ( g/bioreactor ) |
|---|---|---|---|---|
| Control | 0 | 10.10 ± 0.55 | 23.60 ± 1.14 | 1.91 ± 0.11 |
| This compound (mT) | 5 | 23.40 ± 1.21 | 52.53 ± 2.11 | 4.62 ± 0.23 |
| 10 | 20.57 ± 0.98 | 65.40 ± 3.01 | 5.95 ± 0.29 | |
| 15 | 21.20 ± 1.10 | 72.27 ± 3.54 | 6.72 ± 0.38 | |
| BAP | 5 | 18.23 ± 0.85 | 45.13 ± 1.98 | 3.88 ± 0.17 |
| 10 | 15.60 ± 0.77 | 39.87 ± 1.85 | 3.27 ± 0.15 | |
| 15 | 13.43 ± 0.69 | 34.20 ± 1.67 | 2.77 ± 0.13 | |
| Kinetin | 5 | 12.13 ± 0.61 | 29.80 ± 1.45 | 2.44 ± 0.12 |
| 10 | 11.83 ± 0.58 | 28.13 ± 1.39 | 2.28 ± 0.11 | |
| 15 | 10.40 ± 0.52 | 25.43 ± 1.22 | 2.06 ± 0.10 |
Values are means ± SD. BAP = 6-benzylaminopurine.
Table 2: Effect of Cytokinins on Steviol Glycoside Accumulation in Stevia rebaudiana.
| Cytokinin | Concentration (µM) | Stevioside (mg/g DW) | Rebaudioside A (mg/g DW) |
|---|---|---|---|
| Control | 0 | 6.62 ± 0.31 | 6.13 ± 0.29 |
| This compound (mT) | 5 | 11.43 ± 0.57 | 10.74 ± 0.53 |
| 10 | 9.87 ± 0.48 | 9.15 ± 0.45 | |
| 15 | 8.12 ± 0.40 | 7.58 ± 0.37 | |
| BAP | 5 | 5.21 ± 0.25 | 4.88 ± 0.23 |
| 10 | 4.88 ± 0.24 | 4.51 ± 0.22 | |
| 15 | 4.53 ± 0.22 | 4.01 ± 0.19 |
Values are means ± SD. DW = Dry Weight.
Table 3: Effect of Cytokinins on Phenolic Acid and Flavonoid Accumulation in Stevia rebaudiana.
| Cytokinin | Concentration (µM) | Chlorogenic Acid (mg/g DW) | Isoquercetin (mg/g DW) | Quercitrin (mg/g DW) |
|---|---|---|---|---|
| Control | 0 | 1.78 ± 0.09 | 0.25 ± 0.01 | 2.36 ± 0.12 |
| This compound (mT) | 5 | 3.48 ± 0.17 | 0.31 ± 0.02 | 2.61 ± 0.13 |
| 10 | 2.45 ± 0.12 | 0.22 ± 0.01 | 1.98 ± 0.10 | |
| 15 | 1.76 ± 0.08 | 0.18 ± 0.01 | 1.55 ± 0.08 | |
| BAP | 5 | 3.52 ± 0.18 | 0.24 ± 0.01 | 2.11 ± 0.11 |
| 10 | 3.35 ± 0.16 | 0.21 ± 0.01 | 1.87 ± 0.09 | |
| 15 | 2.98 ± 0.15 | 0.19 ± 0.01 | 1.64 ± 0.08 |
Values are means ± SD. DW = Dry Weight.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound as an elicitor.
General Experimental Workflow
The process involves establishing an in vitro culture, applying the this compound elicitor, harvesting the biomass, and performing chemical analysis.
Protocol 1: Elicitation in Stevia rebaudiana Bioreactor Culture
This protocol is adapted from a study that successfully enhanced steviol glycoside and phenolic compound production.
1. Plant Material and Culture Initiation:
-
Use nodal explants with axillary buds from healthy, in vitro-grown Stevia rebaudiana plantlets.
-
Establish the culture in a temporary immersion bioreactor (e.g., RITA®) containing 200 mL of liquid Murashige and Skoog (MS) medium.
-
Inoculate with 15 nodal explants per bioreactor (approx. 3 g fresh weight).
2. Elicitation Treatment:
-
Prepare liquid MS medium supplemented with this compound at final concentrations of 5 µM, 10 µM, and 15 µM. Prepare a control medium with no growth regulators.
-
Stock Solution: Prepare a 1 mM stock of this compound in 1N NaOH and store at -20°C. Add to the autoclaved medium after it has cooled.
-
For comparison, parallel experiments can be set up using BAP or kinetin at the same concentrations.
3. Culture Conditions:
-
Bioreactor Settings: Set an immersion frequency of 5 minutes every 2 hours.
-
Temperature: Maintain the culture at 25 ± 2°C.
-
Photoperiod: Use a 16-hour photoperiod with white fluorescent light (approx. 90 µmol m⁻² s⁻¹).
-
Duration: Culture the explants for four weeks.
4. Harvesting and Data Collection:
-
After four weeks, count the number of shoots developed per explant.
-
Measure the total fresh weight (FW) of the biomass from each bioreactor.
-
Freeze-dry (lyophilize) the shoots for 72 hours to determine the dry weight (DW).
-
Grind the lyophilized tissue into a fine powder and store at -80°C for chemical analysis.
Protocol 2: Extraction of Secondary Metabolites
This is a general protocol for extracting polar to semi-polar secondary metabolites for subsequent analysis.
1. Materials:
-
Lyophilized and powdered plant tissue (approx. 250 mg).
-
Methanol (HPLC grade).
-
Ultrasonic bath.
-
Microcentrifuge and 2 mL tubes.
-
Syringe filters (0.22 µm).
-
HPLC vials.
2. Extraction Procedure:
-
Weigh approximately 250 mg of powdered plant tissue into a 2 mL microcentrifuge tube.
-
Add 2 mL of methanol to the tube.
-
For phenolic acids and flavonoids, sonicate the mixture for 10 minutes at 25°C. For steviol glycosides, incubate for 1 hour at 30°C.
-
Centrifuge the extract for 10 minutes at 15,000 rpm.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
The sample is now ready for analysis.
Protocol 3: Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides general conditions for the analysis of common secondary metabolites. The method must be optimized for the specific compounds of interest.
1. Instrumentation:
-
A liquid chromatograph system (e.g., Merck-Hitachi LaChrom Elite) equipped with a Diode Array Detector (DAD).
-
Column: Purospher® RP-18e (250 × 4 mm, 5 µm) or equivalent.
2. Chromatographic Conditions (Example for Phenolics & Flavonoids):
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-35°C.
-
Detection:
-
Phenolic Acids: Monitor at λ = 254 nm.
-
Flavonoids: Monitor at λ = 370 nm.
-
Steviol Glycosides: Monitor at λ = 210 nm.
-
-
Scan the UV spectra for all samples (e.g., 190-400 nm) to aid in peak identification.
3. Quantification:
-
Identify compounds by comparing retention times and UV spectra with authentic reference standards.
-
Prepare a standard curve for each compound of interest using at least five concentrations (e.g., 0.03125–0.5 mg/mL).
-
Calculate the concentration in the samples by measuring the peak area and interpolating from the standard curve. Results are typically expressed as mg per g of dry weight (mg/g DW).
References
Application Notes and Protocols for Acclimatization of meta-Topolin Treated Plantlets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of meta-Topolin (mT), an aromatic cytokinin, in enhancing the acclimatization of in vitro propagated plantlets. The protocols and data presented are collated from various scientific studies and are intended to serve as a guide for researchers in plant biotechnology and related fields. The use of mT has been shown to significantly improve the survival and vigor of plantlets during the critical transition from in vitro to ex vitro conditions.
Introduction to this compound
This compound, or 6-(3-hydroxybenzylamino)purine, is a naturally occurring aromatic cytokinin first isolated from poplar leaves.[1] In plant tissue culture, it has emerged as a superior alternative to other commonly used cytokinins, such as N6-benzyladenine (BA). Its unique metabolic properties contribute to the development of high-quality shoots that are more amenable to rooting and subsequent acclimatization.[2][3] Plants propagated on media containing mT often exhibit reduced physiological disorders like hyperhydricity and show enhanced tolerance to ex vitro stress.[4][5]
Key Advantages of this compound in Acclimatization
-
Improved Shoot Quality: Produces vigorous shoots with well-developed leaves.
-
Enhanced Rooting: Unlike high concentrations of BA, mT does not inhibit root formation and often promotes better root development both in vitro and ex vitro.
-
Increased Stress Tolerance: Plantlets treated with mT show increased activities of antioxidant enzymes, which helps them cope with the stress of acclimatization.
-
Higher Survival Rates: The culmination of improved shoot and root quality and enhanced stress tolerance leads to significantly higher survival rates of plantlets after transfer to soil.
-
Reduced Physiological Abnormalities: The use of mT can reduce in vitro induced abnormalities, leading to healthier and more uniform plantlets.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the effects of this compound (mT) with other cytokinins, primarily N6-benzyladenine (BA), on key acclimatization parameters.
Table 1: Effect of this compound on Plantlet Survival Rate During Acclimatization
| Plant Species | This compound (mT) Concentration | Control (BA) Concentration | Survival Rate (%) with mT | Survival Rate (%) with BA | Reference |
| Pterocarpus marsupium | 1.5 mg/L | 1.0 mg/L | 97 | 84 | |
| Prunus 'Ferdor' & 'Torinel' | 2.1 µM | 2.1 µM | >90 | >90 | |
| Lagerstroemia speciosa | 5.0 µM | Not specified | 93 (rooted shoots) | Not specified |
Table 2: Influence of this compound on Rooting of Microshoots
| Plant Species | This compound (mT) Treatment | Control (BA) Treatment | Mean No. of Roots (mT) | Mean No. of Roots (BA) | Reference |
| Pterocarpus marsupium | Derived from 1.5 mg/L mT | Derived from 1.0 mg/L BA | 13.33 | 5.62 | |
| Lagerstroemia speciosa | Shoots from 5.0 µM mT | Not applicable | 10.3 (with 1.0 µM IBA) | Not applicable | |
| Thymus vulgaris | 0.5 µM | Not applicable | 3.33 | Not applicable |
Table 3: Effect of this compound on Plantlet Growth Parameters Post-Acclimatization
| Plant Species | This compound (mT) Treatment | Control (BA) Treatment | Growth Parameter (mT) | Growth Parameter (BA) | Reference |
| Prunus 'Ferdor' | Shoots from 2.1 µM mT | Shoots from 2.1 µM BA | Significantly higher plant height and internode length | Lower plant height and internode length | |
| Pterocarpus marsupium | Derived from 1.5 mg/L mT | Derived from 1.0 mg/L BA | Higher photosynthetic pigments (Chlorophyll a, b, Carotenoids) | Lower photosynthetic pigments |
Experimental Protocols
The following are generalized protocols for the use of this compound in the multiplication and rooting stages of micropropagation to prepare plantlets for successful acclimatization. Researchers should optimize the concentrations and conditions for their specific plant species.
Protocol 1: Shoot Multiplication with this compound
-
Explant Preparation: Use nodal segments or shoot tips as explants.
-
Culture Medium: Prepare Murashige and Skoog (MS) medium with standard vitamins and 3% (w/v) sucrose.
-
Growth Regulator Supplementation: Add this compound to the medium at a concentration ranging from 1.0 to 5.0 µM. The optimal concentration is species-dependent. For some species, the addition of a low concentration of an auxin like α-naphthalene acetic acid (NAA) (e.g., 0.5 µM) can further enhance shoot proliferation.
-
Culture Conditions: Adjust the pH of the medium to 5.8 before autoclaving. Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-50 µmol m⁻² s⁻¹.
-
Subculture: Subculture the proliferating shoots every 4-6 weeks onto a fresh medium of the same composition.
Protocol 2: In Vitro Rooting of this compound-Derived Shoots
-
Shoot Excision: Excise well-developed microshoots (3-4 cm in length) from the multiplication cultures.
-
Rooting Medium: Prepare a half-strength or full-strength MS medium. The strength of the basal medium can influence rooting and should be optimized.
-
Auxin Supplementation: Supplement the medium with an auxin such as indole-3-butyric acid (IBA) or indole-3-acetic acid (IAA). A common starting concentration is 1.0 µM IBA.
-
Culture Conditions: Maintain the same temperature and photoperiod as in the multiplication stage.
-
Root Development: Roots should develop within 4 weeks.
Protocol 3: Acclimatization of Rooted Plantlets
-
Plantlet Removal: Carefully remove the rooted plantlets from the culture vessel and gently wash the roots to remove any adhering agar.
-
Potting Substrate: Use a sterile, well-drained potting mixture, such as a combination of peat, perlite, and vermiculite (1:1:1).
-
Transplantation: Transfer the plantlets to small pots or trays filled with the potting substrate.
-
Hardening Off: Initially, cover the plantlets with a transparent plastic sheet or place them in a growth chamber with high humidity (80-90%) to prevent desiccation.
-
Gradual Exposure: Gradually reduce the humidity over a period of 2-4 weeks by progressively opening the plastic cover or adjusting the growth chamber settings.
-
Watering and Nutrition: Water the plantlets as needed and apply a dilute liquid fertilizer after the first week.
-
Transfer to Greenhouse: Once the plantlets are well-established and show new growth, they can be transferred to greenhouse conditions.
Visualizations
Signaling Pathway and Metabolism
The superior performance of this compound in promoting healthy plantlet development and acclimatization is linked to its unique metabolism. Unlike BA, which is primarily converted to the stable and less active N9-glucoside, mT is metabolized to O-glucosides. These O-glucosyl conjugates can be more readily converted back to the active cytokinin form, providing a more regulated and sustained release of the hormone.
Caption: Simplified metabolic pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the micropropagation and acclimatization of plantlets using this compound.
Caption: Experimental workflow for this compound treated plantlets.
References
- 1. Role of this compound on in Vitro Shoot Regeneration: An Insight | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Photosynthetic Parameters and Oxidative Stress during Acclimation of Crepe-Myrtle (Lagerstroemia speciosa (L.) Pers.) in a this compound-Based Micropropagation System and Genetic Fidelity of Regenerated Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. mdpi.com [mdpi.com]
Unlocking Efficient Fruit Tree Micropropagation: Application Notes and Protocols for meta-Topolin
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for commercial fruit tree production, novel application notes and detailed protocols for the use of the cytokinin meta-Topolin are now available for researchers, scientists, and professionals in plant biotechnology and drug development. These resources offer a comprehensive guide to leveraging this compound for enhanced in vitro propagation, leading to higher quality plantlets and more efficient acclimatization.
This compound (mT), a naturally occurring aromatic cytokinin, has emerged as a superior alternative to commonly used cytokinins like 6-benzylaminopurine (BAP) in the micropropagation of various plant species, including several commercially important fruit trees.[1] It has been shown to promote higher shoot proliferation rates, improve shoot quality, and reduce physiological disorders such as hyperhydricity, which can hinder successful micropropagation.[1][2] Furthermore, this compound often has a less inhibitory effect on rooting, a critical step in the production of viable plantlets.[2][3]
These application notes provide a synthesis of current research, presenting quantitative data in clearly structured tables for easy comparison of mT's efficacy against other cytokinins. Detailed experimental protocols offer step-by-step guidance on media preparation, explant sterilization, culture conditions, and acclimatization procedures for various fruit tree species.
Key Advantages of this compound in Fruit Tree Micropropagation:
-
Enhanced Shoot Proliferation: Studies have consistently shown that this compound can significantly increase the number of new shoots per explant compared to traditional cytokinins.
-
Improved Plantlet Quality: The use of this compound often results in the development of more vigorous shoots with better-developed leaves and stems, contributing to higher survival rates during acclimatization.
-
Reduced Physiological Disorders: this compound has been effective in mitigating common in vitro problems like hyperhydricity (vitrification), shoot-tip necrosis, and premature senescence.
-
Better Rooting and Acclimatization: Unlike some other cytokinins that can inhibit root formation, this compound is often associated with improved in vitro and ex vitro rooting, leading to more successful acclimatization of plantlets.
Quantitative Data Summary
The following tables summarize the comparative effects of this compound and other cytokinins on the micropropagation of various fruit tree species.
Table 1: Effect of this compound on Shoot Proliferation in Apple (Malus domestica)
| Cultivar | Cytokinin | Concentration (µM) | Mean Shoots per Explant | Shoot Length (cm) | Reference |
| 'Húsvéti Rozmaring' | This compound (mT) | 4.0 | 3.28 | 1.46 | |
| 'Húsvéti Rozmaring' | Benzyladenine (BA) | 8.0 | - | - | |
| 'Húsvéti Rozmaring' | Thidiazuron (TDZ) | 2.0 | 5.40 | - | |
| 'Húsvéti Rozmaring' | Benzyladenine Riboside (BAR) | 8.0 | 4.76 | - | |
| 'Red Fuji' | This compound (mT) | ~4.15 (1 mg/L) | - | - | |
| 'Royal Gala' | This compound (mT) | 2.1 | - | - | |
| 'Jonagold' | This compound (mT) | 20.7 (5.0 mg/L) | - | - |
Note: A direct comparison of shoot numbers for all cytokinins in the 'Húsvéti Rozmaring' cultivar was not available in a single table in the source.
Table 2: Effect of this compound on Micropropagation of Prunus Species
| Species/Cultivar | Cytokinin | Concentration (µM) | Multiplication Efficiency | Shoot Height | Rooting Percentage | Reference |
| Prunus 'Ferdor' | This compound (mT) | 2.1 | - | Significantly higher | 92% | |
| Prunus 'Ferdor' | Benzyladenine (BA) | 2.1 | - | - | - | |
| Prunus 'Torinel' | This compound (mT) | 2.1 | - | - | Similar to BA | |
| Prunus 'Torinel' | Benzyladenine (BA) | 2.1 | - | - | - | |
| Prunus domestica 'Penta' | This compound (mT) | 1.78 | Lower than BA | Higher than BA | - | |
| Prunus domestica 'Penta' | Benzyladenine (BA) | 1.78 | - | - | - | |
| Prunus cerasifera '29C' | This compound (mT) | 1.78 | Lower than BA | Higher than BA | - | |
| Prunus cerasifera '29C' | Benzyladenine (BA) | 1.78 | - | - | - |
Table 3: Effect of this compound on Micropropagation of Strawberry (Fragaria x ananassa)
| Parameter | This compound (mT) Concentration (mg/L) | 6-benzylaminopurine (BAP) Concentration (mg/L) | Result | Reference |
| Shoots per Explant | 1.0 | - | 4.72 | |
| Shoots per Explant | 1.5 | - | 3.50 | |
| Shoot Length (cm) | 1.5 | - | 3.41 | |
| Acclimatization Survival Rate | - | - | 85% |
Experimental Protocols
General Protocol for Fruit Tree Micropropagation using this compound
This protocol provides a general framework. Optimal concentrations of plant growth regulators and culture conditions may vary depending on the specific fruit tree species and cultivar.
1. Explant Preparation and Sterilization:
-
Explant Source: Use actively growing shoot tips or nodal segments (1-2 cm in length) from healthy, disease-free mother plants.
-
Surface Sterilization:
-
Wash explants under running tap water for 30 minutes.
-
Treat with a solution of 0.1% (w/v) mercuric chloride for 5-7 minutes or a 10-20% (v/v) solution of commercial bleach (containing sodium hypochlorite) for 10-15 minutes.
-
Rinse 3-4 times with sterile distilled water inside a laminar airflow cabinet.
-
2. Culture Medium and Conditions:
-
Basal Medium: Murashige and Skoog (MS) medium is commonly used, often at full or half strength. The medium should be supplemented with 2-3% (w/v) sucrose and solidified with 0.6-0.8% (w/v) agar. The pH of the medium should be adjusted to 5.6-5.8 before autoclaving.
-
Plant Growth Regulators:
-
Cytokinin: Supplement the basal medium with this compound (mT) at a concentration ranging from 2.0 to 10.0 µM. The optimal concentration needs to be determined empirically for each species and cultivar.
-
Auxin (Optional for rooting): For rooting, indole-3-butyric acid (IBA) or α-naphthalene acetic acid (NAA) at concentrations of 0.5 to 5.0 µM can be added to the medium.
-
-
Culture Conditions:
-
Incubate the cultures at 24 ± 2°C.
-
Provide a 16-hour photoperiod with a light intensity of 30-50 µmol m⁻² s⁻¹ from cool white fluorescent lamps.
-
3. Subculture and Proliferation:
-
Subculture the proliferating shoots onto fresh medium every 3-4 weeks.
-
Separate individual shoots and transfer them to fresh proliferation medium.
4. Rooting and Acclimatization:
-
In Vitro Rooting: Transfer well-developed micro-shoots (2-3 cm in length) to a rooting medium, which is often half-strength MS medium supplemented with an auxin (e.g., IBA or NAA) and a reduced concentration or absence of cytokinin.
-
Acclimatization:
-
Carefully remove the rooted plantlets from the culture vessel and wash the roots gently to remove any adhering medium.
-
Transfer the plantlets to small pots containing a sterile mixture of peat, perlite, and vermiculite (1:1:1 v/v/v).
-
Initially, maintain high humidity by covering the pots with transparent plastic bags or placing them in a greenhouse with a misting system.
-
Gradually reduce the humidity over a period of 2-4 weeks to acclimatize the plants to the external environment.
-
Signaling and Workflow Diagrams
Caption: A generalized workflow for the micropropagation of fruit trees using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Hyperhydricity with meta-Topolin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating hyperhydricity in plant tissue culture using meta-Topolin (mT).
Frequently Asked Questions (FAQs)
Q1: What is hyperhydricity?
Hyperhydricity, also known as vitrification or glassiness, is a physiological disorder that affects plants grown in vitro.[1][2] It is characterized by excessive water content, which gives the plant tissues a glassy, translucent, and often brittle appearance.[1][3][4] This condition impairs normal plant development, reduces multiplication rates, and significantly hinders the ability of plantlets to survive acclimatization to an ex vitro environment.
Q2: What are the primary causes of hyperhydricity?
Hyperhydricity is a multifactorial disorder stemming from suboptimal in vitro conditions. Key contributing factors include:
-
High Relative Humidity: Sealed culture vessels trap humidity, leading to waterlogged tissues.
-
Culture Medium Composition: The use of liquid media, low concentrations of gelling agents, or high concentrations of certain salts (like ammonium) can promote hyperhydricity.
-
Cytokinin Choice: High concentrations of certain cytokinins, particularly 6-benzyladenine (BA), are strongly linked to increased ethylene biosynthesis, a known trigger for hyperhydricity.
-
Gas Accumulation: The buildup of gases like ethylene and CO2 within the vessel can induce stress and lead to the disorder.
-
Genotype: Some plant species and genotypes are more susceptible to hyperhydricity than others.
Q3: What is this compound (mT) and why is it effective against hyperhydricity?
This compound (mT) is a naturally occurring aromatic cytokinin first isolated from poplar leaves (Populus sp.). It is considered a superior alternative to cytokinins like BA for several reasons:
-
Metabolism: Unlike BA, which can accumulate in tissues, mT is metabolized more rapidly in the plant. This prevents the excessive activity that can lead to toxicity and physiological disorders.
-
Reduced Ethylene Production: High concentrations of BA can enhance ethylene biosynthesis, which is a direct cause of hyperhydricity. This compound and its derivatives are less prone to inducing this negative effect.
-
Improved Plant Quality: Numerous studies show that replacing BA with mT not only reduces or eliminates hyperhydricity but also promotes better shoot quality, improves rooting, and enhances the success rate of acclimatization.
Q4: Is this compound a universal solution for all plant species?
While this compound is effective in a wide range of species, its efficacy can be genotype-dependent. For some plants, mT may result in a lower multiplication rate compared to BA or TDZ. Therefore, it is crucial to optimize the concentration for each specific species and cultivar through experimentation. A comprehensive approach that combines the use of mT with other preventative measures is often the most effective strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Shoots appear glassy, translucent, water-soaked, and are brittle. | These are classic symptoms of hyperhydricity . This is often triggered by the type and concentration of cytokinin (e.g., BA, TDZ), high humidity, or low gelling agent concentration. | 1. Revise Cytokinin Strategy: Replace 6-benzyladenine (BA) in your culture medium with this compound (mT). For sensitive species like Eucalyptus, start with a low concentration such as 0.2 mg/L and conduct a dose-response experiment to find the optimal level. 2. Adjust Gelling Agent: Increase the concentration of agar or your chosen gelling agent to reduce the water potential of the medium, limiting excess water uptake by the explants. 3. Improve Vessel Aeration: Use culture vessels with filtered vents to enhance gas exchange. This reduces internal humidity and prevents the accumulation of ethylene. |
| Shoot proliferation is stunted or growth is too compact after switching to this compound. | The concentration of this compound may be supra-optimal (too high) for your specific plant species or cultivar, leading to inhibited growth. | Optimize mT Concentration: Perform a systematic trial with a range of lower mT concentrations. For example, test 0.2 mg/L, 0.5 mg/L, and 1.0 mg/L to identify the concentration that promotes healthy shoot elongation and multiplication without causing stunted growth. |
| Hyperhydricity persists at a low level despite using this compound. | Hyperhydricity is a complex disorder influenced by an interplay of factors. While mT is a key tool, other contributing conditions may still be present in your culture system. | Adopt a Multifactorial Approach: 1. Combine Strategies: Continue using this compound while also implementing other control measures like increasing gelling agent concentration and ensuring proper vessel ventilation. 2. Evaluate Mineral Nutrition: Assess the levels of ammonium and calcium in your basal medium. High ammonium-to-nitrate ratios can contribute to hyperhydricity; reducing this ratio or increasing calcium levels can be beneficial. 3. Consider Culture System: For liquid culture systems, which are prone to hyperhydricity, switching to a temporary immersion bioreactor can provide better control over nutrient and water exposure, often reducing hyperhydricity symptoms. |
Quantitative Data Summary
The following tables summarize data from studies comparing this compound with other cytokinins.
Table 1: Comparison of this compound (mT) vs. 6-Benzyladenine (BA) on Pistacia vera L. Proliferation and Hyperhydricity
| Cytokinin (10 µM) | Proliferation Rate (Shoots/Explant) | Percentage of Hyperhydric Shoots (%) |
| This compound (mT) | 15.6 | Not specified, but lower than BA |
| This compound Riboside (mTR) | Not specified | 58.9% (Lowest recorded) |
| 6-Benzyladenine (BA) | ~2.6 (6 times lower than mT) | Higher than mT/mTR |
| (Data sourced from Abdouli et al., 2022) |
Table 2: Effect of Cytokinin Type and Concentration on Eucalyptus Species
| Species | Cytokinin & Concentration | Observation |
| E. grandis × E. urophylla | BA (concentration not specified) | Hyperhydricity developed in shoots. |
| E. grandis × E. urophylla | mT (0.2 mg/L) | Shoots were less vitrified, with better in vitro rooting and a 20% increase in rooting success compared to BA. |
| E. dunnii | mT (1.2 mg/L) | Caused compacted and stunted growth. |
| E. dunnii | mT (0.2 mg/L) | Well-developed plants with no apparent hyperhydricity. |
| (Data sourced from Van der Westhuizen, 2014) |
Table 3: Impact of this compound Derivatives on Hyperhydricity in Pyrus communis in a Temporary Immersion System
| Cytokinin (5 µM) | Hyperhydricity Outcome |
| meta-Methoxy Topolin Riboside (MemTR) | Completely inhibited hyperhydric shoot formation. |
| This compound Riboside (mTR) | Completely inhibited hyperhydric shoot formation. |
| 6-Benzyladenine (BA) | Induced hyperhydricity. |
| (Data sourced from Abdouli et al., 2020) |
Experimental Protocols
Protocol 1: General Methodology for Comparing this compound vs. BA for Hyperhydricity Control
This protocol provides a framework for optimizing cytokinin use to prevent hyperhydricity.
-
Prepare Basal Medium:
-
Prepare Murashige and Skoog (MS) medium or another suitable basal medium for your species.
-
Add sucrose (e.g., 20-30 g/L) and a gelling agent like agar (e.g., 8 g/L).
-
Adjust the pH to 5.8 before autoclaving.
-
-
Prepare Cytokinin Treatments:
-
Divide the basal medium into separate batches for each treatment.
-
Control Group: Medium with an optimal or standard concentration of BA for your species (e.g., 2.0 mg/L).
-
Test Groups: Medium supplemented with varying concentrations of this compound (e.g., 0.2, 0.5, 1.0, 2.0 mg/L).
-
A plant growth regulator-free medium can be included as a baseline.
-
Filter-sterilize cytokinin stock solutions and add them to the autoclaved medium after it has cooled slightly.
-
-
Explant Culture:
-
Use uniform explants (e.g., nodal segments or shoot tips).
-
Inoculate explants onto the different treatment media under sterile conditions.
-
Culture the explants in a growth chamber with a controlled photoperiod (e.g., 16-hour light/8-hour dark) and temperature (e.g., 24-26°C).
-
-
Data Collection and Analysis (after 4-6 weeks):
-
Hyperhydricity Incidence: Calculate the percentage of explants showing hyperhydric symptoms (glassy, translucent shoots) for each treatment.
-
Shoot Proliferation Rate: Count the number of new shoots per original explant.
-
Shoot Quality: Measure shoot length and observe morphological characteristics (e.g., leaf development, stem thickness, color).
-
Rooting Potential: Subculture well-developed shoots onto a rooting medium to assess the carry-over effects of the cytokinin treatment. Shoots grown on mT often exhibit better subsequent rooting.
-
Protocol 2: Acclimatization of Plantlets Regenerated on this compound
Plantlets grown on mT-supplemented media generally have a higher survival rate during acclimatization.
-
In Vitro Rooting:
-
Transfer healthy, elongated microshoots (typically >2 cm) to a half-strength MS medium, often supplemented with an auxin like Indole-3-butyric acid (IBA) to promote root development.
-
-
Transfer to Ex Vitro Conditions:
-
Once a healthy root system has developed, gently remove the plantlets from the culture medium.
-
Wash the roots carefully with sterile water to remove any residual medium.
-
Plant the plantlets into a sterile, well-draining substrate (e.g., a mix of peat, perlite, or pine bark).
-
-
Hardening Off:
-
Place the potted plantlets in a high-humidity environment, such as a growth chamber or a tray covered with a transparent plastic dome, to prevent desiccation.
-
Gradually reduce the humidity over 2-4 weeks by progressively opening vents or removing the cover for longer periods each day. This allows the plantlets to develop a functional cuticle and stomata.
-
Maintain the plants under controlled light and temperature during this period.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: A troubleshooting workflow for diagnosing and resolving hyperhydricity in tissue culture.
Caption: Simplified comparison of metabolic outcomes from BA versus this compound.
References
Technical Support Center: Mitigating Shoot Tip Necrosis with meta-Topolin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing shoot tip necrosis (STN) in plant tissue culture through the application of meta-Topolin (mT).
Introduction to Shoot Tip Necrosis and the Role of this compound
Shoot tip necrosis is a significant physiological disorder in plant tissue culture, characterized by the browning and death of the apical meristem, which can severely hinder micropropagation efforts.[1][2][3] This issue is often multifactorial, stemming from nutrient imbalances (particularly calcium deficiency), inappropriate plant growth regulator concentrations, and suboptimal culture environments.[1][4]
This compound (mT), an aromatic cytokinin, has emerged as a valuable tool to combat STN and other in vitro physiological disorders such as hyperhydricity. It often promotes the development of higher-quality shoots with improved subsequent rooting and acclimatization compared to other commonly used cytokinins like 6-Benzylaminopurine (BAP).
Frequently Asked Questions (FAQs)
Q1: What is shoot tip necrosis (STN) and what are its primary causes?
A1: Shoot tip necrosis is the death of the apical shoot tip in in vitro plant cultures. The primary causes include:
-
Nutrient Imbalance: Deficiency of essential nutrients, most notably calcium (Ca²⁺), is a major contributor. Boron deficiency can also play a role.
-
Hormonal Imbalance: An inappropriate cytokinin to auxin ratio in the culture medium can induce STN. High concentrations of some cytokinins, like BAP, can sometimes exacerbate the problem.
-
Environmental Factors: High relative humidity within the culture vessel can reduce transpiration, leading to decreased calcium uptake and transport to the shoot tip. Poor ventilation can also contribute.
-
Genotypic Predisposition: Some plant species and genotypes are more susceptible to STN than others.
Q2: How does this compound (mT) help in reducing shoot tip necrosis?
A2: While the precise signaling pathway is a subject of ongoing research, this compound is believed to mitigate STN through several mechanisms:
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Improved Shoot Quality: mT generally promotes the development of more robust and physiologically healthy shoots, which may be less susceptible to stress-induced necrosis.
-
Reduced Physiological Stress: Unlike some other cytokinins, mT is less likely to induce physiological disorders like hyperhydricity, which can be associated with STN.
-
Enhanced Nutrient Uptake and Transport: By promoting healthier shoot development, mT may indirectly improve the uptake and translocation of essential nutrients like calcium to the apical meristem.
-
Delayed Senescence: this compound has been shown to delay senescence in plant tissues, which could contribute to the overall health and longevity of the shoot tip.
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of mT is species-dependent and needs to be empirically determined. However, a general starting range is between 1.0 to 5.0 µM. It is recommended to test a concentration gradient (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µM) to find the most effective level for your specific plant species and experimental conditions.
Q4: Can I completely replace BAP with this compound in my existing protocol?
A4: Yes, in many cases, mT can be used as a direct replacement for BAP. It is often observed that mT produces higher quality shoots and better overall results. However, it is advisable to test equivalent and varying concentrations of mT to optimize your protocol.
Q5: Should I adjust other media components when using this compound?
A5: While mT itself can significantly reduce STN, ensuring adequate levels of calcium and boron in your basal medium is crucial. If you are still observing STN with mT, consider evaluating and optimizing the concentrations of CaCl₂ and boric acid in your medium.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Shoot tip necrosis persists despite using this compound. | 1. Suboptimal mT Concentration: The concentration may be too high or too low for your specific plant. 2. Calcium/Boron Deficiency: The basal medium may not be providing sufficient levels of these nutrients. 3. High Humidity in Culture Vessel: Reduced transpiration is limiting nutrient transport. | 1. Optimize mT Concentration: Test a range of mT concentrations (e.g., 0.5 - 8.0 µM). 2. Adjust Media Composition: Increase the concentration of calcium chloride (CaCl₂) and/or boric acid in your basal medium. Start with a 1.5x to 2x increase in CaCl₂. 3. Improve Ventilation: Use vented culture vessel lids or periodically open the vessels in a sterile environment to reduce humidity. |
| Shoots are healthy but multiplication rate is low with mT. | 1. mT Concentration Not Optimal for Proliferation: The concentration might be favoring shoot quality over multiplication. 2. Basal Medium Composition: Other media components might be limiting proliferation. | 1. Test Different mT Concentrations: A different concentration might be required to balance shoot quality and multiplication rate. 2. Re-evaluate Basal Medium: Ensure other components of your medium (e.g., nitrogen source, vitamins) are optimal for your plant species. |
| Hyperhydricity (vitrification) is observed. | 1. High Cytokinin Concentration: Even with mT, very high concentrations can sometimes lead to hyperhydricity. 2. High Humidity: This is a common cause of hyperhydricity. | 1. Reduce mT Concentration: Lower the concentration of mT in your medium. 2. Improve Ventilation: Use vented lids or other methods to decrease humidity inside the vessel. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the effects of this compound with other cytokinins on key micropropagation parameters.
Table 1: Effect of Different Cytokinins on Shoot Multiplication and Fresh Weight of 'Húsvéti Rozmaring' Apple Scion
| Cytokinin | Concentration (µM) | Mean Number of Shoots per Explant | Mean Fresh Weight (mg) |
| Control (CK-free) | 0 | - | 2768.6 |
| This compound (mT) | 4 | 3.28 | 9258.5 |
| Benzyladenine (BA) | 8 | - | - |
| Thidiazuron (TDZ) | 2 | 5.40 | 9670.1 |
Data adapted from a study on apple scion micropropagation. Note that while TDZ produced the highest number of shoots, mT resulted in high-quality shoots and a significant increase in fresh weight.
Table 2: Comparative Effect of this compound and BAP on in vitro Regeneration of Withania somnifera
| Cytokinin | Concentration (mg/l) | Bud Breaking (%) | Rate of Shoot Multiplication |
| This compound (mT) | 2.5 | 88.9 ± 0.42 | 22.4 ± 4.16 |
| BAP + AdSO₄ | 1.0 + 50 | 61.1 ± 0.09 | 15.8 ± 7.81 |
Data adapted from a study on Withania somnifera, demonstrating the superior performance of mT over BAP in shoot multiplication.
Table 3: Effect of this compound on in vitro Shoot Proliferation of Banana Cultivar 'Kovvur Bontha'
| This compound (mT) Concentration (ppm) | Maximum Number of Shoots per Explant (at 6th subculture) |
| 1.5 | 82.70 |
This study highlights the effectiveness of mT in the mass proliferation of banana shoots.
Experimental Protocols
Protocol 1: General Protocol for Reducing Shoot Tip Necrosis using this compound
This protocol provides a general framework. Optimal concentrations of plant growth regulators and media components should be determined for each plant species.
-
Basal Medium Preparation:
-
Prepare Murashige and Skoog (MS) basal medium, including vitamins and sucrose (typically 30 g/L).
-
Ensure adequate calcium levels. If STN is a known issue, consider starting with a medium containing 1.5x the standard MS calcium chloride concentration.
-
-
Plant Growth Regulator Supplementation:
-
Add this compound to the autoclaved and cooled medium. Test a concentration range of 1.0 µM to 5.0 µM.
-
Auxins like Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) may be added at a low concentration (e.g., 0.1 - 0.5 µM) to maintain a favorable cytokinin to auxin ratio.
-
-
pH Adjustment and Solidification:
-
Adjust the pH of the medium to 5.8 before adding a gelling agent.
-
Add agar (e.g., 7-8 g/L) or another gelling agent and heat to dissolve.
-
-
Sterilization and Dispensing:
-
Dispense the medium into culture vessels.
-
Autoclave the medium at 121°C for 20 minutes.
-
-
Explant Inoculation and Culture Conditions:
-
Inoculate shoot tip explants onto the prepared medium under sterile conditions.
-
Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.
-
Use vented culture vessel lids to reduce humidity.
-
-
Subculturing:
-
Subculture the shoots every 4-6 weeks onto fresh medium.
-
-
Observation:
-
Monitor the cultures regularly for signs of STN and overall shoot quality.
-
Visualizations
Signaling and Workflow Diagrams
Caption: Causal pathway of Shoot Tip Necrosis (STN) in vitro.
Caption: Experimental workflow for reducing STN with this compound.
References
- 1. Shoot tip necrosis of in vitro plant cultures: a reappraisal of possible causes and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shoot tip necrosis of in vitro plant cultures: a reappraisal of possible causes and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Utilizing meta-Topolin for Reduced Callus Formation in Micropropagation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of meta-Topolin (mT) to prevent or minimize callus formation during plant micropropagation. This compound, an aromatic cytokinin, has emerged as a superior alternative to conventional cytokinins like 6-benzylaminopurine (BAP), offering improved shoot quality and reduced undesirable side effects.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound (mT) and how does it differ from other cytokinins like BAP?
A1: this compound (mT), or 6-(3-hydroxybenzylamino) purine, is a naturally occurring aromatic cytokinin first isolated from poplar leaves.[4][5] Structurally, it is an analog of BAP with a hydroxyl group on the benzyl ring. This modification is believed to facilitate its conversion into O-glycosides, which can be rapidly metabolized by the plant, preventing the accumulation of the free base form that can lead to toxicity and undesirable effects often seen with BAP. Consequently, mT is associated with a lower incidence of physiological disorders such as hyperhydricity, shoot tip necrosis, and excessive callus formation.
Q2: What are the main advantages of using mT over BAP in micropropagation?
A2: The primary advantages of using this compound include:
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Reduced Callus Formation: Numerous studies have shown that mT promotes direct shoot organogenesis with minimal or no intervening callus phase, which is often a problem with BAP.
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Prevention of Hyperhydricity (Vitrification): Shoots cultured on media containing mT are less likely to become hyperhydric, a physiological disorder characterized by a glassy, water-soaked appearance and poor development.
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Improved Shoot Quality: mT often leads to the development of more vigorous and morphologically normal shoots.
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Enhanced Rooting: Unlike BAP, which can inhibit root formation, mT is often associated with improved in vitro and ex vitro rooting.
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Lower Risk of Somaclonal Variation: Prolonged use or high concentrations of BAP can lead to genetic instability. This compound is considered a safer alternative with a lower risk of inducing somaclonal variation.
Q3: In which plant species has mT been successfully used to control callus formation?
A3: this compound has been effectively used in a wide range of plant species to promote high-quality shoot proliferation with reduced callus. These include, but are not limited to:
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Woody plants
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Medicinal and aromatic plants
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Fruit trees like apple and banana
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Ornamental plants like Daphne mezereum and Pelargonium
-
Eucalyptus species
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Aloe polyphylla
Q4: Can mT completely eliminate callus formation?
A4: While this compound significantly reduces the propensity for callus formation, it may not eliminate it entirely in all species or under all conditions. The formation of callus is a complex process influenced by the plant genotype, explant type, and the overall composition of the culture medium, including the type and concentration of auxins. In some cases, a small amount of callus may still form at the base of the explant. However, when combined with an appropriate auxin at a suitable concentration, mT can promote the formation of regenerative callus that gives rise to shoots.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Persistent Basal Callus Formation | 1. Suboptimal mT Concentration: The concentration of mT may be too high or too low for the specific plant species or cultivar. 2. Inappropriate Auxin Type or Concentration: The presence of certain auxins, or an imbalanced auxin-to-cytokinin ratio, can promote callus proliferation. 3. Explant Type and Physiological State: The type of explant and its developmental stage can influence its tendency to form callus. | 1. Optimize mT Concentration: Conduct a dose-response experiment with mT concentrations typically ranging from 0.5 to 5.0 µM. 2. Adjust Auxin Levels: If an auxin is necessary, try reducing its concentration or switching to a weaker auxin (e.g., Indole-3-acetic acid (IAA) instead of 1-Naphthaleneacetic acid (NAA)). In many cases, mT can promote shoot proliferation without the need for an exogenous auxin. 3. Select Appropriate Explants: Use younger, more actively growing tissues, such as apical or axillary buds, which may have a lower tendency to form callus compared to leaf or stem internode explants. |
| Poor Shoot Proliferation | 1. Inadequate mT Concentration: The mT concentration may be too low to induce a sufficient multiplication rate. 2. Genotype-Specific Response: Some plant genotypes are recalcitrant and may require higher cytokinin levels or a different combination of plant growth regulators. | 1. Increase mT Concentration: Gradually increase the mT concentration in the culture medium. 2. Test mT in Combination with Other Cytokinins: In some cases, a combination of mT with another cytokinin at a low concentration might be beneficial. |
| Shoot Tip Necrosis or Senescence | 1. Nutrient Imbalance: The basal medium composition may not be optimal. 2. Ethylene Accumulation: Ethylene can build up in sealed culture vessels, leading to senescence. | 1. Evaluate Basal Medium: Ensure the basal medium (e.g., MS, WPM) is appropriate for the species. 2. Improve Gas Exchange: Use vented culture vessel lids or ensure regular subculturing to fresh medium. This compound itself has been shown to delay senescence. |
| Difficulty in Rooting of Shoots | 1. Carryover Effect of Cytokinins: Residual cytokinins from the proliferation stage can inhibit rooting. | 1. Utilize a Cytokinin-Free Rooting Medium: Transfer well-developed shoots to a plant growth regulator-free medium or one containing only an auxin (e.g., IBA, NAA). Shoots produced with mT generally exhibit better rooting potential compared to those from BAP-containing media. |
Experimental Protocols & Data
General Protocol for Micropropagation using this compound
This protocol provides a general framework. Optimal concentrations of plant growth regulators and culture conditions should be determined empirically for each plant species.
1. Culture Initiation:
- Excise explants (e.g., nodal segments, shoot tips) from healthy, disease-free mother plants.
- Surface sterilize the explants using standard procedures (e.g., treatment with 70% ethanol followed by a solution of sodium hypochlorite with a wetting agent, and rinsing with sterile distilled water).
- Culture the explants on a suitable basal medium (e.g., Murashige and Skoog (MS) or Woody Plant Medium (WPM)) supplemented with an optimized concentration of mT (typically 1.0 - 5.0 µM). An auxin like NAA or IAA (0.1 - 0.5 µM) may be added if necessary, although mT is often effective alone.
2. Shoot Multiplication:
- Subculture the initial shoots or proliferating clusters onto fresh medium of the same composition every 3-4 weeks.
- Monitor the cultures for shoot proliferation rate and quality, as well as for any signs of callus formation or other abnormalities.
3. Rooting:
- Excise individual, well-developed shoots (typically >2 cm in length).
- Transfer the shoots to a half- or full-strength basal medium devoid of cytokinins, or supplemented with a low concentration of an auxin such as Indole-3-butyric acid (IBA) (e.g., 0.5 - 2.5 µM) to induce rooting.
4. Acclimatization:
- Carefully remove the rooted plantlets from the culture medium and wash the roots to remove any adhering agar.
- Transfer the plantlets to a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).
- Maintain high humidity during the initial acclimatization period by covering the plantlets with a transparent lid or plastic bag, and gradually reduce the humidity over 2-4 weeks to acclimate them to ex vitro conditions.
Quantitative Data Summary: mT vs. BAP
The following tables summarize comparative data from various studies. Note that results are species-specific.
Table 1: Effect of mT vs. BAP on Shoot Proliferation and Callus Formation
| Plant Species | Cytokinin & Concentration | Mean No. of Shoots per Explant | Callus Formation | Reference |
| Stevia rebaudiana | 5 µM mT | 23.4 | Low | |
| 5 µM BAP | Lower than mT | High | ||
| Daphne mezereum | 1 mg/L mT + 0.1 mg/L NAA | Higher regeneration | Low | |
| 1 mg/L BA + 0.1 mg/L NAA | Lower regeneration | Higher | ||
| Eucalyptus grandis x urophylla | 0.2 mg/L mT | Well-developed shoots | No apparent hyperhydricity | |
| 2.0 mg/L BA | - | Hyperhydricity observed | ||
| Aloe polyphylla | 5.0 µM mT | High multiplication | Hyperhydricity controlled | |
| BAP/Zeatin | - | Hyperhydricity issues |
Table 2: Optimal Concentrations of this compound for Micropropagation in Various Species
| Plant Species | Explant Type | Optimal mT Concentration | Observed Effects | Reference |
| Aloe polyphylla | In vitro grown shoots | 5.0 µM | Induced regeneration and spontaneous rooting | |
| Eucalyptus grandis x urophylla | - | 0.2 mg/L | Optimum for multiplication, less vitrified shoots | |
| Stevia rebaudiana | Nodal segments | 5 µM | Highest number of shoots | |
| Banana cv. Kovvur Bontha | Shoot tips | 1.5 ppm | Maximum number of shoots | |
| Prunus rootstocks | - | - | Positively influenced growth and quality of shoots |
Diagrams
Experimental Workflow for Micropropagation using this compound
Caption: A generalized workflow for plant micropropagation using this compound.
Logical Relationship: this compound vs. Other Cytokinins
Caption: Comparative effects of this compound versus other common cytokinins.
References
- 1. Optimization of micropropagation protocols in some wooody plants using this compound | DIGITAL.CSIC [digital.csic.es]
- 2. This compound as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of this compound on in Vitro Shoot Regeneration: An Insight | CoLab [colab.ws]
optimizing meta-Topolin concentration to avoid stunted growth
This guide provides troubleshooting advice and experimental protocols for researchers encountering stunted growth when using meta-Topolin (mT) in plant tissue culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plant tissue culture?
A1: this compound (mT) is an aromatic cytokinin, a class of plant growth regulators that promotes cell division and shoot proliferation.[1][2] It is often used as an alternative to other cytokinins, such as 6-Benzylaminopurine (BAP), because it can produce higher quality shoots, reduce physiological disorders like hyperhydricity (vitrification), and improve subsequent rooting and acclimatization.[3][4][5]
Q2: I'm using this compound, but my shoots are short, compact, and stunted. What's causing this?
A2: Stunted growth is a classic symptom of excessive cytokinin concentration. While this compound is often less harsh than BAP, high concentrations can still be inhibitory. This can lead to the development of short, thickened stems, small leaves, and an overall compact, dwarf-like appearance. The optimal concentration is highly dependent on the plant species and even the specific genotype.
Q3: What are the typical signs of this compound overdose?
A3: Symptoms of supra-optimal (too high) concentrations of this compound include:
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Stunted Growth: Shoots are compact with short internodes.
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Thickened Stems: The base of the new shoots may appear swollen or thicker than normal.
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Small or Brittle Leaves: Leaves may not expand properly and can sometimes show signs of hyperhydricity (a glassy, water-soaked appearance).
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Reduced Multiplication Rate: After a certain point, increasing the cytokinin concentration will lead to a decrease in the number of new shoots produced.
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Difficulty Rooting: Residual high levels of cytokinin carried over from the multiplication stage can inhibit root formation.
Q4: How can I determine the optimal this compound concentration for my experiment?
A4: The most reliable method is to perform a dose-response experiment. This involves testing a range of this compound concentrations to identify the one that provides the best balance of shoot multiplication and shoot quality (e.g., good shoot length and healthy leaves). A typical range to test for many species is between 0.5 µM and 10.0 µM.
Troubleshooting Guide
If you are observing stunted growth, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for diagnosing stunted growth.
Quantitative Data on this compound Concentration
The optimal concentration of this compound varies significantly between species. The following tables summarize results from studies on different plants, illustrating the importance of empirical testing.
Table 1: Effect of Cytokinin Type and Concentration on Apple Scion (Húsvéti rozmaring)
| Cytokinin Type | Concentration (µM) | Multiplication Rate (Shoots/Explant) | Mean Shoot Length (cm) | Shoot Quality |
| This compound (mT) | 4.0 | 3.28 | 1.46 | Good quality, well-expanded leaves |
| Thidiazuron (TDZ) | 2.0 | 5.40 | - | Low quality, stunted, thickened |
| Benzyladenine (BA) | 2.0 | - | 1.80 | Low quality, stunted shoots |
| Kinetin (KIN) | 2.0 - 8.0 | - | - | Very low activity |
| Data summarized from a study on apple scions. |
Table 2: Effect of this compound Concentration on Eucalyptus Hybrids
| This compound (mT) Conc. (mg/L) | Observation | Result |
| 1.2 - 14.5 | Initial Trial | Compact and stunted shoot growth |
| 0.2 | Follow-up Trial | Optimal: Well-developed, less vitrified shoots |
| 1.2 | Follow-up Trial | Compacted and stunted growth |
| Data summarized from a study on Eucalyptus species. |
Table 3: Effect of this compound Concentration on Strawberry (Fragaria x ananassa)
| This compound (mT) Conc. (mg/L) | Mean Shoots per Explant | Mean Shoot Length (cm) |
| 0.0 | - | - |
| 0.5 | - | - |
| 1.0 | 4.72 | - |
| 1.5 | 3.50 | 3.41 |
| Data summarized from a study on strawberry. |
Experimental Protocol: Dose-Response Optimization of this compound
This protocol outlines a standard procedure to determine the optimal concentration of this compound for shoot proliferation for a specific plant species or cultivar.
Objective: To identify the this compound concentration that maximizes the number of high-quality shoots.
Methodology:
-
Prepare Basal Medium: Prepare your standard tissue culture medium (e.g., Murashige and Skoog (MS) medium) with vitamins, sucrose, and any standard auxin (like IBA or NAA) you use for proliferation. Adjust the pH (typically to 5.8) before adding a gelling agent (e.g., agar).
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Create Treatment Groups: Aliquot the basal medium into separate flasks or containers before autoclaving. Prepare a sterile stock solution of this compound. After the medium has cooled but not solidified, add the sterile this compound to each container to achieve the final desired concentrations.
-
Suggested Concentrations:
-
Control: 0 µM (no this compound)
-
Low: 0.5 µM, 1.0 µM
-
Medium: 2.0 µM, 4.0 µM
-
High: 8.0 µM, 10.0 µM
-
-
-
Explant Preparation: Use healthy, uniform shoots from an established in vitro culture as your source material. Dissect them into explants of a consistent size (e.g., single nodes or shoot tips).
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Inoculation: Aseptically place one explant into each culture vessel. Ensure you have a sufficient number of replicates for each treatment (e.g., 10-15 vessels per concentration).
-
Incubation: Culture the explants under standard growth room conditions (e.g., 24±2 °C, 16-hour photoperiod).
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Data Collection: After a set culture period (e.g., 4-6 weeks), collect data on the following parameters:
-
Multiplication Rate: The average number of new shoots per explant.
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Shoot Length: The average length of the longest shoot per explant.
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Shoot Quality: A qualitative assessment of shoot health (e.g., presence of stunting, hyperhydricity, leaf color, and vigor).
-
-
Analysis: Analyze the data to determine which concentration yields the best combination of shoot number and quality.
Biological Context: Cytokinin Signaling
Understanding how cytokinins work at a molecular level can clarify why concentration is so critical. Over-stimulation of this pathway can lead to the observed negative effects like stunted growth.
References
- 1. Cytokinin Signaling [kieber.weebly.com]
- 2. THE USE OF this compound AS AN ALTERNATIVE CYTOKININ IN THE TISSUE CULTURE OF EUCALYPTUS SPECIES© | International Society for Horticultural Science [ishs.org]
- 3. This compound as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of micropropagation protocols in some wooody plants using this compound | DIGITAL.CSIC [digital.csic.es]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving In Vitro Shoot Quality with meta-Topolin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing meta-Topolin (mT) to enhance the quality of in vitro shoot cultures. This compound, an aromatic cytokinin, has emerged as a superior alternative to commonly used cytokinins like N6-benzyladenine (BA), offering significant advantages in shoot proliferation, reduction of physiological disorders, and improved overall plantlet health.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro shoot culture when using cytokinins and provides specific solutions related to the application of this compound.
Q1: My shoots are suffering from hyperhydricity (vitrification). Can this compound help?
A1: Yes, this compound is highly effective in reducing or eliminating hyperhydricity, a common physiological disorder in tissue culture where shoots appear water-soaked and brittle.[1][3] Unlike BA, which can sometimes induce this condition, mT promotes the development of shoots with normal morphology.[3] If you are observing hyperhydricity with your current protocol, consider replacing BA with an equimolar concentration of mT as a starting point for optimization.
Q2: I am observing a low shoot multiplication rate. How can I optimize it with this compound?
A2: The optimal concentration of this compound for shoot multiplication is species-dependent. If your multiplication rate is low, it is advisable to test a range of mT concentrations. For many plant species, optimal concentrations have been reported to be in the range of 0.5 to 5.0 mg/L (approximately 2 to 20 µM). It is recommended to conduct a dose-response experiment to determine the ideal concentration for your specific plant species and cultivar. In some cases, combining mT with a low concentration of an auxin, such as α-naphthaleneacetic acid (NAA), can further enhance shoot proliferation.
Q3: My shoots are short and stunted. Will this compound improve shoot elongation?
A3: Yes, in many cases, this compound promotes better shoot elongation compared to other cytokinins like thidiazuron (TDZ) and BA, which can sometimes lead to the formation of short, stunted shoots. For instance, in a study on apple scions, mT at 4 µM produced high-quality shoots with a length of 1.46 cm. If you are experiencing poor shoot elongation, switching to or optimizing the concentration of mT in your culture medium can lead to the development of longer, more vigorous shoots.
Q4: I am having difficulty with the rooting of my in vitro shoots. Can the cytokinin used during the multiplication stage have an effect?
A4: Absolutely. The type of cytokinin used during the shoot proliferation phase can have a significant carry-over effect on subsequent rooting. High concentrations of BA, for example, are known to inhibit root formation. This compound, on the other hand, is metabolized into less stable derivatives compared to BA, which means it is less likely to accumulate and inhibit rooting. In several studies, shoots multiplied on media containing mT have shown improved in vitro and ex vitro rooting.
Q5: Is this compound suitable for all plant species?
A5: While this compound has shown beneficial effects in a wide range of plant species, including woody plants, medicinal plants, and various fruit crops, the response can be genotype-dependent. It is always recommended to perform a preliminary experiment to compare the effects of mT with your standard cytokinin (e.g., BA) at various concentrations to determine its efficacy for your specific plant of interest.
Quantitative Data: this compound vs. Other Cytokinins
The following tables summarize quantitative data from various studies, comparing the effects of this compound with other cytokinins on key in vitro shoot quality parameters.
Table 1: Effect of Different Cytokinins on Shoot Multiplication Rate in Apple Scion 'Húsvéti Rozmaring'
| Cytokinin | Concentration (µM) | Mean Number of Shoots per Explant |
| This compound (mT) | 4 | 3.28 |
| Benzyladenine (BA) | 8 | 3.10 |
| Thidiazuron (TDZ) | 2 | 5.40 |
| Kinetin (KIN) | 2, 4, 6, 8 | ~1.00 (no new shoots) |
| Control (CK-free) | 0 | ~1.00 (no new shoots) |
Note: While TDZ produced the highest number of shoots, they were of low quality (stunted and thickened with small leaves). This compound produced a sufficient number of high-quality shoots.
Table 2: Effect of this compound on Shoot Proliferation in Various Plant Species
| Plant Species | Explant | Optimal mT Concentration | Key Findings | Reference |
| Stevia rebaudiana | Shoots | 5 µM | Highest number of shoots (23.4 per explant) in bioreactor culture. | |
| Citrullus lanatus (Watermelon) | Cotyledonary node | 1.5 mg/L | 25.24 shoots/explant compared to 11.36 with BA. | |
| Eucalyptus grandis x urophylla | Shoots | 0.2 mg/L | Determined as the optimum for multiplication, producing less vitrified shoots. | |
| Banana 'Kovvur Bontha' | Shoots | 1.5 ppm | Maximum number of shoots (82.70) after the sixth subculture. |
Experimental Protocols
This section provides a detailed methodology for a typical experiment designed to evaluate and optimize the effect of this compound on in vitro shoot quality.
Objective: To determine the optimal concentration of this compound for improving shoot proliferation and quality in a given plant species and compare its efficacy with Benzyladenine (BA).
Materials:
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Plant material (e.g., shoot tips, nodal segments)
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Murashige and Skoog (MS) basal medium, including vitamins
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Sucrose
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Agar or other gelling agent
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This compound (mT) stock solution (e.g., 1 mg/mL)
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Benzyladenine (BA) stock solution (e.g., 1 mg/mL)
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Auxin (e.g., IBA or NAA) stock solution (optional, depending on the species)
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
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Sterile culture vessels (e.g., test tubes, Magenta boxes)
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Laminar flow hood
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Autoclave
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Growth chamber with controlled temperature and photoperiod
Methodology:
-
Explant Preparation:
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Select healthy, disease-free mother plants.
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Excise explants (e.g., shoot tips of 1-2 cm, nodal segments with one axillary bud).
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Surface sterilize the explants using a standard protocol (e.g., washing with detergent, treatment with 70% ethanol, followed by a sodium hypochlorite solution, and rinsing with sterile distilled water).
-
-
Media Preparation:
-
Prepare MS basal medium according to the manufacturer's instructions.
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Add sucrose (typically 30 g/L).
-
Divide the basal medium into several aliquots for different treatments.
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Create a treatment series with varying concentrations of mT (e.g., 0, 0.5, 1.0, 2.0, 4.0, 8.0 µM).
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Create a parallel treatment series with equimolar concentrations of BA for comparison.
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If required for the species, add a constant, low concentration of an auxin (e.g., 0.5 µM IBA) to all treatments.
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Adjust the pH of the media to 5.7-5.8 using HCl or NaOH.
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Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve.
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Dispense the media into culture vessels.
-
Autoclave the media at 121°C for 15-20 minutes. Note: Some sources suggest that this compound may be heat-labile and should be filter-sterilized and added to the autoclaved medium after it has cooled.
-
-
Inoculation and Culture Conditions:
-
In a laminar flow hood, place one sterilized explant into each culture vessel.
-
Seal the culture vessels.
-
Incubate the cultures in a growth chamber at a constant temperature (e.g., 25 ± 2°C) under a 16-hour light/8-hour dark photoperiod provided by cool white fluorescent lights.
-
-
Data Collection and Analysis:
-
After a defined culture period (e.g., 4-6 weeks), record the following data for each treatment:
-
Shoot multiplication rate (average number of new shoots per explant).
-
Shoot length (average length of the longest shoot per explant in cm).
-
Shoot quality (a qualitative assessment based on morphology, e.g., presence of hyperhydricity, leaf development, stem thickness).
-
Fresh weight of the shoot cluster (mg).
-
-
Perform statistical analysis (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between treatments.
-
Visualizations
The following diagrams illustrate key concepts related to the action of this compound in improving in vitro shoot quality.
References
- 1. This compound as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of micropropagation protocols in some wooody plants using this compound | DIGITAL.CSIC [digital.csic.es]
- 3. ipps.org [ipps.org]
Technical Support Center: Minimizing Somaclonal Variation with meta-Topolin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing meta-Topolin to minimize somaclonal variation in plant tissue culture.
Frequently Asked Questions (FAQs)
Q1: What is somaclonal variation and why is it a concern?
A1: Somaclonal variation refers to the genetic and phenotypic variations that can arise in plants regenerated from in vitro cultures. These variations can be a significant issue in applications requiring clonal uniformity, such as in the horticulture and forestry industries for the rapid propagation of elite genotypes.[1] The consequences of somaclonal variation can include the introduction of undesirable traits, genetic instability, and the potential for pleiotropic effects, where a single variation can affect multiple plant characteristics.[2]
Q2: What is this compound and how does it differ from other cytokinins like 6-benzylaminopurine (BAP)?
A2: this compound (mT) is a naturally occurring aromatic cytokinin.[2][3] It is a hydroxylated form of BAP.[2] Studies have shown that this compound can be more effective than BAP in promoting healthy shoot development, increasing multiplication rates, and improving rooting. A key advantage of this compound is its tendency to produce fewer physiological abnormalities, such as hyperhydricity (vitrification), which can negatively affect plantlet quality and subsequent acclimatization.
Q3: How does this compound help in minimizing somaclonal variation?
A3: While the precise mechanisms are still under investigation, evidence suggests that this compound promotes more organized and stable morphogenesis, which can contribute to a lower incidence of somaclonal variation. Several studies have demonstrated the high genetic fidelity of plants micropropagated using this compound, as confirmed by molecular marker analysis. The absence of malformations and the promotion of high-quality shoots are further indicators of its role in maintaining genetic stability.
Q4: What are the visual indicators of reduced somaclonal variation when using this compound?
A4: Plants propagated with this compound often exhibit more uniform and vigorous growth. Expect to see well-developed, greener shoots with larger leaves, and a reduced occurrence of abnormalities like stunted growth, thickened stems, and hyperhydricity compared to cultures grown with some other cytokinins, particularly at high concentrations.
Q5: Can this compound completely eliminate somaclonal variation?
A5: While this compound has been shown to significantly reduce the risk of somaclonal variation and maintain high genetic fidelity, no method can guarantee 100% elimination of all variations. The potential for variation is also influenced by other factors such as the explant source, culture duration, and the specific plant genotype.
Troubleshooting Guides
Issue 1: Suboptimal shoot proliferation or quality.
-
Possible Cause: The concentration of this compound may not be optimal for the specific plant species or cultivar.
-
Troubleshooting Steps:
-
Concentration Optimization: Conduct a dose-response experiment using a range of this compound concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µM). The optimal concentration can vary significantly between species. For example, in Chlorophytum borivilianum, 2.0 mg L⁻¹ of mT produced the best results.
-
Synergistic Effects: Consider combining this compound with a low concentration of an auxin, such as α-Naphthalene acetic acid (NAA). In some species, this combination can enhance shoot proliferation. For instance, in the orchid Pelatantheria insectifera, a combination of 1.5 mg/L mT and 0.5 mg/L NAA induced the maximum number of shoots.
-
Basal Medium: Ensure that the basal medium (e.g., Murashige and Skoog - MS) is appropriate for your plant species and that all components are at the correct concentrations.
-
Issue 2: Presence of hyperhydricity (vitrification) in cultures.
-
Possible Cause: Although less common with this compound than with BAP, high concentrations of any cytokinin can sometimes induce hyperhydricity.
-
Troubleshooting Steps:
-
Reduce Concentration: Lower the concentration of this compound in the culture medium. In crepe-myrtle, increasing the concentration of mT beyond 5.0 µM led to an increase in vitrification.
-
Gelling Agent: Increase the concentration or use a different type of gelling agent to reduce water availability in the medium.
-
Culture Vessel Ventilation: Improve gas exchange in the culture vessels by using vented lids or periodically opening the containers in a sterile environment.
-
Issue 3: Poor or inconsistent rooting of micropropagated shoots.
-
Possible Cause: While this compound is generally better for subsequent rooting than BAP, residual cytokinin effects can sometimes inhibit root formation.
-
Troubleshooting Steps:
-
Hormone-Free Medium: Transfer well-developed shoots to a cytokinin-free rooting medium.
-
Auxin Treatment: Supplement the rooting medium with an auxin, such as Indole-3-butyric acid (IBA). For Chlorophytum borivilianum, 1.0 mg L⁻¹ of IBA was effective for root formation.
-
Pulse Treatment: For difficult-to-root species, a pulse treatment with a higher concentration of auxin for a short duration before transferring to a hormone-free medium can be effective.
-
Issue 4: Suspected somaclonal variation despite using this compound.
-
Possible Cause: Other factors in the tissue culture process can contribute to somaclonal variation.
-
Troubleshooting Steps:
-
Explant Source: Use explants from meristematic tissues (e.g., shoot tips, axillary buds) as they are generally more genetically stable than those from differentiated tissues.
-
Limit Subcultures: Minimize the number of subcultures to reduce the cumulative risk of mutations.
-
Avoid Callus Phase: If possible, use a micropropagation method that avoids an intermediate callus stage, as callus cultures are more prone to genetic instability.
-
Genetic Fidelity Testing: Use molecular markers (e.g., ISSR, SCoT, RAPD) to assess the genetic uniformity of the micropropagated plants and compare them to the mother plant.
-
Quantitative Data Summary
The following tables summarize the comparative effects of this compound and BAP on in vitro shoot proliferation in different plant species.
Table 1: Effect of this compound vs. BAP on Shoot Proliferation in Strawberry (Fragaria x ananassa).
| Cytokinin | Concentration (mg L⁻¹) | Mean Number of Shoots per Explant | Mean Shoot Length (cm) |
| This compound (mT) | 0.5 | 3.50 | 2.52 |
| 1.0 | 4.72 | 2.80 | |
| 1.5 | 3.50 | 3.41 | |
| BAP | 0.5 | 2.55 | 2.05 |
| 1.0 | 2.95 | 2.25 | |
| 1.5 | 2.37 | 2.40 | |
| Control | 0.0 | 1.00 | 1.50 |
Table 2: Effect of this compound vs. Other Cytokinins on Shoot Multiplication in Apple (Malus domestica 'Húsvéti Rozmaring').
| Cytokinin | Concentration (µM) | Mean Number of Shoots per Explant | Mean Shoot Length (cm) |
| This compound (mT) | 2 | 2.53 | 1.30 |
| 4 | 3.28 | 1.46 | |
| 6 | 2.44 | 1.40 | |
| 8 | 2.22 | 1.43 | |
| BAP | 2 | 3.20 | 1.80 |
| 4 | 2.13 | 1.63 | |
| 6 | 1.95 | 1.50 | |
| 8 | 1.80 | 1.53 | |
| TDZ | 2 | 5.40 | 0.40 |
| 4 | 4.84 | 0.33 | |
| 6 | 4.53 | 0.28 | |
| 8 | 4.31 | 0.25 | |
| Control | 0 | 1.00 | 0.15 |
Note: While TDZ produced the highest number of shoots, they were of low quality (stunted with small leaves).
Experimental Protocols
Protocol 1: General Micropropagation Protocol using this compound to Minimize Somaclonal Variation
This protocol provides a general framework. Optimal concentrations and durations will need to be determined empirically for each plant species.
-
Explant Preparation:
-
Select healthy, young shoot tips or nodal segments from the mother plant.
-
Surface sterilize the explants using standard procedures (e.g., washing with detergent, treatment with 70% ethanol, followed by a sodium hypochlorite solution, and rinsing with sterile distilled water).
-
-
Culture Initiation:
-
Prepare a sterile basal medium such as Murashige and Skoog (MS) medium supplemented with 2-3% sucrose and solidified with 0.7-0.8% agar.
-
Add this compound to the medium at a concentration range of 0.5 - 2.0 mg L⁻¹ (approximately 2 - 8 µM).
-
Adjust the pH of the medium to 5.7-5.8 before autoclaving.
-
Inoculate one explant per culture vessel.
-
Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.
-
-
Shoot Multiplication:
-
After 4-6 weeks, subculture the newly formed shoots onto a fresh medium with the same composition.
-
Repeat the subculturing process for a limited number of cycles (ideally no more than 5-7) to minimize the risk of somaclonal variation.
-
-
Rooting:
-
Excise individual shoots (at least 2-3 cm in length) and transfer them to a half-strength MS medium without any cytokinins.
-
For enhanced rooting, supplement the medium with an auxin like IBA (0.5 - 1.0 mg L⁻¹).
-
Incubate under the same conditions as for shoot multiplication.
-
-
Acclimatization:
-
Once a healthy root system has developed (after 3-4 weeks), carefully remove the plantlets from the culture medium and wash off any remaining agar.
-
Transfer the plantlets to a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).
-
Maintain high humidity for the first 1-2 weeks by covering the plantlets with a transparent lid or plastic bag, and then gradually acclimate them to ambient conditions.
-
Visualizations
Caption: Experimental workflow for micropropagation using this compound.
Caption: Generalized cytokinin signaling pathway initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosynthetic Parameters and Oxidative Stress during Acclimation of Crepe-Myrtle (Lagerstroemia speciosa (L.) Pers.) in a this compound-Based Micropropagation System and Genetic Fidelity of Regenerated Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
Technical Support Center: Enhancing Post-Vitro Survival with meta-Topolin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing meta-Topolin (mT) to improve post-vitro survival rates in plant tissue culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (mT) and how does it differ from other cytokinins like 6-Benzylaminopurine (BAP)?
This compound, or 6-(3-hydroxybenzylamino)purine, is a naturally occurring aromatic cytokinin.[1][2] Unlike the more commonly used cytokinin BAP, mT often leads to better physiological quality of micropropagated shoots, reduced incidence of physiological disorders like hyperhydricity, and improved rooting and acclimatization.[3][4][5] The primary structural difference is the hydroxyl group on the benzyl ring of this compound.
Q2: What are the primary advantages of using this compound in plant tissue culture?
The use of this compound offers several key advantages:
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Enhanced Shoot Proliferation: In many species, mT promotes a higher multiplication rate of shoots compared to other cytokinins.
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Improved Plantlet Quality: Plants developed on media with mT often exhibit better overall health and vigor.
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Reduced Physiological Disorders: It is effective in mitigating common in vitro problems such as hyperhydricity (vitrification), shoot-tip necrosis, and premature senescence.
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Promotion of Rooting: Unlike high concentrations of BAP which can inhibit root formation, this compound is often conducive to both in vitro and ex vitro rooting.
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Higher Acclimatization Survival Rates: Consequently, the improved quality and rooting of plantlets lead to a higher survival rate during the critical acclimatization phase.
Q3: For which types of plants is this compound particularly effective?
This compound has demonstrated efficacy across a diverse range of plant species, including:
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Medicinal Plants: Such as Aloe vera, Cannabis sativa, and Salvia sclarea.
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Fruit Trees: Including apple, plum, and citrus species.
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Ornamental Plants: Such as orchids and Pelargonium cultivars.
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Woody Plants: Including Eucalyptus species.
Q4: What is the optimal concentration of this compound to use in culture media?
The optimal concentration of this compound is species-dependent and needs to be empirically determined. However, a general starting range is between 1.0 µM and 10.0 µM. For instance, in Thymus vulgaris, the highest shoot proliferation was observed at 1 µM mT. In strawberry, 1.0 mg/L (approximately 4.1 µM) of mT yielded the highest number of shoots per explant. It is crucial to test a range of concentrations to find the optimum for a specific plant variety.
Q5: Can this compound be used in conjunction with other plant growth regulators?
Yes, this compound is often used in combination with auxins, such as α-naphthalene acetic acid (NAA) or indole-butyric acid (IBA), to promote both shoot proliferation and rooting. The specific combination and ratio of mT to auxin will depend on the desired outcome and the plant species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Shoot Multiplication Rate | Suboptimal mT concentration; Genotype-specific response; Inappropriate basal medium. | Test a range of mT concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µM). Ensure the basal medium (e.g., MS) is appropriate for the species. Consider that some species may naturally have a lower multiplication rate. |
| Hyperhydricity (Vitrification) of Shoots | High cytokinin concentration; Gelling agent issues; High humidity in the culture vessel. | Replace BAP with mT, which is known to reduce hyperhydricity. Optimize the mT concentration, as very high levels can still cause issues. Ensure proper gelling of the medium and adequate gas exchange in the culture vessel. |
| Poor Rooting of In Vitro Shoots | High residual cytokinin levels from the multiplication stage; Inappropriate auxin type or concentration. | Transfer shoots to a rooting medium with reduced or no cytokinin. Use an appropriate auxin like NAA or IBA for rooting induction. This compound in the multiplication medium has been shown to improve subsequent rooting. |
| Low Survival Rate During Acclimatization | Poorly developed root system; Physiological abnormalities in plantlets; Abrupt environmental changes. | Ensure plantlets have a well-developed root system before transfer. The use of mT in the final subculture can enhance stress tolerance. Gradually acclimate plantlets to lower humidity and higher light intensity over a period of 1-2 weeks. |
| Stunted Shoot Growth or Callus Formation | Excessively high mT concentration; Imbalance between cytokinin and auxin. | Reduce the concentration of mT in the culture medium. Adjust the auxin-to-cytokinin ratio. In some cases, a lower concentration or a pulse treatment may be more effective. |
| Inconsistent Results Between Experiments | Variability in explant source and age; Inconsistent media preparation; Fluctuations in culture room environment. | Use explants of a consistent age and from a uniform source. Standardize media preparation protocols and ensure accurate measurements. Maintain stable temperature, light, and humidity in the culture room. |
Data on this compound Performance
Table 1: Comparative Efficacy of this compound (mT) vs. 6-Benzylaminopurine (BAP) on Shoot Proliferation in Strawberry (Fragaria x ananassa).
| Cytokinin | Concentration (mg/L) | Mean Number of Shoots per Explant | Mean Shoot Length (cm) |
| Control | 0 | 1.83 | 0.85 |
| BAP | 0.5 | 2.16 | 1.12 |
| BAP | 1.0 | 2.50 | 1.35 |
| BAP | 1.5 | 2.08 | 1.52 |
| mT | 0.5 | 2.41 | 1.23 |
| mT | 1.0 | 4.72 | 1.68 |
| mT | 1.5 | 3.50 | 3.41 |
Table 2: Effect of this compound on In Vitro Propagation of Apple Scion 'Húsvéti Rozmaring'.
| Cytokinin | Concentration (µM) | Mean Number of Shoots per Explant | Mean Shoot Length (cm) |
| This compound (mT) | 4 | 3.28 | 1.46 |
Experimental Protocols
Protocol 1: Micropropagation of Syzygium cumini using this compound
This protocol is adapted from Naaz et al. (2019).
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Explant Preparation: Use nodal segments from healthy, young shoots. Surface sterilize the explants using standard procedures (e.g., treatment with 70% ethanol followed by a solution of sodium hypochlorite with a few drops of Tween-20, and then rinsing with sterile distilled water).
-
Initiation and Proliferation:
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Culture the sterilized explants on Murashige and Skoog (MS) medium supplemented with 5.0 µM this compound for 4 weeks for initial shoot bud induction.
-
Subculture the explants onto fresh MS medium containing 5.0 µM BAP and 2.0 µM NAA for further shoot proliferation and elongation.
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Maintain cultures at 25 ± 2°C under a 16-hour photoperiod.
-
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Rooting:
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Excise healthy, elongated shoots (approximately 5 cm) and transfer them to half-strength MS medium supplemented with 5.0 µM NAA.
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Incubate under the same conditions as the proliferation stage for 4 weeks.
-
-
Acclimatization:
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Carefully remove the rooted plantlets from the culture medium and wash the roots to remove any adhering agar.
-
Transfer the plantlets to pots containing a sterile mixture of soil, sand, and vermiculite (1:1:1).
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Initially, cover the pots with transparent plastic bags to maintain high humidity.
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Gradually remove the plastic bags over a period of 2-3 weeks to acclimatize the plants to the external environment.
-
Protocol 2: In Vitro Propagation of Eucalyptus using this compound
This protocol is based on the findings of van der Westhuizen (2013).
-
Multiplication:
-
Culture shoot explants on full-strength MS medium supplemented with 0.2 mg/L this compound, 20 g/L sucrose, and 0.01 mg/L NAA.
-
Adjust the pH of the medium to 5.8 before autoclaving.
-
Maintain cultures under a 16-hour photoperiod.
-
-
Rooting: The use of mT in the multiplication medium has been shown to enhance subsequent rooting. Transfer elongated shoots to a suitable rooting medium, which may contain a reduced concentration of auxin.
-
Acclimatization:
-
Transfer well-rooted plantlets to a pine-bark medium.
-
Initially, cover the plantlets with plastic to maintain high humidity (around 75%) and provide bottom heating.
-
Gradually remove the plastic cover over one week as the plants are moved to an environment with lower humidity.
-
Visualizations
Caption: General workflow for micropropagation using this compound.
Caption: Troubleshooting logic for improving post-vitro survival with this compound.
References
- 1. Role of this compound on in Vitro Shoot Regeneration: An Insight | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. ipps.org [ipps.org]
- 4. This compound as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of micropropagation protocols in some wooody plants using this compound | DIGITAL.CSIC [digital.csic.es]
troubleshooting poor root development in meta-Topolin cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with root development in plant cultures treated with meta-Topolin (mT).
Introduction to this compound and Rooting
This compound (mT) is a naturally occurring aromatic cytokinin that has gained significant attention in plant tissue culture.[1][2] Unlike traditional cytokinins such as N6-benzyladenine (BA), which can inhibit root formation, this compound is often reported to promote or have no negative effect on rhizogenesis.[1][3][4] Many studies have shown that mT can improve shoot quality, reduce physiological disorders like hyperhydricity, and subsequently lead to better rooting and acclimatization outcomes. However, researchers may still encounter challenges with root development. This guide provides solutions to common problems.
Troubleshooting Guide: Poor Root Development
This section addresses specific issues that can arise during the rooting stage of this compound-treated cultures.
Q1: My shoots cultured with this compound are healthy, but they are failing to produce roots. What are the potential causes and solutions?
Poor or absent rooting in otherwise healthy shoots can be attributed to several factors, often related to the carryover effects of cytokinins from the multiplication stage or suboptimal conditions in the rooting medium.
Potential Causes & Solutions:
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High Cytokinin to Auxin Ratio: While mT is less inhibitory to rooting than many other cytokinins, a high endogenous or exogenous cytokinin-to-auxin ratio will favor shoot proliferation over root initiation. The solution is to transfer the shoots to a rooting medium with an appropriate auxin concentration.
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Suboptimal Basal Medium: The composition and strength of the Murashige and Skoog (MS) medium can significantly impact rooting. For many species, a half-strength (½ MS) medium is more effective for rooting than a full-strength medium.
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Carryover Effect of Cytokinins: Residual cytokinins from the multiplication phase can inhibit the induction of roots. It may be beneficial to subculture the shoots on a plant growth regulator (PGR)-free medium for a period before transferring them to the rooting medium.
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Genotype-Specific Responses: It is crucial to remember that the response to plant growth regulators is highly dependent on the plant species and even the specific cultivar. What works for one species may not be optimal for another.
Q2: What is the optimal concentration of auxin to use with shoots previously cultured on this compound?
The optimal auxin concentration for rooting is species-dependent and requires empirical testing. Indole-3-butyric acid (IBA) and α-naphthalene acetic acid (NAA) are the most commonly used auxins for inducing roots in vitro.
General Recommendations:
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Start with a concentration range: For IBA or NAA, a common starting range is between 0.5 µM and 5.0 µM. Some woody plants may require higher concentrations.
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Avoid excessive concentrations: High levels of auxin can inhibit root formation and stimulate callus production at the base of the shoot.
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Consider a two-step procedure: For some species, a pulse treatment with a higher auxin concentration for a short period, followed by transfer to a PGR-free medium, can be effective.
Q3: Can the composition of the rooting medium, other than hormones, affect root development?
Yes, several non-hormonal factors in the culture medium are critical for successful rooting.
Key Factors:
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Basal Salt Strength: Reducing the MS salt concentration to half-strength (½ MS) or even quarter-strength (¼ MS) often promotes better rooting.
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Activated Charcoal (AC): The addition of activated charcoal to the rooting medium can sometimes improve root development by adsorbing inhibitory compounds released by the explants and residual cytokinins.
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Carbohydrate Source: Sucrose is the standard carbon source, typically used at a concentration of 2-3%. Adjusting the sucrose level may influence rooting.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor root development in your cultures.
Caption: A step-by-step workflow for diagnosing and resolving poor rooting issues.
Frequently Asked Questions (FAQs)
Q: Is this compound expected to inhibit rooting like other cytokinins? A: No, a key advantage of this compound is that it generally does not inhibit root formation, and in many cases, it has been shown to be beneficial for both in vitro and ex vitro rooting compared to cytokinins like BA or Thidiazuron (TDZ). Shoots developed on mT-containing medium often exhibit better rooting capabilities.
Q: Should I add this compound to the rooting medium? A: While mT is primarily used during the shoot multiplication stage, some studies have found that low concentrations of mT in the rooting medium, sometimes in combination with an auxin, can be beneficial. However, the most common practice is to transfer shoots from an mT-containing multiplication medium to a rooting medium containing only auxin or no PGRs at all.
Q: How do I know if the poor rooting is due to the this compound treatment? A: It is unlikely that mT is the direct cause of rooting inhibition, as its metabolites are less stable and less likely to accumulate and interfere with rooting compared to those of BA. The problem is more likely related to the overall hormonal balance, the specific needs of the plant genotype, or suboptimal rooting medium and culture conditions.
Q: Can using this compound in the multiplication stage improve subsequent acclimatization? A: Yes, numerous reports indicate that shoots cultured with this compound exhibit higher quality, leading to improved rooting and a higher survival rate during the acclimatization phase.
Data Summary Tables
Table 1: Effect of Cytokinin Type During Multiplication on Subsequent Rooting
| Plant Species | Cytokinin in Multiplication | Rooting Medium | Rooting Percentage (%) | Average No. of Roots | Reference |
| Prunus rootstock 'Ferdor' | 2.1 µM BA (Control) | MS + NAA | Not specified | Lower | |
| Prunus rootstock 'Ferdor' | 2.1 µM mT | MS + NAA | 92% | Higher & Longer | |
| Corylus colurna | 8.2 µM BA | MS + IBA | Lower | Not specified | |
| Corylus colurna | 8.2 µM mT | MS + IBA | 100% | Higher |
Table 2: Examples of Optimal Auxin Concentrations for Rooting of Shoots from Various Cultures
| Plant Species | Optimal Auxin & Concentration | Basal Medium | Outcome | Reference |
| Maytenus emarginata | 250 mg/L IBA (pulse for 5 min) | Soilrite (ex vitro) | ~90% rooting | |
| Thymus vulgaris | PGR-Free or 0.5 µM mT | ½ MS | 10.75 roots/shoot | |
| Carthamus tinctorius | 1.5 mg/L NAA + 0.1 mg/L mT | ¼ MS | 96% rooting, 12.8 roots/shoot | |
| Rubus idaeus | 2.0 mg/L IBA | MS | 18.50 roots/shoot |
Key Experimental Protocols
Protocol 1: Standard In Vitro Rooting of this compound-Treated Microshoots
This protocol provides a general procedure for inducing roots on shoots previously multiplied on a medium containing this compound.
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Explant Preparation: Select healthy, elongated microshoots (typically 2-3 cm in length) from the multiplication culture. Use a sterile scalpel to make a clean cut at the base of each shoot.
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Rooting Medium Preparation:
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Prepare half-strength (½ MS) basal medium, including vitamins and iron.
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Add sucrose to a final concentration of 20 g/L (2%).
-
Add the desired auxin (e.g., IBA at 1.0 µM).
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Adjust the pH of the medium to 5.7-5.8 before adding the gelling agent.
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Add agar (6-8 g/L) or gellan gum (2-3 g/L) and heat to dissolve.
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Dispense 25-30 mL of the medium into sterile culture vessels (e.g., test tubes or jars).
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Autoclave the medium at 121°C and 15 psi for 20 minutes.
-
-
Inoculation: Under aseptic conditions in a laminar flow hood, carefully place one microshoot into each vessel, ensuring the basal end is inserted about 0.5 cm into the medium.
-
Incubation:
-
Maintain cultures at a temperature of 24 ± 2°C.
-
Provide a photoperiod of 16 hours of light and 8 hours of dark. Use cool-white fluorescent or LED lights with an intensity of 40-60 µmol/m²/s.
-
-
Data Collection: Observe the cultures regularly. Record the percentage of shoots that form roots, the number of roots per shoot, and the average root length after 4-6 weeks.
Protocol 2: Workflow for Optimizing Auxin Concentration for Rooting
This protocol outlines the steps to determine the most effective concentration of an auxin (e.g., IBA) for your specific plant culture.
Caption: Experimental workflow for auxin concentration optimization.
References
meta-Topolin stability and degradation in culture medium
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability and degradation of meta-Topolin (mT) in culture medium.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: For optimal stability, this compound (mT) stock solutions should be prepared by dissolving the solid powder in a dilute alkaline solution, such as 0.05 N potassium hydroxide (KOH).[1][2] While mT is also soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), aqueous alkaline stocks have demonstrated excellent long-term stability.[1][2][3] One supplier recommends that if using DMSO for initial solubilization, the final aqueous solution should not be stored for more than one day; however, comprehensive stability studies suggest much longer storage is feasible under the right conditions.
For long-term storage of a 1.0 mg/mL stock solution in 0.05 N KOH, aliquots can be kept at -20°C, 2-6°C, or even 25°C for at least 90 days without significant loss of concentration.
Q2: Can I autoclave my culture medium after adding this compound?
A2: Yes. Despite some supplier notes suggesting this compound may be heat-labile, scientific studies have shown it possesses exceptional stability during autoclaving. Research demonstrates that this compound in a 1.0 mg/mL aqueous solution (0.05 N KOH) or in Murashige and Skoog (MS) basal medium shows no significant degradation after a standard autoclave cycle (121°C, 110 kPa for 30 minutes). Therefore, adding this compound to the medium before autoclaving is an acceptable and convenient practice. Filter sterilization remains a valid alternative if desired.
Q3: What is the difference between metabolic degradation and chemical degradation of this compound?
A3: Metabolic degradation occurs within the plant tissue as part of its natural biological processes. Plants metabolize this compound into conjugates like O-glucosides. These are generally considered less toxic than the metabolites of other cytokinins like Benzyladenine (BA) and can be easily utilized by the plant, contributing to better overall plantlet quality and rooting.
Chemical degradation , on the other hand, refers to the breakdown of the this compound molecule in the culture medium due to abiotic factors like pH, light, or heat. However, studies show that this compound is chemically very stable under typical storage and culture conditions, including autoclaving.
Q4: What are the known degradation or metabolic products of this compound?
A4: In plant tissues, this compound is primarily metabolized into O-glucosides and N9-glucosides. The formation of O-glucosides is particularly advantageous as these are readily available storage forms that can be converted back to the active cytokinin. In contrast, the primary metabolite of Benzyladenine (BA) is a more stable N9-glucoside, which can negatively impact subsequent rooting and acclimatization phases. Due to its high chemical stability, significant degradation products of this compound in sterile culture medium have not been detected under normal conditions.
Troubleshooting Guide
Issue 1: My cultures initiated on this compound medium are showing slow growth or signs of senescence.
-
Possible Cause: While this compound itself is highly stable, suboptimal culture conditions (e.g., nutrient depletion, pH shift in the medium over a long culture period) can affect plant health.
-
Troubleshooting Steps:
-
Verify Stock Solution: Confirm that your this compound stock solution was prepared and stored correctly. If in doubt, prepare a fresh stock.
-
Check Medium pH: Ensure the pH of your culture medium was adjusted correctly before and after adding all components. A significant pH shift during culture can affect nutrient uptake and hormone activity.
-
Subculture Frequency: Consider if the culture period is too long. Refreshing the medium by subculturing to a new plate can resolve issues of nutrient depletion or waste product accumulation.
-
Review Concentration: Although this compound is less toxic than other cytokinins, using an excessively high concentration can still be inhibitory. Verify that the concentration used is appropriate for your specific plant species and application.
-
Issue 2: I observed a precipitate in my culture medium after adding the this compound stock solution.
-
Possible Cause: this compound has limited solubility in neutral aqueous buffers. If a concentrated stock (especially one made in an organic solvent like DMSO) is added too quickly to the medium without sufficient mixing, it can cause the compound to precipitate out of solution.
-
Troubleshooting Steps:
-
Improve Mixing: When adding the stock solution to your medium, ensure the medium is being stirred vigorously to facilitate rapid and even dispersion.
-
Adjust Stock Solvent: Prepare your stock solution in a dilute base like 0.05 N KOH, which improves its solubility in the final aqueous medium.
-
Warm the Medium: Gently warming the culture medium (before adding heat-labile components like vitamins) while stirring can help keep components in the solution.
-
Quantitative Data Summary
The following tables summarize the chemical stability of this compound under various storage and processing conditions.
Table 1: Long-Term Stability of this compound Stock Solution (1.0 mg/mL in 0.05 N KOH)
| Storage Temperature | Duration | Concentration Change | Statistical Significance (p > 0.05) |
|---|---|---|---|
| -20°C | 90 days | No significant change | Not Significant |
| 2-6°C | 90 days | No significant change | Not Significant |
| 25°C | 90 days | No significant change | Not Significant |
Data sourced from Aremu et al., 2016.
Table 2: Stability of this compound After Autoclaving
| Compound | Medium/Solvent | Autoclave Cycle | Concentration Change |
|---|---|---|---|
| This compound | 0.05 N KOH | 121°C, 110 kPa, 30 min | No significant degradation detected |
| trans-Zeatin* | 1x MS Basal Salts | 121°C, 110 kPa, 30 min | No significant degradation detected |
Data for trans-Zeatin in MS medium is included to demonstrate the stability of a related cytokinin in a complex salt solution. Data sourced from Aremu et al., 2016.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Objective: To prepare a 1 mg/mL stock solution of this compound for use in plant tissue culture.
-
Materials:
-
This compound powder (FW: 241.25 g/mol )
-
Potassium hydroxide (KOH)
-
Sterile, deionized water
-
Sterile volumetric flask and storage vials (e.g., cryovials or glass vials)
-
-
Procedure:
-
Prepare a 0.05 N KOH solution by dissolving 2.805 g of KOH in 1 L of deionized water. Sterilize by autoclaving or filtration.
-
Weigh 10 mg of this compound powder and place it into a sterile 10 mL volumetric flask.
-
Add approximately 5-7 mL of the sterile 0.05 N KOH solution to the flask.
-
Gently swirl or sonicate the flask until the this compound is completely dissolved.
-
Bring the final volume to 10 mL with the 0.05 N KOH solution.
-
Aseptically dispense the stock solution into smaller, single-use aliquots in sterile vials.
-
Store the aliquots at -20°C for long-term use or at 4°C for short-term use (up to 3 months).
-
Protocol 2: Method for Verifying this compound Stability (HPLC Analysis)
-
Objective: To quantify the concentration of this compound in a solution over time or after a treatment (e.g., autoclaving) to assess its stability. This protocol is adapted from established methods for cytokinin analysis.
-
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
This compound standard of known purity
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid)
-
Samples of this compound solution to be tested
-
-
Procedure:
-
Prepare Standard Curve:
-
Create a series of standard solutions of this compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) from a freshly prepared, accurately weighed stock.
-
The solvent for the standards should match the matrix of the samples to be tested if possible.
-
-
Set HPLC Conditions (Example):
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 271 nm (λmax for this compound).
-
Injection Volume: 10-20 µL.
-
-
Sample Analysis:
-
Inject the standard solutions to generate a standard curve (Peak Area vs. Concentration).
-
Inject the test samples (e.g., stock solution stored for 'x' days, autoclaved medium).
-
Ensure samples are filtered (0.22 µm) before injection.
-
-
Data Interpretation:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Calculate the concentration of this compound in the test samples by interpolating their peak areas from the standard curve.
-
Compare the concentration of the "after" sample to the "before" sample (or time-zero sample) to determine the percentage of degradation.
-
-
References
Validation & Comparative
Meta-Topolin vs. BAP: A Comparative Guide to Shoot Multiplication Efficiency
For researchers, scientists, and professionals in drug development and plant biology, the choice of cytokinin is a critical factor in the success of plant tissue culture. This guide provides an objective comparison of meta-Topolin (mT) and 6-Benzylaminopurine (BAP), two prominent cytokinins used for shoot multiplication, supported by experimental data.
This compound (mT), an aromatic cytokinin, is increasingly recognized as a highly effective alternative to the conventionally used N6-benzylaminopurine (BAP). While BAP is a synthetic cytokinin widely employed for its cost-effectiveness and efficacy in promoting cell division and shoot proliferation, it is often associated with physiological abnormalities such as hyperhydricity and can inhibit subsequent root formation.[1][2] this compound, on the other hand, has been shown in numerous studies to promote higher multiplication rates and produce physiologically superior plantlets that exhibit better rooting and acclimatization.[1][2]
Quantitative Comparison of Performance
The following table summarizes the performance of this compound versus BAP on shoot multiplication and development across various plant species, based on published experimental data.
| Plant Species | Parameter | This compound (mT) | 6-Benzylaminopurine (BAP) | Reference |
| Withania somnifera (Winter Cherry) | Shoot Multiplication Rate (shoots/explant) | 22.4 ± 4.16 (at 2.5 mg/l) | 15.8 ± 7.81 (at 1.0 mg/l BAP + 50 mg/l AdSO₄) | [3] |
| Withania somnifera (Winter Cherry) | Bud Breaking Percentage | 88.9 ± 0.42% (at 2.5 mg/l) | 61.1 ± 0.09% (at 1.0 mg/l BAP + 50 mg/l AdSO₄) | |
| Daphne mezereum | Shoot Regeneration Rate (shoots/explant) | >5.85 | ~2.5 (with NAA) | |
| Musa spp. (Banana) | Multiplication Rate | Higher than BAP | Lower than mT | |
| Stevia rebaudiana | Shoot Multiplication Rate (shoots/explant) | 23.4 (at 5 µM) | Lower than mT | |
| Fragaria × ananassa (Strawberry) | Shoot Multiplication Rate (shoots/explant) | 4.72 (at 1.0 mg/L) | 3.50 (at 1.5 mg/L) | |
| Fragaria × ananassa (Strawberry) | Shoot Length (cm) | 3.41 (at 1.5 mg/L) | 0.85 (at 1.5 mg/L) | |
| Prunus spp. | Shoot Quality | Larger leaves, increased internode length | Standard | |
| Eucalyptus spp. | Hyperhydricity | Reduced | Can be problematic | |
| Spathiphyllum floribundum | In vitro Root Formation | Promoted | Inhibited at high concentrations |
Experimental Protocol: A Generalized Approach
This protocol outlines a general methodology for comparing the effects of this compound and BAP on the shoot multiplication rate of a model plant species.
1. Explant Preparation:
- Select healthy, young shoots from the stock plant.
- Surface sterilize the explants by washing with a detergent solution, followed by immersion in a 70% ethanol solution for 30-60 seconds, and then in a 10-20% sodium hypochlorite solution for 10-15 minutes.
- Rinse the explants three to five times with sterile distilled water under a laminar flow hood.
- Prepare nodal segments or shoot tips of a uniform size (e.g., 1-2 cm) to be used as explants.
2. Culture Medium:
- Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.
- Adjust the pH of the medium to 5.8 before autoclaving.
- Aliquot the medium into sterile culture vessels.
3. Treatment Groups:
- After the medium has cooled, add filter-sterilized stock solutions of this compound and BAP to create different treatment groups.
- A typical experimental design would include a control group (MS medium without cytokinins) and several concentrations of each cytokinin (e.g., 0.5, 1.0, 2.0, 4.0 µM).
4. Inoculation and Incubation:
- Aseptically place one explant into each culture vessel.
- Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod provided by cool-white fluorescent lights.
5. Data Collection and Analysis:
- After a defined culture period (e.g., 4-6 weeks), record the following data for each explant:
- Number of new shoots produced.
- Length of the longest shoot.
- Presence of any morphological abnormalities, such as hyperhydricity or callus formation.
- Statistically analyze the data using appropriate methods (e.g., ANOVA) to determine significant differences between the treatments.
6. Subculturing and Rooting:
- For long-term studies, shoots can be subcultured onto fresh medium of the same composition.
- To assess the effect on subsequent development, elongate shoots can be transferred to a rooting medium, typically half-strength MS medium supplemented with an auxin like Indole-3-butyric acid (IBA).
Visualizing the Process and Pathway
To better understand the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for comparing the effects of this compound and BAP on shoot multiplication.
Caption: A simplified diagram of the common cytokinin signaling pathway activated by both this compound and BAP.
Concluding Remarks
The available data strongly suggests that this compound is a superior alternative to BAP for the in vitro multiplication of a wide range of plant species. While both cytokinins activate the same fundamental signaling pathway to promote cell division, the key difference appears to lie in their metabolism. BAP can be converted into a stable and less active N9-glucoside, which may accumulate in tissues and inhibit subsequent rooting. In contrast, this compound is metabolized to more readily degradable O-glucosides, leading to fewer negative downstream effects and promoting the development of healthier, more robust plantlets with enhanced rooting capacity. For researchers aiming for high multiplication rates coupled with superior plantlet quality and successful acclimatization, this compound presents a compelling and often more effective choice than BAP.
References
Meta-Topolin Outperforms Zeatin in Rooting Efficiency for In Vitro Plant Propagation
For researchers and professionals in plant sciences and drug development, the choice of cytokinin is a critical factor in the successful micropropagation of plants. A comprehensive comparison of meta-Topolin and zeatin reveals a significant advantage of this compound in promoting rooting efficiency and overall plantlet quality. Experimental data consistently demonstrates that this compound not only induces a higher percentage of rooting but also supports the development of more robust root systems compared to zeatin.
This compound, an aromatic cytokinin, has emerged as a superior alternative to the more traditionally used isoprenoid cytokinin, zeatin, for the in vitro rooting of various plant species. Studies have shown that this compound often leads to spontaneous root formation, eliminating the need for a separate rooting phase in tissue culture protocols and thereby streamlining the micropropagation process. In contrast, zeatin can sometimes inhibit root development, leading to lower success rates and compromising the viability of plantlets during acclimatization.
Quantitative Comparison of Rooting Efficiency
Experimental findings highlight the superior performance of this compound in rooting experiments. A key study on the endangered medicinal plant Aloe polyphylla provides a stark comparison, where this compound was found to be the preferred cytokinin for both shoot multiplication and rooting. Notably, shoots cultured on media containing this compound exhibited spontaneous rooting, while those on zeatin-containing media failed to root.
| Cytokinin | Plant Species | Rooting Percentage (%) | Average Number of Roots per Explant | Average Root Length (cm) | Reference |
| This compound | Aloe polyphylla | High (spontaneous rooting) | Not specified | Not specified | Bairu et al., 2007 |
| Zeatin | Aloe polyphylla | 0 (failed rooting) | 0 | 0 | Bairu et al., 2007 |
| This compound | Eucalyptus grandis x E. urophylla | ~80% (in multiplication medium) | Not specified | Not specified | van der Westhuizen, 2014 |
| Benzyladenine (for comparison) | Eucalyptus grandis x E. urophylla | ~60% (in multiplication medium) | Not specified | Not specified | van der Westhuizen, 2014 |
Experimental Protocols
The following provides a generalized protocol for a comparative study on the rooting efficiency of this compound and zeatin. Specific concentrations and media components may need to be optimized for different plant species.
Plant Material: In vitro-grown shoots of the desired plant species.
Multiplication Medium:
-
Basal Medium: Murashige and Skoog (MS) medium with standard vitamins and sucrose (30 g/L).
-
Cytokinins:
-
Treatment 1: this compound (e.g., 5.0 µM)
-
Treatment 2: Zeatin (e.g., 5.0 µM)
-
-
Gelling Agent: Agar (e.g., 8 g/L).
-
pH: 5.8.
Culture Conditions:
-
Temperature: 25 ± 2°C.
-
Photoperiod: 16 hours light / 8 hours dark.
-
Light Intensity: 40-50 µmol/m²/s.
Rooting Induction (if necessary): For many species, shoots from the this compound multiplication medium will root spontaneously. If rooting does not occur in the multiplication medium, transfer elongated shoots to a rooting medium.
Rooting Medium:
-
Basal Medium: Half-strength MS medium with standard vitamins and sucrose (15-20 g/L).
-
Auxin (optional): Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) at a low concentration (e.g., 0.5-1.0 µM).
-
Gelling Agent: Agar (e.g., 8 g/L).
-
pH: 5.8.
Data Collection: After a defined culture period (e.g., 4-6 weeks), record the following parameters:
-
Rooting percentage (number of rooted explants / total number of explants) x 100.
-
Average number of roots per rooted explant.
-
Average root length.
Visualizing the Experimental Workflow and Logical Comparison
The following diagrams illustrate the experimental workflow for comparing this compound and zeatin and the logical relationship of their effects on rooting.
Caption: Experimental workflow for comparing the rooting efficiency of this compound and zeatin.
Caption: Logical comparison of the effects of this compound and zeatin on in vitro rooting.
Signaling Pathways and Mechanism of Action
Cytokinins exert their effects through a well-defined signaling pathway known as the two-component signaling system. This pathway involves cytokinin perception by histidine kinase receptors, followed by a phosphorelay cascade that ultimately leads to the activation of type-B response regulators (ARRs). These activated ARRs are transcription factors that regulate the expression of cytokinin-responsive genes, thereby controlling various developmental processes, including root formation.
While both this compound and zeatin act through this general pathway, their differential effects on rooting may be attributed to several factors:
-
Receptor Binding Affinity: The affinity with which each cytokinin binds to the various histidine kinase receptors can differ. It is plausible that this compound has a higher affinity for receptors that are more prevalent in root tissues or that specifically mediate downstream signals conducive to root initiation and development.
-
Metabolism and Stability: The metabolic fate of cytokinins within the plant tissue can influence their activity. This compound is known to be metabolized into O-glucosides, which are readily transported and can be converted back to the active form. This may provide a more sustained and controlled release of active cytokinin, promoting a favorable environment for root development. In contrast, the metabolism of zeatin might lead to less active or inactive conjugates, reducing its effective concentration at the site of action.
-
Differential Gene Expression: The specific set of genes activated by this compound and zeatin may differ. This compound might more effectively induce the expression of genes that promote cell division in the pericycle (from which lateral roots originate) and the establishment of root meristems, while simultaneously repressing genes that inhibit root growth.
The following diagram illustrates the general cytokinin signaling pathway, which is the common mechanism for both this compound and zeatin.
Caption: General cytokinin signaling pathway for this compound and zeatin.
effectiveness of meta-Topolin versus kinetin in organogenesis
A comprehensive analysis of experimental data reveals the superior efficacy of meta-Topolin over kinetin in promoting shoot regeneration and multiplication in various plant species. This guide provides a detailed comparison, experimental protocols, and insights into the underlying mechanisms for researchers in plant science and drug development.
In the realm of plant tissue culture, the choice of cytokinins is a critical factor influencing the success of in vitro organogenesis. Among the array of available cytokinins, this compound (mT), an aromatic cytokinin, has consistently demonstrated significant advantages over the traditionally used kinetin. Experimental evidence suggests that mT is more potent in inducing shoot formation, enhances the quality of regenerated shoots, and can be effective at lower concentrations.
A study on white turmeric (Curcuma zedoaria Rosc.) found that 1 mg L⁻¹ of this compound yielded the highest average number of shoots (3.75) compared to all tested concentrations of kinetin, with the best kinetin treatment (3 mg L⁻¹) producing only 1.50 shoots on average.[1] Similarly, in the micropropagation of the 'Húsvéti Rozmaring' apple scion, this compound at a concentration of 4 µM was the most effective cytokinin for inducing a sufficient multiplication rate (3.28 shoots/explant) and producing high-quality, elongated shoots (1.46 cm).[2] In stark contrast, kinetin was found to be the least active cytokinin in this species, practically failing to induce the development of new shoots.[2]
Beyond shoot proliferation, this compound has been shown to be beneficial for both shooting and rooting in species like Salvia sclarea, outperforming not only kinetin but also other common cytokinins like BAP and thidiazuron.[3] The enhanced activity of this compound is attributed to its higher affinity for activating cell division receptors, such as AHK3, which promotes more robust shoot formation.[1] Furthermore, mT is reported to minimize physiological disorders often associated with other cytokinins, such as hyperhydricity, and can delay senescence, ultimately leading to better overall plantlet quality.
Quantitative Comparison of this compound and Kinetin
The following table summarizes the key quantitative data from comparative studies on the effectiveness of this compound and kinetin in organogenesis.
| Plant Species | Parameter Measured | This compound (Concentration) | Kinetin (Concentration) | Reference |
| White Turmeric (Curcuma zedoaria Rosc.) | Number of Shoots | 3.75 (1 mg L⁻¹) | 1.19 (1 mg L⁻¹), 1.00 (2 mg L⁻¹), 1.50 (3 mg L⁻¹) | |
| White Turmeric (Curcuma zedoaria Rosc.) | Plant Height (cm) | 6.75 (1 mg L⁻¹) | 8.13 (3 mg L⁻¹) | |
| White Turmeric (Curcuma zedoaria Rosc.) | Fresh Weight (g) | 2.68 (1 mg L⁻¹) | 3.85 (3 mg L⁻¹) | |
| 'Húsvéti Rozmaring' Apple Scion | Number of Shoots per Explant | 3.28 (4 µM) | Did not induce new shoots | |
| 'Húsvéti Rozmaring' Apple Scion | Shoot Length (cm) | 1.46 (4 µM) | - |
Experimental Protocols
Below are detailed methodologies for key experiments comparing the effects of this compound and kinetin on in vitro organogenesis.
Experiment 1: Shoot Multiplication in White Turmeric (Curcuma zedoaria Rosc.)
Objective: To determine the optimal concentration of this compound and kinetin for in vitro shoot multiplication of white turmeric.
Methodology:
-
Explant Source: In vitro shoots of Curcuma zedoaria Rosc.
-
Basal Medium: Murashige and Skoog (MS) medium.
-
Treatments:
-
Control (0 mg L⁻¹ cytokinin)
-
This compound (1 mg L⁻¹, 2 mg L⁻¹, 3 mg L⁻¹)
-
Kinetin (1 mg L⁻¹, 2 mg L⁻¹, 3 mg L⁻¹)
-
-
Culture Conditions: Explants were cultured in a tissue culture laboratory under controlled conditions.
-
Statistical Analysis: The experiment was conducted using a completely randomized design. Data on the number of shoots, plant height, and fresh weight were analyzed using Analysis of Variance (ANOVA) and Duncan's multiple range test at a 5% significance level.
Experiment 2: Axillary Shoot Multiplication of 'Húsvéti Rozmaring' Apple Scion
Objective: To compare the impact of different cytokinins, including this compound and kinetin, on the shoot proliferation of an apple scion.
Methodology:
-
Explant Source: In vitro microshoots of 'Húsvéti Rozmaring' apple.
-
Basal Medium: Murashige and Skoog (MS) medium fortified with 0.49 µM Indole-3-butyric acid (IBA) and 0.58 µM Gibberellic acid (GA₃), 3% (w/v) sucrose, and 0.7% (w/v) agar-agar. The pH was adjusted to 5.8 before autoclaving.
-
Cytokinin Treatments: Various concentrations of different cytokinins were tested, including this compound (mT) and kinetin (KIN).
-
Culture Conditions: Shoots were cultured horizontally on the prepared medium.
-
Data Collection: After four weeks of culture, data on the number of new shoots per explant and shoot length were recorded.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for comparing cytokinin effectiveness and a simplified representation of the cytokinin signaling pathway.
References
The Synergistic Dance of Thidiazuron and meta-Topolin in Plant Tissue Culture: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient plant regeneration protocols is paramount. This guide provides a comprehensive comparison of the effects of two potent cytokinins, Thidiazuron (TDZ) and meta-Topolin (mT), with a focus on their synergistic interactions in plant tissue culture.
Thidiazuron, a phenylurea derivative, is renowned for its high cytokinin activity, often inducing a strong proliferative response in a wide range of plant species.[1][2][3][4][5] However, its potency can sometimes lead to undesirable effects such as hyperhydricity and shoot fasciation, particularly at higher concentrations. In contrast, this compound, an aromatic cytokinin, is often associated with the production of high-quality, morphologically normal shoots and can sometimes overcome the abnormalities induced by other cytokinins. The combination of these two cytokinins has been explored to harness the proliferative strength of TDZ while maintaining the superior shoot quality associated with mT, leading to potentially synergistic outcomes.
Quantitative Performance Analysis: TDZ vs. This compound vs. Synergistic Combination
The following tables summarize quantitative data from key studies, offering a comparative overview of the performance of Thidiazuron (TDZ) and this compound (mT) individually and in combination.
Table 1: Comparative Efficacy of TDZ and this compound in Populus davidiana × P. bolleana Micropropagation
| Treatment (Concentration in µM) | Mean Number of Shoots per Explant (± SD) | Mean Shoot Height (mm ± SD) | Morphological Observations |
| TDZ (0.1) | 13.25 ± 3.0 | 12.54 ± 4.8 | - |
| TDZ (0.5) | - | - | Number of shoots increased with concentration |
| TDZ (1.0) | 26.16 ± 4.1 | ≥ 5 | Shorter shoots |
| mT (0.1) | 3.9 ± 0.8 (calculated) | - | More robust, greener shoots with larger leaf blades |
| mT (0.5) | - | - | - |
| mT (1.0) | 5.9 ± 1.2 (calculated) | - | - |
Data derived from a study on Populus davidiana × P. bolleana using nodal and leaf explants. The number of shoots for mT was 3.4 to 4.4 times lower than for TDZ.
Table 2: Effect of TDZ and this compound Combinations on Shoot Length in Cascade Hop (Humulus lupulus)
| Treatment (Concentration in mg/L) | Mean Shoot Length (cm) |
| TDZ (2.0) | - |
| BAP (0.5) + mT (0.5) | - |
| TDZ + BAP | Greatest shoot length |
| TDZ + mT | Greatest shoot length |
This study on Cascade Hop micropropagation highlights a positive interaction between TDZ and mT for shoot elongation.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. Below are the experimental protocols for the key studies cited.
Protocol 1: Micropropagation of Populus davidiana × P. bolleana
-
Explant Source: Aseptic shoots of Populus davidiana × P. bolleana cv. Baicheng-1.
-
Explant Type: Single-node segments and leaves.
-
Culture Medium: Murashige and Skoog (MS) medium.
-
Plant Growth Regulators: Thidiazuron (TDZ) and this compound (mT) at concentrations of 0.1, 0.5, and 1 µM.
-
Culture Conditions: Not specified in the provided abstracts.
-
Organogenesis: Direct organogenesis was observed for all treatments. Nodal segments produced both axillary and adventitious shoots, while leaf explants only formed adventitious shoots with TDZ.
-
Rooting: Shoots were successfully rooted on hormone-free MS medium, with 100% rooting efficiency.
-
Acclimatization: Regenerants showed high survival rates (84.7% - 100%) after transfer to ex vitro conditions.
Protocol 2: Micropropagation of Cascade Hop (Humulus lupulus)
-
Explant Source: Binodal cuttings from in vitro multiplied Cascade Hop plants.
-
Culture Medium: Not specified in the provided abstract.
-
Plant Growth Regulators for Multiplication: Thidiazuron (TDZ), 6-Benzylaminopurine (BAP), and this compound (mT) were tested in various combinations. Specific concentrations for the TDZ + mT combination that yielded the greatest shoot length were not detailed in the abstract.
-
Culture Conditions: Media were autoclaved at 121°C and 0.11 MPa for 20 minutes.
-
Rooting: Five different rooting media with varying concentrations of Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) were evaluated.
-
Acclimatization: In vitro rooted plants were transferred to a microbox with agri-perlite and a half-strength MS basal medium solution. This method resulted in a 99.1% survival rate.
Visualizing the Mechanism: A Hypothetical Signaling Pathway
While the precise molecular mechanism of the synergistic effect between Thidiazuron and this compound is still under investigation, it is understood that both compounds act as cytokinins, which play a crucial role in cell division and shoot morphogenesis. TDZ is known to be a potent inhibitor of cytokinin oxidase, the enzyme responsible for cytokinin degradation, thereby increasing the endogenous levels of active cytokinins. It also influences hormone signal transduction pathways. This compound, being a natural aromatic cytokinin, is readily metabolized by plants and is thought to promote the formation of high-quality shoots.
The following diagram illustrates a simplified, hypothetical model of the cytokinin signaling pathway and the potential points of influence for TDZ and mT that could lead to a synergistic effect.
Caption: Hypothetical cytokinin signaling pathway illustrating the potential synergistic action of TDZ and mT.
References
A Comparative Analysis of Aromatic and Isoprenoid Cytokinins for Researchers and Drug Development Professionals
An in-depth guide to the distinct characteristics, biological activities, and experimental evaluation of two major cytokinin classes.
Cytokinins, a class of phytohormones, are pivotal in regulating a wide array of plant growth and developmental processes, including cell division, differentiation, and senescence. These molecules are broadly categorized into two main groups based on the nature of their N6-substituent: aromatic and isoprenoid cytokinins. While both classes of compounds elicit cytokinin responses, they exhibit significant differences in their biosynthesis, metabolism, receptor affinity, and physiological effects. This guide provides a comprehensive comparison of aromatic and isoprenoid cytokinins, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences Between Aromatic and Isoprenoid Cytokinins
| Feature | Isoprenoid Cytokinins | Aromatic Cytokinins |
| Structure | Possess an isoprenoid side chain at the N6 position of the adenine ring. | Feature an aromatic (e.g., benzyl) ring at the N6 position of the adenine ring. |
| Examples | trans-Zeatin (tZ), cis-Zeatin (cZ), Isopentenyladenine (iP), Dihydrozeatin (DHZ) | N6-Benzyladenine (BA), Kinetin (K), Topolins |
| Biosynthesis | Well-characterized pathway involving isopentenyl transferases (IPTs) utilizing dimethylallyl diphosphate (DMAPP) or hydroxymethylbutenyl diphosphate (HMBDP) from the MEP and MVA pathways.[1] | The biosynthetic pathway is not yet fully elucidated but is known to differ from that of isoprenoid cytokinins, particularly in the activation of nucleoside precursors.[2][3] |
| Primary Roles | Predominantly involved in cell division and growth.[4] | More specifically implicated in morphogenesis, stress responses, and senescence. |
| Receptor Affinity | Generally show high affinity to cytokinin receptors, though with some receptor-specific preferences. | Affinity varies significantly among different aromatic cytokinins and receptors. |
Quantitative Comparison of Biological Activity
The biological activity of cytokinins is fundamentally linked to their interaction with cytokinin receptors. The following tables summarize quantitative data from key experimental comparisons between aromatic and isoprenoid cytokinins.
Table 1: Comparative Receptor Binding Affinity
The affinity of various cytokinins to the Arabidopsis thaliana cytokinin receptors CRE1/AHK4 and AHK3 has been determined through competitive binding assays. The data below, presented as IC50 values (the concentration required to displace 50% of a radiolabeled ligand), indicate the relative binding strength of each cytokinin to the receptors. A lower IC50 value signifies a higher binding affinity.
| Cytokinin | Type | IC50 for CRE1/AHK4 (nM)[5] | IC50 for AHK3 (nM) |
| trans-Zeatin (tZ) | Isoprenoid | 4.5 | 2.5 |
| Isopentenyladenine (iP) | Isoprenoid | 8 | 80 |
| Dihydrozeatin (DHZ) | Isoprenoid | 100 | 20 |
| cis-Zeatin (cZ) | Isoprenoid | >1000 | 200 |
| N6-Benzyladenine (BA) | Aromatic | 50 | 250 |
| Kinetin (K) | Aromatic | >1000 | >1000 |
Data are derived from competitive binding assays using radiolabeled trans-zeatin.
Table 2: Comparative Physiological Effects - Root Growth Inhibition in Arabidopsis thaliana
The inhibitory effect of cytokinins on primary root growth is a classic bioassay for determining their activity. The data below shows the concentration of different cytokinins required for 50% inhibition of root growth in the Arabidopsis thaliana Columbia (Col-0) genotype.
| Cytokinin | Type | Concentration for 50% Root Growth Inhibition (µM) |
| Isopentenyladenine (iP) | Isoprenoid | ~0.05 |
| N6-Benzyladenine (BA) | Aromatic | ~0.05 |
| Dihydrozeatin (DHZ) | Isoprenoid | ~0.5 |
Signaling and Biosynthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling and biosynthetic pathways for both aromatic and isoprenoid cytokinins.
Isoprenoid Cytokinin Biosynthesis
References
- 1. Cytokinins Act Directly on Lateral Root Founder Cells to Inhibit Root Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Biosynthesis of Isoprenoid and Aromatic Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Peculiarities of In Planta Synthesis of Isoprenoid and Aromatic Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokinins: A Genetic Target for Increasing Yield Potential in the CRISPR Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Meta-Topolin Riboside vs. Meta-Topolin Free Base
For researchers and professionals in plant biotechnology and drug development, the selection of an appropriate cytokinin is critical for achieving desired outcomes in tissue culture and beyond. This guide provides an objective comparison between the aromatic cytokinin meta-Topolin (mT) and its riboside conjugate, this compound riboside (mTR), focusing on their biological activity, mechanism of action, and metabolic fate, supported by experimental data and detailed protocols.
Comparison of Biological Activity
The relative activity of this compound (mT) and its riboside (mTR) is highly dependent on the plant species and the specific bioassay used. While the free base (mT) is the form that directly interacts with cytokinin receptors, the riboside (mTR) often shows comparable or even superior efficacy in tissue culture applications.[1][2] This enhanced performance is frequently attributed to differences in uptake, transport, and metabolism, where mTR can be gradually converted to the active mT form, preventing potential toxicity from high initial concentrations of the free base.[3][4]
In some classical cytokinin bioassays, such as the wheat senescence and tobacco callus tests, mT has been reported to be slightly more active than mTR.[5] Conversely, studies on various plant species, including Aloe peglerae and Pelargonium sidoides, suggest that mTR often outperforms mT in micropropagation efficacy. In the micropropagation of pear (Pyrus communis L. 'OHF 333'), mTR significantly improved multiplication, rooting, and subsequent ex vitro acclimatization survival rates compared to cytokinin-free controls. For example, a concentration of 9 µM mTR resulted in the highest rooting percentage (70%).
The following table summarizes quantitative data from a study on Pyrus communis L. 'OHF 333' micropropagation, illustrating the dose-dependent effects of mTR.
| Concentration (µM) | Multiplication Index | Mean Shoot Length (mm) | Fresh Weight (mg) | Dry Weight (mg) | Rooting (%) | Ex Vitro Survival (%) |
| 0 (Control) | 1.1 | 14.1 | 134 | 14.7 | - | 65 |
| 3 µM mTR | 1.9 | 20.3 | 204 | 20.2 | - | 76-100 |
| 6 µM mTR | 2.1 | 24.5 | 291 | 28.5 | - | 76-100 |
| 9 µM mTR | 2.4 | 22.7 | 258 | 25.0 | 70 | 76-100 |
| 12 µM mTR | 2.3 | 24.1 | 289 | 28.1 | - | 76-100 |
| (Data adapted from a study on Pyrus communis L. 'OHF 333' micropropagation.) |
Mechanism of Action and Metabolism
The primary difference between mTR and mT lies in their metabolic processing within plant tissues. This compound riboside (mTR) is a transport and storage form that is enzymatically converted into the active free base, this compound (mT). This active form then binds to cytokinin receptors, initiating the signaling cascade.
A key advantage of mT and mTR over other aromatic cytokinins like Benzyladenine (BA) is their metabolic fate. The hydroxyl group on the benzyl ring of mT allows for reversible O-glucosylation, creating storage forms like this compound-O-glucoside (mTOG) that can be easily cleaved by β-glucosidases to release the active cytokinin. This contrasts with BA, which is primarily metabolized into the highly stable and biologically inactive N9-glucoside. The accumulation of inactive BA metabolites can inhibit root development, an effect that is often less pronounced with topolins.
Once the active free base (mT) is available, it binds to transmembrane histidine kinase receptors, triggering a phosphorelay signaling cascade that ultimately activates transcription factors in the nucleus, leading to the physiological responses associated with cytokinins.
Experimental Protocols
The activity of cytokinins is quantified using standardized bioassays. Below are the methodologies for key experiments frequently cited in cytokinin research.
Amaranthus caudatus Betacyanin Bioassay
This assay measures the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus caudatus seedlings.
-
Seed Germination : Sterilize Amaranthus caudatus L. seeds and germinate them on filter paper moistened with distilled water in darkness at 23-25°C for approximately 72 hours.
-
Explant Preparation : Under low light conditions, excise the cotyledons with the upper portion of the hypocotyls from the seedlings.
-
Incubation : Place the explants in petri dishes on filter paper moistened with the test solution (containing various concentrations of mTR or mT) or a control solution. Tyrosine (e.g., 1 mg/mL) is often added as a precursor for pigment synthesis.
-
Incubation Conditions : Incubate the dishes in the dark at 24-25°C for 16-20 hours.
-
Extraction and Measurement : After incubation, freeze the seedlings and then extract the betacyanin pigment by boiling in a known volume of water or buffer. Centrifuge the extract to remove tissue debris.
-
Quantification : Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. Higher absorbance indicates greater cytokinin activity.
Tobacco Callus Bioassay
This assay assesses the ability of cytokinins to stimulate cell division and fresh weight gain in tobacco callus tissue.
-
Callus Culture : Maintain a stock culture of tobacco callus (e.g., Nicotiana tabacum cv. Wisconsin No. 38) on a standard nutrient medium (like MS medium) supplemented with an auxin but lacking cytokinins.
-
Experimental Setup : Transfer small, uniform pieces of callus (e.g., 50-100 mg) onto fresh medium containing a constant, suboptimal concentration of auxin (e.g., NAA) and varying concentrations of the test cytokinin (mTR or mT).
-
Incubation : Culture the callus in the dark or under low light at a controlled temperature (e.g., 25°C) for 3-4 weeks.
-
Data Collection : After the incubation period, measure the final fresh weight of each callus piece.
-
Analysis : Compare the fresh weight gain for each cytokinin concentration against a cytokinin-free control to determine the biological activity.
Plant Micropropagation Workflow
This general workflow is used to assess the efficacy of cytokinins like mTR and mT in promoting shoot multiplication and plantlet quality.
Conclusion
Both this compound riboside (mTR) and its free base this compound (mT) are highly effective cytokinins. The choice between them depends on the specific application and plant species.
-
This compound (mT) : As the active free base, it provides a direct and potent cytokinin response and is ideal for bioassays where immediate activity is measured. Its activity can be stronger than mTR in short-term assays.
-
This compound Riboside (mTR) : Often demonstrates superior performance in long-term micropropagation protocols. Its gradual conversion to the active form can lead to better quality shoots, improved rooting, and higher survival rates during acclimatization by avoiding the potential negative effects of high initial free cytokinin concentrations. Its metabolic profile, favoring reversible O-glucosylation over the formation of stable inactive N-glucosides, is a significant advantage over cytokinins like BA.
For researchers aiming to optimize micropropagation protocols, especially for species sensitive to high cytokinin levels or those with rooting difficulties, mTR represents a highly advantageous alternative to both its free base and other commonly used cytokinins.
References
Assessing the Genetic Fidelity of meta-Topolin Propagated Plants: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the genetic integrity of micropropagated plants is paramount. This guide provides an objective comparison of meta-Topolin's performance in maintaining genetic fidelity against other commonly used cytokinins, supported by experimental data and detailed protocols.
Introduction to this compound and Genetic Fidelity
In vitro propagation, or micropropagation, is a cornerstone of modern plant biotechnology, enabling the rapid multiplication of elite plant genotypes. The choice of plant growth regulators, particularly cytokinins, is a critical factor influencing not only the efficiency of multiplication but also the genetic stability of the regenerated plants. Somaclonal variation, the genetic and epigenetic changes that can arise during tissue culture, is a significant concern as it can lead to off-types and compromise the uniformity of the propagated material.
This compound (mT) is an aromatic cytokinin that has gained attention as a promising alternative to traditionally used cytokinins like 6-benzylaminopurine (BAP). It is reported to promote shoot proliferation while minimizing physiological abnormalities such as hyperhydricity. This guide delves into the critical aspect of assessing the genetic fidelity of plants propagated using this compound compared to other cytokinins.
Comparative Analysis of Propagation Efficiency
The selection of a cytokinin is often a balance between achieving high multiplication rates and maintaining the genetic integrity of the plant material. The following table summarizes quantitative data from various studies comparing the propagation efficiency of this compound with other cytokinins.
| Plant Species | Cytokinin Treatment | Multiplication Rate (Shoots/Explant) | Shoot Length (cm) | Rooting Percentage (%) | Survival Rate (%) | Reference |
| Daphne mezereum | 1 mg/L mT + 0.1 mg/L NAA | 5.85 | - | - | - | [1] |
| 1 mg/L BAP + 0.1 mg/L NAA | ~2.4 (24% increase over control) | 0.68 | - | - | [1] | |
| Stevia rebaudiana | 5 µM mT | 23.43 | - | - | - | [2] |
| Citrullus lanatus (Watermelon) | 1.5 mg/L mT | 25.24 | - | - | 97 | [3] |
| 1.0 mg/L BA | 11.36 | - | - | 84 | [3] | |
| Musa sp. (Banana) | Not specified | Higher with m-T | - | - | - | |
| Not specified | Lower with BAP | - | - | - | ||
| Withania somnifera | 2.5 mg/l mT | 22.4 | - | - | 80 | |
| 1.0 mg/l BAP + 50 mg/l AdSO4 | 15.8 | - | - | 78 |
Assessment of Genetic Fidelity: A Comparative Overview
Maintaining the genetic uniformity of micropropagated plants is crucial for commercial applications and research. Various molecular and cytogenetic techniques are employed to assess the genetic fidelity of in vitro raised plants. This section compares the genetic stability of plants propagated with this compound versus other cytokinins.
Molecular Marker Analysis
Molecular markers are powerful tools for detecting genetic variation at the DNA level. Techniques like Random Amplified Polymorphic DNA (RAPD), Inter-Simple Sequence Repeat (ISSR), and Start Codon Targeted (SCoT) markers are commonly used to assess the genetic uniformity of micropropagated plants.
| Plant Species | Cytokinin Treatment | Molecular Marker Used | Polymorphism Detected | Reference |
| Daphne mezereum | 1 mg/L mT | RAPD, ISSR | No increased somaclonal variation attributed to mT. Observed variation was linked to the seed-propagated starting material. | |
| 1 mg/L BA | RAPD, ISSR | No increased somaclonal variation attributed to BA. | ||
| Hypericum perforatum, Mentha x piperita, Stevia rebaudiana | 2 mg/L mT | SCoT, ISSR | Monomorphic bands confirmed genetic fidelity. | |
| Citrullus lanatus (Watermelon) | 1.5 mg/L mT | RAPD, SCoT | Confirmed genetic stability. | |
| 1.0 mg/L BA | RAPD, SCoT | Confirmed genetic stability. |
Studies on various plant species have consistently shown that micropropagation using this compound results in genetically stable plants, with molecular marker analyses revealing monomorphic banding patterns identical to the mother plant. While direct comparative studies quantifying the percentage of somaclonal variation induced by this compound versus other cytokinins are limited, the available evidence suggests that this compound does not increase the risk of genetic instability and, in many cases, produces true-to-type plants. For instance, in a study on Daphne mezereum, both this compound and BAP did not show any tendency to induce new genetic variation.
Flow Cytometry for Ploidy Analysis
Flow cytometry is a rapid and accurate method for determining the ploidy level and detecting any changes in the nuclear DNA content of in vitro propagated plants. It is a crucial tool for ensuring the cytogenetic stability of the regenerants. While specific comparative studies on ploidy stability between this compound and other cytokinins are not extensively detailed in the provided search results, the general protocols for flow cytometry are applicable for such assessments.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key techniques used in assessing genetic fidelity.
DNA Extraction (General Protocol)
A common method for DNA extraction from plant tissues is the CTAB (Cetyl Trimethyl Ammonium Bromide) method.
-
Grind 100-200 mg of fresh, young leaf tissue in liquid nitrogen to a fine powder.
-
Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of pre-heated (65°C) CTAB extraction buffer.
-
Incubate the mixture at 65°C for 60 minutes with occasional swirling.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 15 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 0.6 volumes of cold isopropanol.
-
Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in an appropriate volume of TE buffer.
RAPD (Random Amplified Polymorphic DNA) Analysis
-
PCR Reaction Mixture (25 µL):
-
Template DNA: 50 ng
-
10X PCR Buffer: 2.5 µL
-
dNTPs (2.5 mM each): 2.0 µL
-
RAPD Primer (10 pmol/µL): 2.0 µL
-
Taq DNA Polymerase (3 U/µL): 0.5 µL
-
Nuclease-free water: to make up the final volume.
-
-
PCR Amplification Conditions:
-
Initial denaturation: 94°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 94°C for 1 minute.
-
Annealing: 36°C for 1 minute.
-
Extension: 72°C for 2 minutes.
-
-
Final extension: 72°C for 10 minutes.
-
-
Agarose Gel Electrophoresis:
-
Separate the amplified products on a 1.5% agarose gel in 1X TBE buffer.
-
Stain the gel with ethidium bromide and visualize under a UV transilluminator.
-
ISSR (Inter-Simple Sequence Repeat) Analysis
-
PCR Reaction Mixture (20 µL):
-
Template DNA: 50 ng
-
10X PCR Buffer with MgCl2: 2.0 µL
-
dNTPs (2.5 mM each): 1.6 µL
-
ISSR Primer (10 pmol/µL): 2.0 µL
-
Taq DNA Polymerase (3 U/µL): 0.3 µL
-
Nuclease-free water: to make up the final volume.
-
-
PCR Amplification Conditions:
-
Initial denaturation: 94°C for 4 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 50-55°C (primer-dependent) for 45 seconds.
-
Extension: 72°C for 1 minute 30 seconds.
-
-
Final extension: 72°C for 10 minutes.
-
-
Agarose Gel Electrophoresis:
-
Analyze the amplification products on a 1.8% agarose gel as described for RAPD analysis.
-
Flow Cytometry for Ploidy Analysis
-
Nuclei Isolation:
-
Finely chop about 20-50 mg of fresh leaf tissue with a sharp razor blade in a petri dish containing 1 mL of ice-cold nuclei extraction buffer.
-
Filter the homogenate through a 30-50 µm nylon mesh to remove cell debris.
-
-
Staining:
-
Add a DNA staining solution (e.g., propidium iodide) and RNase to the filtered suspension of nuclei.
-
Incubate on ice for 10-15 minutes.
-
-
Analysis:
-
Analyze the stained nuclei using a flow cytometer. The fluorescence intensity of the stained nuclei is proportional to the DNA content.
-
Generate a histogram of fluorescence intensity to determine the relative ploidy levels of the sample.
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified cytokinin signaling pathway in plant cells.
Caption: Experimental workflow for assessing genetic fidelity.
Conclusion
The selection of an appropriate cytokinin is a critical decision in any micropropagation protocol, with significant implications for both multiplication efficiency and the genetic stability of the resulting plants. The available evidence suggests that this compound is a highly effective cytokinin for in vitro propagation of a wide range of plant species. It often promotes superior shoot proliferation and overall plantlet quality compared to other cytokinins like BAP.
Crucially, studies employing molecular markers have consistently demonstrated that the use of this compound does not compromise the genetic fidelity of the micropropagated plants. While the risk of somaclonal variation is an inherent aspect of plant tissue culture, the choice of this compound appears to be a reliable strategy for producing true-to-type plants. For researchers and professionals in drug development and other fields where clonal uniformity is non-negotiable, this compound presents a valuable tool to enhance propagation efficiency without sacrificing genetic integrity. Further quantitative studies directly comparing the rates of somaclonal variation induced by different cytokinins would be beneficial to solidify these findings.
References
The Economic Advantage of meta-Topolin in Micropropagation: A Cost-Benefit Analysis Against Zeatin
In the realm of plant micropropagation, the choice of cytokinins is a critical determinant of both success and expenditure. While the naturally occurring cytokinin zeatin has long been regarded as a potent growth regulator, its prohibitive cost often limits its application in large-scale commercial and research settings. This guide provides a comprehensive cost-benefit analysis of meta-Topolin, an aromatic cytokinin, versus zeatin, offering experimental evidence to support its position as a highly effective and economically viable alternative.
For researchers, scientists, and professionals in drug development and agriculture, optimizing micropropagation protocols to be both efficient and cost-effective is paramount. This analysis demonstrates that this compound not only matches but often surpasses the performance of zeatin in key micropropagation parameters while offering a significant cost advantage.
Performance Metrics: A Head-to-Head Comparison
Experimental data from various studies consistently highlight the superior or comparable performance of this compound over zeatin in critical aspects of micropropagation.
Shoot Proliferation and Quality
This compound has been shown to induce higher or similar shoot multiplication rates compared to zeatin in a variety of plant species.[1][2] A study on Stevia rebaudiana revealed that the highest number of shoots per explant (23.4) was achieved on a medium containing 5 µM of this compound.[1] Furthermore, this compound is recognized for promoting the development of high-quality shoots, often reducing physiological disorders such as hyperhydricity, which can be a significant issue with other cytokinins.[3][4] In contrast, while effective, zeatin's performance can be species-dependent and does not always justify its higher cost.
Rooting Efficiency and Acclimatization
A distinct advantage of this compound is its positive influence on the rooting phase of micropropagation. Unlike many other cytokinins that can inhibit root formation, this compound often promotes spontaneous rooting, thereby eliminating the need for a separate rooting stage and streamlining the overall process. Plantlets developed on media with this compound generally exhibit improved root development and higher survival rates during the critical acclimatization phase.
Cost-Benefit Analysis: The Financial Imperative
The most compelling argument for the adoption of this compound lies in its cost-effectiveness. A direct comparison of market prices reveals a stark contrast between the two cytokinins.
| Cytokinin | Supplier | Price per Gram (USD) |
| This compound | PhytoTech Labs | $290.85 |
| Duchefa Biochemie | ~$148.50 (€137.20) | |
| trans-Zeatin | PhytoTech Labs | $1,385.50 |
| Sigma-Aldrich | $8,310.00 | |
| GoldBio | $417.00 |
Note: Prices are subject to change and may vary between suppliers and purchase volumes. The prices listed are for non-bulk quantities and were accessed in late 2023.
As the table clearly indicates, zeatin is substantially more expensive than this compound, with prices ranging from approximately 1.5 to over 28 times higher per gram. This significant price difference has profound implications for the budget of any research or commercial micropropagation project. Given that this compound often requires similar or even lower concentrations to achieve desired results, the cost savings are substantial.
Experimental Protocols
Below is a generalized experimental protocol for comparing the effects of this compound and zeatin in a typical micropropagation workflow.
Objective: To evaluate the efficacy and cost-benefit of this compound versus zeatin on the micropropagation of a selected plant species.
Materials:
-
Plant explants (e.g., nodal segments, shoot tips)
-
Murashige and Skoog (MS) basal medium, including vitamins and sucrose
-
This compound
-
trans-Zeatin
-
Auxin (e.g., NAA or IBA) for rooting, if required
-
Gelling agent (e.g., agar)
-
Sterile culture vessels
-
Laminar flow hood
-
Autoclave
-
Growth chamber with controlled light and temperature
Methodology:
-
Explant Preparation: Surface sterilize the plant material using standard procedures (e.g., treatment with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile distilled water).
-
Culture Initiation: Place the sterilized explants onto MS medium supplemented with a range of concentrations of either this compound (e.g., 0.5, 1.0, 2.0, 5.0 µM) or zeatin (e.g., 0.5, 1.0, 2.0, 5.0 µM). A control group with no cytokinin should also be included.
-
Incubation: Culture the explants in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C ± 2°C).
-
Subculture: Subculture the proliferating shoots onto fresh medium with the same respective cytokinin concentrations every 3-4 weeks.
-
Data Collection (after a defined period, e.g., 8 weeks):
-
Shoot Proliferation Rate: Record the average number of new shoots per explant.
-
Shoot Length: Measure the average length of the shoots.
-
Plantlet Quality: Qualitatively assess the plantlets for vigor, color, and the presence of any physiological disorders like hyperhydricity.
-
Fresh and Dry Weight: Determine the average fresh and dry weight of the plantlets.
-
-
Rooting:
-
For treatments that did not exhibit spontaneous rooting, transfer the elongated shoots to a rooting medium (e.g., half-strength MS medium with an auxin like IBA).
-
Record the percentage of shoots that form roots, the average number of roots per shoot, and the average root length after 4 weeks.
-
-
Acclimatization: Transfer the well-rooted plantlets to a suitable potting mix and gradually acclimate them to ex vitro conditions. Record the survival rate after 4 weeks.
-
Cost Analysis: Calculate the cost per liter of medium for each cytokinin at its optimal concentration.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a generalized experimental workflow and the cytokinin signaling pathway.
Caption: A generalized workflow for comparing cytokinins in plant micropropagation.
The cellular mechanism of action for both this compound and zeatin follows the general cytokinin signaling pathway, leading to the regulation of gene expression and physiological responses.
Caption: A simplified diagram of the cytokinin signaling pathway in plant cells.
Conclusion
The evidence strongly supports the use of this compound as a cost-effective and highly efficient substitute for zeatin in micropropagation. Its ability to promote robust shoot proliferation, enhance rooting, and improve the overall quality and survival of plantlets, all at a fraction of the cost of zeatin, makes it an invaluable tool for researchers and commercial growers alike. By incorporating this compound into micropropagation protocols, laboratories can achieve significant cost savings without compromising, and often improving, the quality and yield of their plant material. This makes this compound not just a viable alternative, but in many cases, the superior choice for modern plant tissue culture applications.
References
- 1. This compound-induced mass shoot multiplication and biosynthesis of valuable secondary metabolites in Stevia rebaudiana Bertoni bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Effect of this compound and Benzyladenine during Daphne mezereum L. Micropropagation [mdpi.com]
Meta-Topolin versus BAP: A Comparative Analysis of Antioxidant Enzyme Activity in Plant Tissue Culture
For researchers, scientists, and professionals in drug development, the choice of plant growth regulators is critical in optimizing plant tissue culture systems. This guide provides an objective comparison of meta-Topolin (mT) and 6-benzylaminopurine (BAP), focusing on their differential effects on antioxidant enzyme activity, supported by experimental data.
This compound, an aromatic cytokinin, has emerged as a promising alternative to the widely used BAP for in vitro propagation of various plant species.[1][2] Studies suggest that mT can mitigate some of the adverse effects associated with BAP, such as oxidative stress, which can impair plantlet development and subsequent acclimatization.[1][3] This comparison delves into the quantitative differences in antioxidant enzyme responses induced by these two cytokinins.
Quantitative Comparison of Antioxidant Enzyme Activity
The following table summarizes the effects of this compound and BAP on key antioxidant enzymes and stress markers in sugarcane (Saccharum spp.) after 40 days of in vitro culture.
| Parameter | Treatment | Plants | Shoots |
| Superoxide Dismutase (SOD) (U mg⁻¹ protein) | 5 µmol L⁻¹ mT | 0.22 ± 0.03 | 0.11 ± 0.02 |
| 5 µmol L⁻¹ BAP | 0.24 ± 0.03 | 0.16 ± 0.02 | |
| 6.66 µmol L⁻¹ BAP | 0.26 ± 0.04 | 0.17 ± 0.01 | |
| Catalase (CAT) (nmol H₂O₂ mg⁻¹ protein min⁻¹) | 5 µmol L⁻¹ mT | 1.15 ± 0.09 | 1.11 ± 0.08 |
| 5 µmol L⁻¹ BAP | 1.29 ± 0.12 | 1.21 ± 0.11 | |
| 6.66 µmol L⁻¹ BAP | 1.48 ± 0.15 | 1.35 ± 0.12 | |
| Ascorbate Peroxidase (APX) (µmol AsA mg⁻¹ protein min⁻¹) | 5 µmol L⁻¹ mT | 3.58 ± 0.21 | 3.21 ± 0.19 |
| 5 µmol L⁻¹ BAP | 3.45 ± 0.18 | 3.15 ± 0.17 | |
| 6.66 µmol L⁻¹ BAP | 3.33 ± 0.16 | 3.09 ± 0.15 | |
| Hydrogen Peroxide (H₂O₂) (µmol g⁻¹ FW) | 5 µmol L⁻¹ mT | 1.25 ± 0.11 | 1.55 ± 0.14 |
| 5 µmol L⁻¹ BAP | 1.45 ± 0.13 | 1.35 ± 0.12 | |
| 6.66 µmol L⁻¹ BAP | 1.30 ± 0.12 | 1.28 ± 0.11 | |
| Malondialdehyde (MDA) (nmol g⁻¹ FW) | 5 µmol L⁻¹ mT | 0.45 ± 0.04 | 0.35 ± 0.03 |
| 5 µmol L⁻¹ BAP | 0.38 ± 0.03 | 0.42 ± 0.04 | |
| 6.66 µmol L⁻¹ BAP | 0.40 ± 0.04 | 0.45 ± 0.04 |
Data adapted from a study on sugarcane micropropagation.[1]
In a study on Daphne mezereum, microcuttings grown on media supplemented with BAP exhibited increased levels of hydrogen peroxide and higher catalase activity compared to those grown with mT. Conversely, in sugarcane, shoots treated with mT showed lower SOD and MDA content but higher H₂O₂ levels compared to BAP-treated shoots. This suggests that the antioxidant response to different cytokinins can be species-specific. In Corylus colurna, plantlets cultured with BAP had significantly higher H₂O₂ content and enhanced activities of SOD and catalase compared to those grown with mT.
Signaling and Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and BAP on antioxidant enzyme activity in plant tissue culture.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Plant Material and In Vitro Culture
Sugarcane (Saccharum spp., variety RB98710) plants were cultured in Murashige and Skoog (MS) medium supplemented with either this compound (5 µmol L⁻¹) or BAP (5 or 6.66 µmol L⁻¹). The cultures were maintained for 40 days.
Enzyme Extraction
Plant tissues (0.2 g) were homogenized in a cold extraction buffer containing 0.1 M potassium phosphate buffer (pH 7.5), 0.1 mM EDTA, 1 mM ascorbic acid, and 10% (w/v) PVPP. The homogenate was centrifuged at 13,000 g for 10 minutes at 4°C, and the resulting supernatant was used as the crude enzyme extract.
Superoxide Dismutase (SOD) Activity Assay
SOD activity was determined by measuring its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contained 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract. The reaction was initiated by placing the tubes under fluorescent light for 15 minutes. The absorbance was read at 560 nm. One unit of SOD activity was defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
Catalase (CAT) Activity Assay
CAT activity was assayed by monitoring the decomposition of H₂O₂ at 240 nm. The reaction mixture consisted of 50 mM potassium phosphate buffer (pH 7.0), 12.5 mM H₂O₂, and the enzyme extract. The decrease in absorbance was recorded for 1 minute.
Ascorbate Peroxidase (APX) Activity Assay
APX activity was measured by monitoring the decrease in absorbance at 290 nm due to ascorbate oxidation. The reaction mixture contained 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbic acid, 0.1 mM H₂O₂, and the enzyme extract.
Hydrogen Peroxide (H₂O₂) and Malondialdehyde (MDA) Content
H₂O₂ content was measured by reacting the extract with potassium iodide (KI). The absorbance of the supernatant was read at 390 nm. Lipid peroxidation was estimated by measuring the amount of MDA produced by the thiobarbituric acid (TBA) reaction. The absorbance was measured at 532 nm and corrected for non-specific absorbance at 600 nm.
Conclusion
The choice between this compound and BAP can significantly influence the physiological state of in vitro cultured plants by modulating their antioxidant defense systems. While BAP is a potent cytokinin for inducing shoot proliferation, it can also lead to increased oxidative stress in some species. This compound often appears to be a more advantageous alternative, promoting healthy growth with reduced stress-related complications. However, the optimal cytokinin and its concentration are highly dependent on the plant species and the specific objectives of the tissue culture protocol. Therefore, empirical testing is recommended to determine the most suitable plant growth regulator for a given system.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of meta-Topolin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of meta-Topolin, a highly active aromatic cytokinin used in plant tissue culture. Adherence to these procedures will help mitigate risks and ensure compliance with environmental regulations.
I. Essential Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The following table summarizes key quantitative and qualitative hazard data sourced from safety data sheets (SDS).
| Hazard Classification | GHS Hazard Statements | Signal Word | Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity, Oral (Category 4)[1][2] | H302: Harmful if swallowed[1][2] | Warning [1] | Wear protective gloves, protective clothing, eye protection, and face protection. | If Swallowed: Rinse mouth with water. Get medical attention. Never give anything by mouth to an unconscious person. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | In Case of Skin Contact: Wash the area thoroughly with soap and water. Remove and wash contaminated clothing. Get medical attention if irritation persists. | ||
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | If Inhaled: Safely remove the victim to fresh air. If not breathing, institute cardiopulmonary resuscitation (CPR). If breathing is difficult, ensure a clear airway and give oxygen. Get medical attention. | ||
| In Case of Eye Contact: Flush with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids. |
II. Step-by-Step Disposal Procedures for this compound Waste
Disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. The following procedures provide a general framework for laboratory personnel.
A. Disposal of Unused Solid this compound and Contaminated Materials:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Containerization: Place unused or expired solid this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads), into a designated, properly labeled, and sealable hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
B. Disposal of this compound Solutions (Aqueous and Solvent-Based):
-
Aqueous Solutions: Aqueous solutions of this compound should not be disposed of down the drain. Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected in a designated solvent waste container. Ensure the waste container is compatible with the solvent used.
-
Labeling and Storage: As with solid waste, label the liquid waste container with "Hazardous Waste" and a list of all chemical constituents, including solvents and their approximate concentrations. Store in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
C. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent in which this compound is soluble (e.g., ethanol, dimethylformamide). Collect this initial rinse as hazardous waste.
-
Secondary Wash: After the initial solvent rinse, wash the glassware and equipment with soap and water.
-
Final Rinse: Perform a final rinse with distilled water.
III. Emergency Procedures for this compound Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before cleaning up the spill, don the appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, contain the material using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not allow the product to enter drains.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop up the solid material, avoiding dust formation, and place it into a labeled hazardous waste container.
-
Liquid Spills: Once the liquid is absorbed, carefully scoop the absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (if appropriate for the surface) followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for this compound waste management.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling meta-Topolin
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling meta-Topolin, a potent aromatic cytokinin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines and proper handling procedures is paramount to minimize exposure risk. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[2]
Personal Protective Equipment (PPE) and Exposure Control
While no specific occupational exposure limits have been established by OSHA or ACGIH for this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses or Goggles | Chemical safety glasses or goggles are required to prevent eye contact with dust or solutions.[2] |
| Hand Protection | Chemical-resistant gloves | Protective gloves must be worn.[2] Nitrile or neoprene rubber gloves are recommended for handling crop protection products and offer a good barrier.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use | Respiratory protection is not typically required when handling small quantities in a well-ventilated area. However, if creating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling this compound, from acquisition to disposal, is critical for laboratory safety. The following experimental workflow outlines the key steps.
Caption: Logical workflow for the safe handling and disposal of this compound.
Experimental Protocol: Step-by-Step Handling Procedures
1. Storage:
-
Upon receipt, store this compound powder at -20°C in a tightly sealed container in a cool, dry, and well-ventilated area.
2. Preparation of Stock Solutions:
-
Precaution: Perform all weighing and solution preparation in a chemical fume hood to avoid inhalation of dust.
-
This compound is soluble in organic solvents such as ethanol and dimethylformamide (DMSO).
-
To prepare an aqueous solution, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.
-
Aqueous solutions are not recommended to be stored for more than one day.
3. During Experimental Use:
-
Always wear the personal protective equipment detailed in the table above.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Wash hands and any exposed skin thoroughly after handling.
4. Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
Clean-up personnel should wear appropriate protective equipment.
-
Contain the spilled material and absorb it with an inert material.
-
Place the absorbed material into a suitable, closed container for disposal.
-
Do not allow the product to enter drains.
5. Disposal Plan:
-
General Principle: Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
